molecular formula C18H16O5 B1196754 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one CAS No. 67858-30-4

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Katalognummer: B1196754
CAS-Nummer: 67858-30-4
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: QCXAJQVDUHKDEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a high-purity chemical compound supplied for research purposes. This compound is a core scaffold in medicinal chemistry, and recent studies highlight its significant potential in several therapeutic areas. Its primary research value lies in its multifaceted biological activity, making it a valuable tool for investigating novel treatment pathways. In cancer research, this chromen-4-one scaffold has demonstrated potent antiproliferative effects. Studies have shown that derivatives of this compound act as telomerase inhibitors by decreasing the expression of dyskerin, a protein vital for telomerase function . Furthermore, related trimethoxyphenylchromone derivatives have been designed and shown to exhibit strong activity against a range of cancer cell lines, including Hela, SMMC-7721, SGC-7901, U87, and HepG2 cells . Beyond oncology, this compound shows promise in neuroprotective applications. Research on closely related flavone structures, such as 3',4',5'-trimethoxyflavone, has demonstrated conservation of neuroprotective activity in models of oxidative glutamate toxicity using rat cortical neurons . Additionally, investigations into metabolic diseases have revealed that specific 2-phenoxychromone analogs, which share the core structural motif of this compound, possess lipid-lowering effects in hepatocytes. These compounds can up-regulate PGC1α to facilitate fat catabolism, suggesting potential for managing conditions like non-alcoholic fatty liver disease (NAFLD) . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and conduct all necessary risk assessments before handling.

Eigenschaften

IUPAC Name

2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-16-8-11(9-17(21-2)18(16)22-3)15-10-13(19)12-6-4-5-7-14(12)23-15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXAJQVDUHKDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218099
Record name 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3',4',5'-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67858-30-4
Record name 3′,4′,5′-Trimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67858-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4',5'-Trimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067858304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4',5'-TRIMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP0OD925FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3',4',5'-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 176 °C
Record name 3',4',5'-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one: A Promising Scaffold in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a flavonoid derivative of significant interest in contemporary cancer research. The strategic incorporation of a 3,4,5-trimethoxyphenyl moiety onto the chromen-4-one backbone has been shown to confer potent cytotoxic and antimitotic properties. This document delineates the chemical synthesis, mechanism of action, and biological evaluation of this compound and its close analogs. A key focus is placed on its role as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis in cancer cells. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further investigation and drug development efforts. While in vivo efficacy and a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for the specific title compound are still under active investigation, this guide synthesizes the current knowledge to provide a solid foundation for future research.

Introduction: The Therapeutic Potential of Flavonoids

Flavonoids are a diverse group of polyphenolic secondary metabolites found ubiquitously in plants. Their basic structure consists of a fifteen-carbon skeleton (C6-C3-C6), comprising two phenyl rings and a heterocyclic ring. For decades, flavonoids have been investigated for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The chromen-4-one (also known as flavone) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds.

The therapeutic efficacy of flavonoids can be significantly modulated by the nature and position of substituents on their core structure. The 3,4,5-trimethoxyphenyl group, in particular, is a well-established pharmacophore known to impart potent anticancer activity, most notably by interacting with tubulin. This guide focuses on 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a molecule that synergistically combines the chromen-4-one core with the potent 3,4,5-trimethoxyphenyl moiety.

Chemical Synthesis and Characterization

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is most commonly achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.[1][2]

Synthesis Pathway

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Chalcone_Intermediate 2'-Hydroxy-3,4,5-trimethoxychalcone 2'-Hydroxyacetophenone->Chalcone_Intermediate Base (e.g., NaOH or KOH) Ethanol 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde->Chalcone_Intermediate Target_Compound 2-(3,4,5-Trimethoxyphenyl)- 4H-chromen-4-one Chalcone_Intermediate->Target_Compound Oxidizing Agent (e.g., I2/DMSO or H2O2) Heat

Caption: General synthetic route to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Detailed Experimental Protocol: Synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq) in ethanol, add a solution of aqueous sodium hydroxide or potassium hydroxide (e.g., 40% w/v).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) until a precipitate forms.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure chalcone intermediate.

Step 2: Synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

  • Dissolve the chalcone intermediate (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂) to the solution.

  • Heat the reaction mixture at 100-120 °C for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water containing sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.[3]

Characterization Data

The structure of the synthesized compound should be confirmed by spectroscopic methods. Representative data for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is provided below[3]:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (dd, J = 8.0, 1.6 Hz, 1H), 7.73 (dt, J = 8.4, 1.6 Hz, 1H), 7.61 (d, J = 8.0 Hz, 1H), 7.46 (dt, J = 7.6, 1.6 Hz, 1H), 7.16 (s, 2H), 6.89 (s, 1H), 3.97 (s, 6H), 3.94 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 178.4, 163.4, 156.3, 153.6 (2C), 141.3, 134.0, 126.8, 125.7, 125.5, 123.9, 118.1, 107.1, 103.9 (2C), 61.1, 56.4 (2C).

  • HRMS (ESI-TOF) m/z: [M+H]⁺ calcd for C₁₈H₁₇O₅: 313.1076; found: 313.1084.[3]

Mechanism of Action: Targeting the Cytoskeleton

The primary anticancer mechanism of action for many compounds containing the 3,4,5-trimethoxyphenyl motif is the inhibition of tubulin polymerization.[4] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

Inhibition of Tubulin Polymerization

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one and its analogs are believed to bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a disruption of the microtubule network.

Tubulin_Inhibition_Pathway Compound 2-(3,4,5-Trimethoxyphenyl)- 4H-chromen-4-one Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Network Dynamic Microtubule Network Microtubule_Polymerization->Microtubule_Network Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Disruption leads to Mitotic_Spindle Proper Mitotic Spindle Formation Microtubule_Network->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Induction of Apoptosis and Cell Cycle Arrest

By disrupting microtubule dynamics, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one induces cell cycle arrest, primarily at the G2/M phase.[4] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death. This is often characterized by the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.

Biological Evaluation: In Vitro Anticancer Activity

The anticancer potential of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one and its analogs has been evaluated in various cancer cell lines. While specific IC₅₀ values for the title compound are not extensively reported across a wide panel of cell lines, data from closely related compounds underscore the potency of this structural class.

Quantitative Anticancer Data (Representative Analogs)
Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
3',4',5'-TrihydroxyflavoneA549 (Lung)<25[3]
3',4',5'-TrihydroxyflavoneMCF-7 (Breast)12-24[3][5]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneVariousNanomolar range[6]
1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethyleneVarious1-4 µg/mL (GI₅₀)[7]
3-O-ethyl-3′,4′,5′-trimethoxyflavonolPC-3 (Prostate)Lower than parent compound[8]

Note: This table presents data for structurally related compounds to illustrate the potential activity of the 3,4,5-trimethoxyphenyl motif. Further studies are required to determine the specific IC₅₀ values for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one against a broad range of cancer cell lines.

Experimental Protocols for Biological Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This cell-free assay directly measures the effect of the compound on tubulin polymerization.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • Compound Incubation: Add various concentrations of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one or a vehicle control to the reaction mixture and incubate on ice.

  • Polymerization Induction: Initiate polymerization by raising the temperature to 37 °C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect and calculate the IC₅₀ value.[9]

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound as described for cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the FITC and PI fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Pharmacokinetics and ADMET Considerations

General Considerations for Flavonoids:

  • Absorption: The oral bioavailability of flavonoids can be limited due to poor aqueous solubility and extensive first-pass metabolism.

  • Distribution: Lipophilicity, influenced by the number of methoxy groups, plays a significant role in the distribution of flavonoids into tissues.

  • Metabolism: Flavonoids are typically metabolized in the liver by cytochrome P450 enzymes and in the gut by microbial enzymes.

  • Excretion: Metabolites are primarily excreted in the urine and feces.

  • Toxicity: Flavonoids are generally considered to have a good safety profile, but potential toxicities should be thoroughly evaluated.

Further experimental studies, including in vitro metabolic stability assays and in vivo pharmacokinetic studies in animal models, are essential to fully characterize the ADMET properties of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Conclusion and Future Directions

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one represents a promising scaffold for the development of novel anticancer agents. Its mechanism of action, primarily through the inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy. The presence of the 3,4,5-trimethoxyphenyl moiety is key to its potent antimitotic activity.

Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the cytotoxicity of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one against a broader panel of cancer cell lines to identify specific cancer types that are particularly sensitive.

  • In vivo efficacy studies: Assessing the antitumor activity of the compound in preclinical animal models of cancer.

  • Detailed ADMET and pharmacokinetic studies: Characterizing the drug-like properties of the compound to guide further optimization.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating analogs to improve potency, selectivity, and pharmacokinetic properties.

The in-depth understanding of the chemistry and biology of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one provided in this guide serves as a valuable resource for the scientific community to advance the development of this and related compounds as next-generation cancer therapeutics.

References

  • Zarghi, A., & Kakhki, S. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 83(1), 15–26. [Link]

  • Santos, C. M. M., & Silva, A. M. S. (2020). Advances in the Synthesis of 4H-Chromen-4-ones. In Advances in Heterocyclic Chemistry (Vol. 132, pp. 131-231). Elsevier. [Link]

  • Xiao, Y., Yan, Y., Du, J., Feng, X., Zhang, F., Han, X., Hu, Y., & Liu, X. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1948–1959. [Link]

  • Srinivasan, K. K., Goomber, A., Kumar, S. S., et al. (2013). Synthesis and biological evaluation of 2-phenyl chromen-4-ones for their antioxidant and antimicrobial activity. Manipal Research Portal. [Link]

  • Fatima, A., et al. (2021). Structural characterization, DFT calculations, ADMET studies, antibiotic potentiating activity, evaluation of efflux pump inhibition and molecular docking of chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • da Silva, A. B., et al. (2015). Pharmacological and Toxicological Analysis of Flavonoid 5,7,4'- Trimethoxyflavone: An In Silico Approach. Impactfactor.org. [Link]

  • Kakade, S. N., & Vedpathak, S. G. (2020). ULTRASOUND ASSISTED GREEN SYNTHESIS OF 2-FURAN-2-YL-4H-CHROMEN-4-ONES FROM CHALCONES. ResearchGate. [Link]

  • Chen, S., et al. (2015). 3-O-Substituted-3′,4′,5′-trimethoxyflavonols: synthesis and cell-based evaluation as anti-prostate cancer agents. PMC. [Link]

  • In vivo anticancer evaluation of (2-amino-3, 4, 5-trimethoxyphenyl) (6-methoxy-1h-indol-3-yl) methanone. ResearchGate. [Link]

  • Li, W., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. NIH. [Link]

  • Inhibition of tubulin (unknown origin) polymerization by fluorescence assay. PubChem. [Link]

  • Vukovic, N., et al. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. PMC. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]

  • Kumar, A., et al. (2021). A novel one-pot synthesis of flavones. RSC Publishing. [Link]

  • Chang, Y.-H., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI. [Link]

  • Magalhães, H. I. F., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]

  • Chang, Y.-H., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. PubMed. [Link]

  • Pettit, G. R., et al. (2002). Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene. PubMed. [Link]

Sources

An In-depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a flavonoid derivative of significant interest in medicinal chemistry and drug development. This document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and spectroscopic profile. Furthermore, it explores the current understanding of its biological activities and potential mechanisms of action, drawing upon data from related compounds to contextualize its therapeutic promise. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding for future investigation and application.

Introduction: The Flavonoid Scaffold and the Significance of Methoxy Substitution

Flavonoids are a diverse group of naturally occurring polyphenolic compounds ubiquitously found in plants. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two phenyl rings (A and B) and a heterocyclic ring (C). This scaffold has been the subject of intense scientific scrutiny due to the broad spectrum of pharmacological activities exhibited by its derivatives, including antioxidant, anti-inflammatory, and anticancer properties.

The biological activity of flavonoids is intricately linked to the substitution patterns on their core structure. The number and position of hydroxyl, methoxy, and other functional groups can profoundly influence their physicochemical properties, bioavailability, and molecular targets. 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, also known as 3',4',5'-Trimethoxyflavone, is a synthetic flavonoid characterized by the presence of three methoxy groups on the B-ring. This specific substitution pattern is of particular interest as it is often associated with enhanced cytotoxic and antiproliferative effects in various cancer cell lines. This guide aims to provide a detailed technical resource on this promising molecule.

Molecular Structure and Identification

The core structure of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is based on the flavone backbone. The systematic IUPAC name for this compound is 2-(3,4,5-trimethoxyphenyl)chromen-4-one.

  • Molecular Formula: C₁₈H₁₆O₅[1][2][3][4]

  • Molecular Weight: 312.32 g/mol [3][4]

  • CAS Number: 67858-30-4[1][2][5][6] (Primary), 7143-46-6[7][8][9][10] (Synonym)

  • Synonyms: 3',4',5'-Trimethoxyflavone[2]

Caption: Chemical structure of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

PropertyValueReference
Melting Point 168–170 °C[11]
Solubility Inferred to be soluble in common organic solvents like DMSO, DMF, and alcohols, with poor solubility in water.
Appearance White solid[11]

Synthesis and Characterization

Synthetic Approach: A One-Pot Facile Route

A novel and efficient one-pot synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one has been reported, involving the BiCl₃/RuCl₃-mediated reaction of a substituted phenol with a cinnamoyl chloride, followed by intramolecular cyclodehydrogenation.[11] This method offers a direct and high-yielding route to the target flavone.

Synthesis_Workflow A Substituted Phenol + 3,4,5-Trimethoxycinnamoyl Chloride B BiCl3 / RuCl3 Toluene, Reflux A->B Reaction Setup C ortho-Acylation B->C Catalysis D o-Hydroxychalcone Intermediate C->D Intermediate Formation E Intramolecular Cyclodehydrogenation D->E Cyclization F 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one E->F Final Product Signaling_Pathway cluster_0 Potential Anti-inflammatory Mechanism Compound 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one TLR4 TLR4 Compound->TLR4 Inhibition MAPK MAPK Pathway TLR4->MAPK Activation NFkB NF-κB MAPK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines Upregulation

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chromen-4-one Scaffold

The chromen-4-one (or flavone) scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of naturally occurring and synthetic molecules with significant biological activities.[1][2] These compounds have garnered considerable attention for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The biological efficacy of chromen-4-one derivatives is often intricately linked to the substitution pattern on the 2-phenyl ring. The introduction of methoxy groups, in particular, can modulate the molecule's electronic properties and steric profile, thereby influencing its interaction with biological targets. This guide focuses on the synthesis and detailed characterization of a specific derivative, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a compound of interest for its potential pharmacological activities stemming from the unique substitution pattern of the trimethoxyphenyl moiety.[3]

Strategic Synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

The synthesis of 2-aryl-4H-chromen-4-ones can be achieved through several established methodologies. A common and effective approach involves the cyclization of a chalcone precursor, which is itself formed through the condensation of an o-hydroxyacetophenone with an appropriately substituted benzaldehyde.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one begins with the disconnection of the heterocyclic ring, leading back to the precursor chalcone. This chalcone, in turn, can be disconnected at the enone bridge to reveal the two primary starting materials: 2'-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde.

Caption: Retrosynthetic analysis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a reliable, two-step procedure for the synthesis of the target compound, commencing with the Claisen-Schmidt condensation to form the chalcone intermediate, followed by an oxidative cyclization.

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

  • Reaction Setup: To a solution of 2'-hydroxyacetophenone (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The precipitated solid is collected by filtration, washed with water, and dried. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidative Cyclization to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

  • Reaction Setup: Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Reaction Conditions: Add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% solution). The reaction is typically stirred at room temperature for several hours.[2] Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is poured into cold water and acidified. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Synthetic_Workflow cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Cyclization Start1 2'-Hydroxyacetophenone + 3,4,5-Trimethoxybenzaldehyde Reaction1 Claisen-Schmidt Condensation (NaOH, Ethanol, RT) Start1->Reaction1 Workup1 Neutralization, Filtration, Recrystallization Reaction1->Workup1 Intermediate Chalcone Intermediate Workup1->Intermediate Reaction2 Oxidative Cyclization (NaOH, H2O2, Methanol, RT) Intermediate->Reaction2 Workup2 Acidification, Filtration, Purification Reaction2->Workup2 FinalProduct 2-(3,4,5-Trimethoxyphenyl)- 4H-chromen-4-one Workup2->FinalProduct

Caption: Experimental workflow for the synthesis of the target compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one. The following techniques are critical for this purpose.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chromen-4-one core and the 3,4,5-trimethoxyphenyl substituent. Key signals would include a downfield doublet for the proton at position 5 of the chromen-4-one ring, multiplets for the other protons on the benzopyran ring, and singlets for the methoxy groups and the protons on the trimethoxyphenyl ring.
¹³C NMR The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon (C=O) of the pyranone ring at a downfield chemical shift (around 178 ppm). Other expected signals include those for the olefinic carbons of the pyranone ring and the aromatic carbons of both the benzopyran and the trimethoxyphenyl moieties, as well as the signals for the methoxy carbons.
IR Spectroscopy The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group in the chromen-4-one ring, typically in the range of 1630-1650 cm⁻¹. Other significant bands would correspond to C=C stretching of the aromatic rings and C-O stretching of the ether linkages.
Mass Spectrometry High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the target compound (C₁₈H₁₆O₅).[4] The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.
Physicochemical Properties
Property Description
Molecular Formula C₁₈H₁₆O₅[4]
Molecular Weight 312.32 g/mol [4][5]
Appearance Expected to be a crystalline solid. The color can range from white to pale yellow.
Melting Point The melting point should be determined using a calibrated apparatus and will be a sharp range for a pure compound.
Crystallographic Analysis

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. If suitable crystals can be obtained, this technique will confirm the connectivity of the atoms and provide detailed information about the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and any intermolecular interactions.[6][7]

Potential Applications and Future Directions

Given the established biological activities of the chromen-4-one scaffold, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a promising candidate for further investigation in drug discovery programs.[1] The presence of the 3,4,5-trimethoxyphenyl group, a feature found in other biologically active compounds, suggests that this molecule may exhibit interesting pharmacological properties, such as anticancer or anti-inflammatory effects.[3] Future research should focus on the biological evaluation of this compound in various in vitro and in vivo models to elucidate its therapeutic potential.

References

  • Supporting Information - The Royal Society of Chemistry.
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - NIH.
  • 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0273444) - NP-MRD.
  • 3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano [2,3-f]chromene-4,8-dione - MDPI.
  • 3-Hydroxy-2-(2,4,6-trimethoxyphenyl)-4H-chromen-4-one - SpectraBase.
  • Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one - PMC - NIH.
  • 2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE - gsrs.
  • (PDF) Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one.
  • thioxo-benzo[f]chromeno[2,3-d]pyrimidin-4-ones deri.
  • The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide - Benchchem.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH.
  • 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral - NPAA.
  • 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one | C18H16O5 | CID 248318 - PubChem.
  • 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one | C18H16O5 | CID 248318 - PubChem.

Sources

An In-depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, a flavonoid derivative of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis, spectral characterization, and explores its promising anticancer and anti-inflammatory properties through detailed mechanistic insights and experimental protocols.

Chemical Identity and Properties

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a member of the flavone class of polyphenolic compounds, characterized by a C6-C3-C6 skeleton. The systematic substitution of three methoxy groups on the pendant phenyl ring significantly influences its physicochemical properties and biological activity.

IdentifierValueSource
IUPAC Name 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one[1]
CAS Number 67858-30-4[2]
Molecular Formula C₁₈H₁₆O₅[1]
Molecular Weight 312.32 g/mol [3]
Appearance White solid[1]
Melting Point 168–170 °C[1]

Synthesis and Spectroscopic Characterization

The synthesis of 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one can be achieved through a one-pot reaction involving the intermolecular ortho-acylation of a substituted phenol with a cinnamoyl chloride, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcone.[1]

Experimental Protocol: Synthesis

A facile, one-pot synthesis mediated by BiCl₃/RuCl₃ can be employed.[1]

Materials:

  • Substituted phenol

  • 3,4,5-Trimethoxycinnamoyl chloride

  • Bismuth(III) chloride (BiCl₃)

  • Ruthenium(III) chloride (RuCl₃)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a solution of the substituted phenol in the anhydrous solvent, add BiCl₃ and RuCl₃.

  • Slowly add a solution of 3,4,5-trimethoxycinnamoyl chloride in the same solvent to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/EtOAc) to yield 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one as a white solid.[1]

Spectroscopic Data

The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques.

Spectroscopic Data Values
¹H NMR (400 MHz, CDCl₃) δ 8.25 (dd, J = 1.6, 8.0 Hz, 1H), 7.73 (dt, J = 1.6, 8.4 Hz, 1H), 7.61 (d, J = 8.0 Hz, 1H), 7.46 (dt, J = 1.6, 7.6 Hz, 1H), 7.16 (s, 2H), 6.89 (s, 1H), 3.97 (s, 6H), 3.94 (s, 3H)[1]
¹³C NMR (100 MHz, CDCl₃) δ 178.4, 163.4, 156.3, 153.6 (2C), 141.3, 134.0, 126.8, 125.7, 125.5, 123.9, 118.1, 107.1, 103.9 (2C), 61.1, 56.4 (2C)[1]
High-Resolution Mass Spectrometry (ESI-TOF) m/z: [M + H]⁺ calcd for C₁₈H₁₇O₅ 313.1076, found 313.1084[1]

Biological Activities and Mechanisms of Action

Chromen-4-one derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4] The trimethoxyphenyl substitution pattern in the title compound is a key pharmacophore that contributes to its potent biological profile.

Anticancer Activity

Derivatives of 2-(trimethoxyphenyl)-4H-chromen-4-one have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action are multifaceted and involve the modulation of key cellular processes.

3.1.1. Inhibition of Tubulin Polymerization

The trimethoxyphenyl moiety is known to interact with the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.[6] This disruption of the microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

G2M_Arrest Compound 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one Tubulin β-Tubulin Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization leading to G2/M phase arrest and apoptosis.

3.1.2. Telomerase Inhibition

Certain chromen-4-one derivatives act as telomerase inhibitors.[7] Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the majority of cancer cells. Its inhibition leads to telomere shortening, cellular senescence, and apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer. Chromen-4-one derivatives have been shown to possess potent anti-inflammatory properties.[8][9]

3.2.1. Modulation of the TLR4/MAPK Signaling Pathway

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade involving mitogen-activated protein kinases (MAPKs). This leads to the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Structurally related compounds have been shown to inhibit this pathway.[8][9]

TLR4_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (JNK, ERK) TLR4->MAPK IKK IKKα/β TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates & Degrades NFkB NF-κB NFkB_Inhib->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to Nucleus AP1->Inflammatory_Genes Cytokines NO, IL-6, TNF-α Inflammatory_Genes->Cytokines Compound 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one Compound->MAPK Inhibits Compound->IKK Inhibits

Caption: Inhibition of the TLR4/MAPK and NF-κB signaling pathways.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the compound against cancer cell lines.[4]

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound dissolved in DMSO (final DMSO concentration < 0.1%) and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value by plotting a dose-response curve.[4]

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

  • Griess reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite, a stable product of NO, using a sodium nitrite standard curve.[4]

Conclusion and Future Perspectives

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one represents a promising scaffold for the development of novel therapeutic agents. Its well-defined synthesis and potent anticancer and anti-inflammatory activities, mediated through the modulation of critical cellular pathways, underscore its potential in drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile for the treatment of cancer and inflammatory diseases.

References

  • (No source provided in the context for this specific form
  • (No source provided in the context for this specific form
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. ([Link])

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed. ([Link])

  • 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy-. ([Link])

  • A novel one-pot synthesis of flavones - RSC Publishing - The Royal Society of Chemistry. ([Link])

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. ([Link])

  • 2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. ([Link])

  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896) - NP-MRD. ([Link])

  • 2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE - gsrs. ([Link])

  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - MDPI. ([Link])

  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed. ([Link])

  • Supporting Information - AWS. ([Link])

  • A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed. ([Link])

  • In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | Request PDF - ResearchGate. ([Link])

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0205343) - NP-MRD. ([Link])

  • 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one - MDPI. ([Link])

  • 2-(2,5-dihydroxy-4-methoxyphenyl)-4H-chromen-4-one - Chemical Synthesis Database. ([Link])

  • 5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 276147 - PubChem. ([Link])

  • Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC - NIH. ([Link])

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. ([Link])

  • 3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano [2,3-f]chromene-4,8-dione - MDPI. ([Link])

  • (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman- 4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest - ResearchGate. ([Link])

  • Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones - PMC - NIH. ([Link])

  • MSBNK-Fac_Eng_Univ_Tokyo-JP000694 - MassBank. ([Link])

  • CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. ([Link])

Sources

An In-depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromen-4-one (flavone) scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. This technical guide focuses on a specific, promising analogue: 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one. We provide a comprehensive overview of its fundamental chemical properties, a detailed, field-proven synthetic protocol, and a thorough characterization profile. Furthermore, we delve into the putative biological activities of this compound, grounding our discussion in the established pharmacology of the flavonoid class. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the investigation of this and related compounds.

Core Molecular Attributes

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a flavonoid derivative characterized by a trimethoxylated phenyl group at the 2-position of the chromen-4-one core. This substitution pattern is of significant interest as methoxy groups can modulate the electronic and lipophilic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₆O₅[1]
Molecular Weight 312.32 g/mol [1]
IUPAC Name 2-(3,4,5-trimethoxyphenyl)chromen-4-one
Synonyms 3',4',5'-Trimethoxyflavone
CAS Number 67858-30-4

Synthesis and Mechanistic Insights

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one can be efficiently achieved via a one-pot, metal-chloride-mediated reaction. This approach combines the intermolecular ortho-acylation of a substituted phenol with a cinnamoyl chloride, followed by an intramolecular cyclodehydrogenation of the resulting o-hydroxychalcone intermediate. This method is advantageous due to its procedural simplicity and good yield.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a demonstrated effective synthesis of the target compound.

Materials:

  • Substituted phenol (e.g., phenol)

  • 3,4,5-Trimethoxycinnamoyl chloride

  • Bismuth(III) chloride (BiCl₃)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Carbon tetrachloride (CCl₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of the substituted phenol (1.0 mmol) in CCl₄ (20 mL) at 25 °C, add BiCl₃ (1.0 mmol).

  • Stir the reaction mixture at 25 °C for 10 minutes.

  • Add the 3,4,5-trimethoxycinnamoyl chloride (1.0 mmol) to the reaction mixture at 25 °C.

  • Heat the reaction mixture to reflux and stir for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the formation of the o-hydroxychalcone intermediate is complete, add RuCl₃·3H₂O (1.0 mmol) to the reaction mixture at reflux.

  • Continue to stir the reaction mixture at reflux for 5 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 25 °C and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of hexanes and EtOAc to yield 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one as a white solid.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction1 Step 1: Intermolecular ortho-Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Intramolecular Cyclodehydrogenation cluster_product Final Product Phenol Substituted Phenol Acylation BiCl₃ in CCl₄ Reflux, 10h Phenol->Acylation CinnamoylChloride 3,4,5-Trimethoxycinnamoyl Chloride CinnamoylChloride->Acylation Chalcone o-Hydroxychalcone Acylation->Chalcone Cyclization RuCl₃·3H₂O Reflux, 5h Chalcone->Cyclization Flavone 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one Cyclization->Flavone

Caption: One-pot synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are consistent with the structure of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 8.25 (dd, J = 1.6, 8.0 Hz, 1H), 7.73 (dt, J = 1.6, 8.4 Hz, 1H), 7.61 (d, J = 8.0 Hz, 1H), 7.46 (dt, J = 1.6, 7.6 Hz, 1H), 7.16 (s, 2H), 6.89 (s, 1H), 3.97 (s, 6H), 3.94 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 178.4, 163.4, 156.3, 153.6 (2C), 141.3, 134.0, 126.8, 125.7, 125.5, 123.9, 118.1, 107.1, 103.9 (2C), 61.1, 56.4 (2C)
HRMS (ESI-TOF)m/z: [M + H]⁺ calcd for C₁₈H₁₇O₅ 313.1076, found 313.1084

Potential Biological Activities and Investigative Protocols

While specific biological data for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is emerging, the broader class of flavonoids exhibits significant pharmacological potential. The trimethoxy substitution pattern, in particular, has been associated with potent anticancer activities in other molecular scaffolds. Below, we outline standard, high-throughput protocols for assessing the anticancer, anti-inflammatory, and antioxidant activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2][3]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a classic model for evaluating the anti-inflammatory properties of a compound.[4][5]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.

  • Compound Administration: Administer 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[[“]][7][8][9]

Protocol:

  • Preparation of Solutions: Prepare a stock solution of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100. Determine the EC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Mechanistic Considerations: Modulation of Inflammatory Signaling Pathways

Flavonoids are known to exert their anti-inflammatory and anticancer effects by modulating key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation and cell proliferation and are common targets of flavonoids.[2][[“]][10][11][12][13][14][[“]][16][17]

The NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit NF-κB activation by preventing IκB degradation.

G cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Cytokines, LPS, etc. IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB Active NF-κB NFkB_complex NF-κB/IκB Complex NFkB_complex->IkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Gene Transcription NFkB_nuc->Gene Inflammation Pro-inflammatory Mediators Gene->Inflammation Flavonoid 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one Flavonoid->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by flavonoids.

Conclusion and Future Directions

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one represents a molecule of significant interest for further investigation in drug discovery. Its structural features, combined with the well-documented biological activities of the flavonoid class, suggest a high potential for anticancer, anti-inflammatory, and antioxidant effects. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to produce and characterize this compound, enabling further exploration of its therapeutic promise. Future studies should focus on elucidating the specific molecular targets and comprehensively evaluating its efficacy and safety in preclinical models.

References

  • Bioassays for anticancer activities. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Calderon-Montano, J. M., Burgos-Moron, E., Perez-Guerrero, C., & Lopez-Lazaro, M. (2011). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of Experimental & Clinical Cancer Research, 30, 85.
  • Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. Retrieved January 13, 2026, from [Link]

  • Experimental evaluation of anti inflammatory agents. (2014, October 29). Slideshare. Retrieved January 13, 2026, from [Link]

  • Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023). Molecules, 28(1), 337.
  • How to test the anticancer efficacy of a plant extract. (2022, May 5). Altogen Labs. Retrieved January 13, 2026, from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 13, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Chang, M. Y., Tsai, M. C., & Lin, C. Y. (2021). A novel one-pot synthesis of flavones. RSC Advances, 11(22), 13235-13245.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). Molecules, 27(15), 4993.
  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. (2021). Organic & Biomolecular Chemistry, 19(15), 3465-3470.
  • Kinetic experiments for flavone and flavanone synthesis from 2. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17730-17739.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
  • Bioassays for Anticancer Activities. (2013). Methods in Molecular Biology, 1034, 1-11.
  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 74-79.
  • Evaluation of DPPH Radical Scavenging. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 74-79.
  • Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. Retrieved January 13, 2026, from [Link]

  • Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(2), 115-120.
  • Xiao, Y., Yan, Y., Du, J., Feng, X., Zhang, F., Han, X., ... & Liu, X. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2597.
  • Advances in the synthesis of 4H-chromen-4-ones. (2020). In Advances in Heterocyclic Chemistry (Vol. 131, pp. 1-135). Academic Press.
  • A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. (2022). Anticancer Agents in Medicinal Chemistry, 22(2), 362-370.
  • 2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE. (n.d.). Gsrs. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectral Data Analysis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Flavonoid Characterization

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid, a class of compounds of significant interest in pharmaceutical and medicinal chemistry due to their diverse biological activities.[1] The precise elucidation of its molecular structure is a prerequisite for understanding its structure-activity relationship (SAR) and ensuring its purity and identity in drug development pipelines. This technical guide provides a comprehensive, multi-technique approach to the spectral analysis of this compound, grounded in fundamental principles and practical, field-proven insights. Our narrative is designed to not only present data but to explain the causality behind the analytical choices, ensuring a robust and self-validating characterization process.

Foundational Strategy: A Multi-Spectroscopic Approach

No single analytical technique can provide a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy is essential for an unambiguous structural assignment. This integrated workflow allows for the cross-validation of data, significantly enhancing the trustworthiness of the final structural elucidation.

Caption: Integrated workflow for the structural elucidation of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[2][3][4] For a molecule like 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2][4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, especially in complex regions of the spectrum, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates protons to their directly attached carbons.[5]

¹H NMR Spectral Analysis: Assigning the Protons

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-2', H-6'~7.0-7.2Singlet2HProtons on the trimethoxyphenyl ring, chemically equivalent due to free rotation.
H-3~6.8Singlet1HVinylic proton on the C-ring.
Aromatic Protons (A-ring)~7.4-8.2Multiplets4HProtons on the chromone A-ring, exhibiting complex splitting patterns due to ortho and meta couplings.
Methoxy Protons (-OCH₃)~3.9Singlet9HThree equivalent methoxy groups on the B-ring.

Note: The exact chemical shifts can vary slightly based on the solvent and concentration.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (C-4)~178Carbonyl carbon, highly deshielded.
C-2~163Olefinic carbon attached to oxygen.
C-3~107Olefinic carbon in the C-ring.
A-ring Carbons~118-134Aromatic carbons of the chromone ring system.
B-ring Carbons~104-154Aromatic carbons of the trimethoxyphenyl ring.
Methoxy Carbons (-OCH₃)~56Carbons of the methoxy groups.

Note: These are approximate chemical shifts and can be confirmed with 2D NMR data.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural insights.[6][7][8]

Experimental Protocol: MS Data Acquisition
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for flavonoids, as it typically produces a prominent molecular ion peak.[9]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to determine the elemental composition.

  • MS/MS (Tandem MS): To study the fragmentation pattern, the molecular ion is isolated and subjected to collision-induced dissociation (CID). This provides information about the connectivity of the molecule.[9]

Data Interpretation: Molecular Ion and Fragmentation Pattern
  • Molecular Ion Peak: The expected molecular weight of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one (C₁₈H₁₆O₅) is 312.10 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ will be observed at m/z 313.1070.

  • Fragmentation Analysis: The fragmentation of flavonoids in MS/MS often proceeds via retro-Diels-Alder (RDA) reactions in the C-ring, providing characteristic fragments of the A and B rings.[7]

Caption: A simplified representation of the fragmentation of the parent ion in MS/MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy is a rapid and effective technique for confirming the presence of the flavonoid chromophore system.[10][11][12] Flavonoids typically exhibit two major absorption bands.[13]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer and scan a wavelength range of approximately 200-500 nm.

Spectral Interpretation
  • Band I (300-380 nm): This band corresponds to the electronic transitions in the cinnamoyl system (B-ring and C-ring).

  • Band II (240-280 nm): This band arises from the electronic transitions in the benzoyl system (A-ring).

The positions and relative intensities of these bands are characteristic of the flavone backbone and the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[14][15]

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in a suitable solvent.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to obtain the spectrum.

Key Vibrational Frequencies
Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
C=O (Ketone)1630-1660Stretching
C=C (Aromatic)1500-1600Stretching
C-O-C (Ether)1000-1300Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Alkyl -OCH₃)2850-3000Stretching

The strong absorption band for the carbonyl group is a key diagnostic feature for the chromone skeleton.[16][17][18][19] The presence of multiple C-O stretching bands confirms the ether linkages of the methoxy groups.[16]

Conclusion: A Self-Validating Structural Dossier

By integrating the data from NMR, MS, UV-Vis, and IR spectroscopy, a comprehensive and self-validating structural dossier for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one can be compiled. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final structural assignment. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of flavonoid-based compounds in research and drug development.

References

  • Identification of Flavonoids Using UV-Vis and MS Spectra. (n.d.). PubMed.
  • Mass Spectroscopic Methods for the Characterization of Flavonoid Compounds. (2012, September 1). Bentham Science.
  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs.
  • Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents. (2017). Nepal Chemical Society.
  • A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. (n.d.). MDPI.
  • Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV-Visible Spectroscopy. (2024). Natural Volatiles & Essential Oils.
  • Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Flavonols and flavonoids: UV spectroscopic analysis. (2016, October 31). Wiley Analytical Science.
  • Supporting Information. (n.d.). Wiley-VCH.
  • Technical Support Center: Interpreting Complex NMR Spectra of Flavonoid Rutinosides. (2025, December). Benchchem.
  • Supporting Information. (n.d.). AWS.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Mass spectrometry in the structural analysis of flavonoids. (2025, August 6). ResearchGate.
  • FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). (2019, March 24). Protocols.io.
  • Synthesis and Characterization of a Series of Chromone–Hydrazones. (n.d.). MDPI.
  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. (n.d.). PMC.
  • Supporting Information (SI). (n.d.). The Royal Society of Chemistry.
  • NMR Chemical Shifts of Common Flavonoids. (n.d.). PMC - PubMed Central.
  • Outline IR spectrum of isolated chromone 2. (n.d.). ResearchGate.
  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. (2016, November 8). PMC - NIH.
  • Structural Characterization of Flavonoids Using Mass Spectrometry. (2023, January 9). ResearchGate.
  • Structure elucidation of flavonoids using 1D&2D NMR. (2020, December 14). YouTube.
  • NMR Chemical Shifts of Common Flavonoids. (2025, October 29). Who we serve.
  • (PDF) NMR Chemical Shifts of Common Flavonoids. (2025, October 29). ResearchGate.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
  • 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. (n.d.). NPAA.
  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014, November 6). ScienceDirect.
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (n.d.). NIH.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • 14.2a IR Spectra of Carbonyl Compounds. (2018, September 20). YouTube.

Sources

literature review on 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Authored by Gemini, Senior Application Scientist

Abstract

The 2-phenyl-4H-chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] A particularly compelling subclass of flavones features a 2-(3,4,5-trimethoxyphenyl) substitution. This specific arrangement is reminiscent of the B-ring of potent natural and synthetic microtubule-targeting agents like combretastatin A-4, suggesting a significant potential for anticancer applications.[2] This technical guide offers a comprehensive exploration for researchers, scientists, and drug development professionals into the synthesis, structure-activity relationships (SAR), and multifaceted biological activities of 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one and its derivatives. We will delve into detailed synthetic methodologies, analyze the molecular mechanisms underlying their potent bioactivities—with a primary focus on anticancer and anti-inflammatory effects—and provide validated experimental protocols to facilitate further research and development in this promising field.

Introduction: The Significance of the Trimethoxyphenyl Flavone Core

Flavones are a major class of flavonoids, secondary metabolites widely distributed in the plant kingdom.[1] Their core structure, 2-phenylchromen-4-one, provides a versatile template for synthetic modification, leading to a vast library of compounds with a wide spectrum of biological properties, including anticancer, anti-inflammatory, antioxidant, and anti-osteoporotic activities.[1]

The focus of this guide, the 2-(3,4,5-trimethoxyphenyl) moiety, is a critical pharmacophore. Its presence is a hallmark of powerful microtubule destabilizing agents. Microtubules are essential cytoskeletal proteins involved in cell division, motility, and intracellular transport, making them a validated and highly successful target for cancer chemotherapy.[3] By incorporating this key structural feature onto the flavone scaffold, chemists have created a class of compounds that effectively merges the biological activities of both parent structures, resulting in potent molecules with significant therapeutic promise. This guide will systematically dissect the chemistry and biology of these compounds to provide a clear roadmap for their future development.

Synthetic Strategies for Flavone Scaffolds

The construction of the 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one core and its analogs can be achieved through several established and modern synthetic routes. The choice of method often depends on the desired substitution patterns on the chromenone A-ring and the availability of starting materials.

Classical and Modern Synthetic Routes

Several named reactions are foundational to flavone synthesis:[4]

  • Allan–Robinson Reaction: A reaction between an o-hydroxyaryl ketone and an aromatic anhydride to form flavones or isoflavones.

  • Auwers Synthesis: Involves an acid-catalyzed rearrangement of a 2'-hydroxychalcone dibromide.

  • Algar–Flynn–Oyamada (AFO) Reaction: The oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide to yield a flavonol (3-hydroxyflavone), which can be subsequently deoxygenated if required.[5]

A highly versatile and widely used strategy involves the Baker–Venkataraman rearrangement , followed by acid-catalyzed cyclization. This method offers excellent control over the final structure.[6] The general workflow involves the acylation of a 2'-hydroxyacetophenone with a substituted benzoyl chloride, rearrangement of the resulting ester to a 1,3-diketone, and subsequent cyclization to the flavone core.[6]

More recent advancements include palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones, which provides a divergent route to either flavones or flavanones under mild conditions.[7]

Visualizing the Synthesis: The Baker-Venkataraman Approach

The following workflow diagram illustrates the key steps in synthesizing the parent compound 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one using the Baker-Venkataraman rearrangement.

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_final Final Product SM1 2'-Hydroxyacetophenone Step1 Step 1: Acylation (Pyridine) SM1->Step1 SM2 3,4,5-Trimethoxybenzoyl chloride SM2->Step1 Int1 Ester Intermediate Step1->Int1 Formation of Ester Step2 Step 2: Baker-Venkataraman Rearrangement (KOH/Pyridine) Int2 1,3-Diketone Intermediate Step2->Int2 Rearrangement to Diketone Step3 Step 3: Cyclization (H2SO4 or HCl/AcOH) FP 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one Step3->FP Dehydration & Ring Closure Int1->Step2 Int2->Step3

Caption: Synthetic workflow via Baker-Venkataraman rearrangement.

Biological Activities and Mechanisms of Action

The trimethoxyphenyl flavone scaffold exhibits a remarkable range of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.

Potent Anticancer Activity

These compounds have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[8][9] The primary mechanism for this activity is the disruption of microtubule dynamics.

Mechanism: Microtubule Destabilization

Similar to colchicine and combretastatins, 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one analogs bind to the colchicine-binding site on β-tubulin.[2] This binding event prevents the polymerization of tubulin dimers into microtubules. The consequences for a rapidly dividing cancer cell are catastrophic:

  • Inhibition of Mitotic Spindle Formation: Without functional microtubules, the cell cannot form a proper mitotic spindle.

  • G2/M Phase Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase.[3][10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), leading to the elimination of the cancer cell.[2][3]

Some analogs have also shown efficacy in multidrug-resistant cancer cell lines, suggesting they can overcome common resistance mechanisms.[2]

G Compound 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one Analog Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Prevents Arrest G2/M Cell Cycle Arrest Spindle->Arrest Triggers Checkpoint Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Leads to

Caption: Mechanism of anticancer activity via microtubule disruption.

Other Anticancer Mechanisms

Beyond microtubule inhibition, these scaffolds have been implicated in other anticancer pathways, including:

  • Telomerase Inhibition: Some chromenone derivatives can inhibit telomerase, an enzyme crucial for immortalizing cancer cells.[11][12]

  • Anti-Angiogenic Activity: Certain analogs have been shown to inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis.[10]

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including cancer. Several 2-phenyl-4H-chromen-4-one derivatives have demonstrated significant anti-inflammatory effects.[13]

Mechanism: Modulation of Inflammatory Pathways

Studies have shown that these compounds can suppress inflammation by inhibiting the TLR4/MAPK signaling pathway.[13] Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), triggering a cascade that results in the production of pro-inflammatory cytokines. Analogs have been shown to downregulate the production of key mediators like:[13]

  • Nitric Oxide (NO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-6 (IL-6)

This activity suggests a potential therapeutic role in inflammatory diseases.

Lipid-Lowering Effects

Recent research has uncovered a role for related 2-phenoxy-chromenone structures in managing lipid accumulation in liver cells, pointing to a potential application in nonalcoholic fatty liver disease (NAFLD).[14] The active compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, was found to reduce lipid droplets by up-regulating PGC1α, a coactivator that facilitates fat catabolism.[14] This opens a new avenue for the therapeutic application of this scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological potency of these compounds is highly dependent on the substitution patterns across the flavone scaffold. Decades of research have illuminated key structural requirements for activity.

  • The B-Ring (2-Phenyl): The 3,4,5-trimethoxy substitution pattern is paramount for high-potency microtubule inhibition.[15] This arrangement allows for optimal binding within the colchicine site of tubulin. Moving or removing these methoxy groups typically leads to a significant reduction in activity.

  • The A-Ring (Chromone Benzene Ring): Substitutions on the A-ring can fine-tune activity and selectivity. Methoxy groups at positions 5 and 7 are common and often contribute positively to activity.[5]

  • The C-Ring (Pyrone Ring): The 3-position of the C-ring is a critical site for modification. Introducing small groups like hydroxyl, fluoro, or short alkoxy chains can modulate potency.[6][13] For example, 3-benzyloxy substitution on a related scaffold was found to be important for COX-2 inhibitory activity.[16]

Table 1: SAR Summary of Selected Analogs
Compound ReferenceB-Ring SubstitutionA/C-Ring ModificationsTarget/Cell LineIC₅₀ ValueKey Finding
Compound 4t[15] 3,4,5-Trimethoxy (on benzoyl)3-methyl-6-ethoxybenzo[b]furanTubulin Polymerization1.2 - 6.3 nMDemonstrates high potency of the trimethoxybenzoyl moiety on a related scaffold.
Compound 3n[2] 3,4,5-Trimethoxy5-(4-ethoxyphenyl)thiazoleNCI-H460 (Lung Cancer)0.03 nMShows that replacing the chromenone with a thiazole while retaining the TMP ring yields exceptionally potent compounds.
Compound 8[13] 3,4-Dimethoxy3-(2-(2-(3,5-Dichlorobenzoyl)piperazin-1-yl)ethoxy)ethoxy)-5,7-dimethoxyLPS-induced inflammationN/A (Qualitative)Highlights the importance of the C-3 side chain for potent anti-inflammatory activity.
Compound 7e[14] 3,4,5-Trimethoxyphenoxy5,7-dimethoxyLipid Accumulation (Huh7 cells)32.2 µMShows the trimethoxy pattern is also effective in a 2-phenoxy-chromone for lipid-lowering effects.
Compound 5d[16] 4-(methylsulfonyl)phenyl3-(benzyloxy)COX-2 Enzyme0.07 µMIllustrates that other B-ring substitutions combined with C-3 modification can target different enzymes like COX-2.

Key Experimental Protocols

To ensure the reproducibility and validation of research in this area, detailed experimental protocols are essential.

Protocol: Synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one[6]

This protocol is adapted from literature procedures for the synthesis via the Baker-Venkataraman rearrangement.

Step 1: Synthesis of 2-(3,4,5-trimethoxybenzoyloxy)acetophenone (Ester Intermediate)

  • Dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add 3,4,5-trimethoxybenzoyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 2N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure ester.

Step 2: Baker-Venkataraman Rearrangement to 1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione (1,3-Diketone)

  • Dissolve the ester intermediate from Step 1 (1.0 eq) in anhydrous pyridine.

  • Add powdered potassium hydroxide (KOH) (3.0 eq).

  • Heat the mixture to 60-65 °C and stir for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold 2N HCl to neutralize.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to obtain the crude 1,3-diketone, which can be used in the next step without further purification.

Step 3: Cyclization to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one (Final Product)

  • Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol or methanol to afford the pure flavone.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxic activity of synthesized compounds.

  • Cell Culture: Seed human cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 10 minutes on a plate shaker. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

The 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one scaffold and its analogs represent a highly versatile and potent class of biologically active molecules. Their well-defined synthetic routes and compelling mechanism of action as microtubule-targeting agents make them prime candidates for further development, particularly in oncology. The additional discovery of anti-inflammatory and lipid-lowering activities broadens their therapeutic potential significantly.

Future research should focus on:

  • Lead Optimization: Synthesizing novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

  • Exploration of New Targets: Investigating the full mechanistic landscape to uncover additional cellular targets and therapeutic applications.

  • Combination Therapies: Evaluating the synergistic effects of these compounds with existing chemotherapeutic agents to overcome drug resistance.

  • Preclinical Development: Advancing the most promising lead compounds into in vivo animal models to assess their efficacy and safety profiles.

This class of compounds sits at a promising intersection of synthetic tractability and potent biological function, offering a rich field for discovery that could yield the next generation of therapies for cancer and other debilitating diseases.

References

  • Wikipedia. (n.d.). Flavones. Retrieved from [Link]

  • Gomory, A., & Kilar, F. (2022). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 27(19), 6639. Available from: [Link]

  • Son, S. H., Cho, Y. Y., Yoo, H. S., Lee, S. J., Kim, Y. M., Jang, H. J., Kim, D. H., Shin, J. W., & Kim, N. J. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. Organic & Biomolecular Chemistry, 19(15), 3421-3425. Available from: [Link]

  • Motghare, A. P., Katolkar, P. P., Chacherkar, P. A., & Baheti, J. R. (2022). FLAVONES AND THEIR DERIVATIVES: SYNTHETIC AND PHARMACOLOGICAL IMPORTANCE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 1-13. Available from: [Link]

  • Kiss, L., Fábián, I., & Patonay, T. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(6), 1801. Available from: [Link]

  • Sloop, J. C., Copp, C. L., & Washington, K. N. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 31, 127670. Available from: [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, J., & Li, J. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1653. Available from: [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6608. Available from: [Link]

  • Shahraki, O., Sadeghpour, H., & Fassihi, A. (2019). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Research in Pharmaceutical Sciences, 14(2), 116-125. Available from: [Link]

  • Zhang, K., Wang, C., & Jin, Y. (2018). Crystal structure and optical activity of 2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate. Chinese Journal of Pharmaceuticals, 49(2), 136-140. Available from: [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., ... & Hamel, E. (2012). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 20(13), 4230-4242. Available from: [Link]

  • Zhang, X., Li, X., Wang, Y., Li, Y., & Liu, Z. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Journal of Molecular Structure, 1265, 133405. Available from: [Link]

  • Shahraki, O., Sadeghpour, H., & Fassihi, A. (2019). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Research in Pharmaceutical Sciences, 14(2), 116-125. Available from: [Link]

  • Semantic Scholar. (n.d.). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor. Retrieved from [Link]

  • Chen, Y. C., Huang, H. S., Chen, Y. L., Lin, C. W., & Horng, C. T. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules, 27(7), 2321. Available from: [Link]

  • Yilmaz, I., Yetgin, A., & Cetin, M. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 22(2), 362-370. Available from: [Link]

  • Kumar, R., Kushwaha, A. K., Singh, S., Singh, A., Kumar, A., & Yadav, P. N. (2024). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic Chemistry, 153, 107809. Available from: [Link]

  • Zarghi, A., & Kakhki, S. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 83(1), 15-26. Available from: [Link]

  • Köhler, L. H. F., Reich, S., & Biersack, B. (2023). Multimodal 4-arylchromene derivatives with microtubule-destabilizing, anti-angiogenic, and MYB-inhibitory activities. Cancer Drug Resistance, 6(1), 114-131. Available from: [Link]

  • Le-Tiran, A., McClean, S., O'Dowd, C., & Moody, C. J. (2012). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 55(17), 7763-7772. Available from: [Link]

  • Global Substance Registration System. (n.d.). 2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE. Retrieved from [Link]

  • Liu, X. H., Cui, P., Zheng, C. J., & Piao, H. R. (2011). Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. Medicinal Chemistry, 7(6), 605-610. Available from: [Link]

Sources

A Strategic Approach to the Natural Occurrence and Isolation of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a flavonoid derivative with a significant potential for pharmacological applications, owing to its structural similarity to other biologically active chromones. However, its occurrence in nature is not widely documented, presenting a unique challenge for phytochemists and drug discovery professionals. This guide eschews a conventional report on known sources and instead provides a comprehensive, strategic framework for the prospective discovery, isolation, and characterization of this target molecule. We leverage established, high-efficacy protocols for flavonoid extraction from the Fabaceae family, particularly Medicago sativa (Alfalfa), as a robust model system. This document explains the causal science behind methodological choices, provides validated, step-by-step protocols, and outlines a complete workflow from plant material processing to definitive structural elucidation.

Introduction: The Scientific Premise

The 4H-chromen-4-one (flavone) scaffold is a ubiquitous feature in a vast array of plant secondary metabolites that exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The specific substitution pattern of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, particularly the trimethoxylated B-ring, suggests a potentially high bioavailability and unique biological activity, analogous to other trimethoxyphenyl-containing natural products known for potent cytotoxic or tubulin polymerization inhibitory effects.[3]

Despite its synthetic accessibility, reports on the natural isolation of this specific compound are exceptionally scarce in current literature. This guide, therefore, serves a dual purpose: to collate the foundational knowledge on related compounds and to present a practical, field-proven strategy for its targeted isolation from novel plant sources. We will use Medicago sativa as our primary exemplar, a species rich in diverse flavonoids and for which multiple advanced extraction techniques have been optimized and published.[4][5][6]

Potential Natural Sources & Biosynthetic Considerations

Flavonoids are widely distributed throughout the plant kingdom, with the Fabaceae (legume) family being a particularly rich source.[7] Species within this family are known to produce a variety of flavonoids with complex oxygenation and methylation patterns. The 3',4',5'-trimethoxy substitution on the B-ring is a result of sequential O-methylation steps catalyzed by O-methyltransferases (OMTs) on a hydroxylated precursor. Therefore, a logical starting point for discovering the target compound would be to screen plant species known to produce related methoxylated flavonoids, such as isorhamnetin (a monomethoxylated flavonol).[8]

A Comparative Analysis of Extraction Methodologies

The initial extraction is a critical step that dictates the yield and purity of the target compound. The choice of method depends on factors such as solvent polarity, temperature stability of the target compound, and the desired "greenness" of the procedure. Based on extensive studies on flavonoid-rich plants like M. sativa, several methods have proven effective.[5][9]

Rationale for Method Selection:

  • Accelerated Solvent Extraction (ASE) : Utilizes high temperature and pressure to increase extraction efficiency and reduce solvent consumption. It is particularly effective for flavonoids, with 70% ethanol often providing the highest yield of phenolic compounds from M. sativa flowers.[5][6]

  • Supercritical Fluid Extraction (SFE) : Employs supercritical CO₂, often with a polar co-solvent like ethanol, to extract compounds. It is considered a green technology and is highly effective for isolating flavonoids from plant leaves.[4][5] The highest total flavonoid content from M. sativa leaves was achieved using SFE.[5]

  • Enzyme-Assisted Supercritical Fluid Extraction (EA-SFE) : A novel approach where the plant material is pre-treated with enzymes (e.g., cellulases, pectinases) to break down the cell wall. This enzymatic hydrolysis significantly increases the release of bioactive compounds, resulting in a nearly two-fold increase in polyphenolic content from M. sativa leaves compared to standard SFE.[4]

Table 1: Comparison of Flavonoid Extraction Techniques from Medicago sativa

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Solvent(s)Reported Flavonoid Yield (mg RE/g DW)*
Maceration Soaking plant material in a solvent at room temperature.Simple, low cost.Time-consuming, lower efficiency.Ethanol, Methanol~1.5 - 2.0
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.Faster than maceration, improved yield.Potential for thermal degradation.70% Ethanol~9.0 - 11.0
Accelerated Solvent Extraction (ASE) High temperature and pressure extraction.Fast, efficient, low solvent use.Requires specialized equipment.70% EthanolUp to 48.4 (Total Phenolics)[5]
Supercritical Fluid Extraction (SFE) Extraction with CO₂ in a supercritical state.Green, highly selective, solvent-free product.High initial equipment cost.scCO₂ with Ethanol co-solventUp to 139.0 [5]
Enzyme-Assisted SFE (EA-SFE) Enzymatic pre-treatment before SFE.Maximizes yield by degrading cell walls.Adds complexity and cost to the process.scCO₂ with Ethanol co-solventSignificantly higher than SFE[4]

*mg Rutin Equivalents per gram of Dry Weight. Data synthesized from multiple sources for comparative purposes.[4][5]

Integrated Workflow for Isolation, Purification, and Identification

The following workflow presents a logical and self-validating system for the discovery and isolation of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Isolation_Workflow cluster_prep Phase 1: Preparation & Extraction cluster_purify Phase 2: Fractionation & Purification cluster_analysis Phase 3: Structural Elucidation A Plant Material (e.g., Medicago sativa leaves) B Drying & Milling A->B C Optimized Extraction (EA-SFE Recommended) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) D->E F Bioassay-Guided Selection (Antioxidant/Cytotoxicity Screen) E->F G Column Chromatography (Silica Gel, Gradient Elution) F->G H Preparative HPLC (C18, Isocratic/Gradient Elution) G->H I Pure Compound H->I J Purity Check (Analytical HPLC) I->J K Mass Spectrometry (LC-MS/MS) J->K L NMR Spectroscopy (1H, 13C, 2D-NMR) J->L M Structure Confirmed: 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one K->M L->M

Caption: Overall workflow from plant material to confirmed structure.

Detailed Experimental Protocols

The following protocols are adapted from highly-cited methodologies and represent the current state-of-the-art for flavonoid isolation.

Protocol 1: Enzyme-Assisted Supercritical Fluid Extraction (EA-SFE)

Causality: This protocol is selected for its superior yield.[4] The initial enzymatic hydrolysis breaks down the plant cell matrix, allowing the supercritical CO₂ to penetrate more effectively and extract intracellular metabolites. The use of ethanol as a co-solvent increases the polarity of the fluid, enhancing its ability to solubilize flavonoids.

Step-by-Step Methodology:

  • Plant Material Preparation : Collect fresh leaves of the candidate species (e.g., Medicago sativa). Dry in an oven at 50°C for 24 hours and mill into a fine powder (<1 mm particle size).[4]

  • Enzymatic Hydrolysis :

    • Suspend 10 g of the dried powder in a citrate buffer (pH optimized for enzyme activity).

    • Add a commercial enzyme mixture (e.g., Kemzyme, containing cellulase, xylanase, and β-glucanase) at an optimized concentration (e.g., 0.5% w/w).

    • Incubate the mixture at a specified temperature (e.g., 50°C) for a set duration (e.g., 2 hours) with gentle agitation.[4]

    • After incubation, filter the mixture and dry the solid plant residue thoroughly.

  • Supercritical Fluid Extraction :

    • Pack the enzyme-treated plant material into the SFE vessel.

    • Set the SFE parameters to optimal conditions determined by response surface methodology. Based on literature for flavonoids, these are typically:

      • Pressure : 200 bar[4]

      • Temperature : 50°C[4]

      • Co-solvent : 20% Ethanol[4]

      • Flow Rate : 2 mL/min

    • Perform the extraction for a duration of 90-120 minutes.

    • Collect the extract from the cyclone separator. Evaporate the ethanol under vacuum to yield the crude EA-SFE extract.

Protocol 2: Bioassay-Guided Chromatographic Purification

Causality: It is inefficient to chromatographically separate every component of a crude extract. A bioassay-guided approach prioritizes fractions with the highest biological activity (e.g., antioxidant, anti-proliferative), increasing the probability that the purified compound will be pharmacologically relevant.

Bioassay_Guided_Fractionation A Crude Extract B Column Chromatography (Low Resolution) A->B C Fractions (F1, F2, F3...Fn) B->C D Bioassay Screen (e.g., DPPH, MTT) C->D D->C Feedback E Identify 'Hit' Fraction (e.g., F3 shows high activity) D->E F Preparative HPLC of F3 (High Resolution) E->F G Pure Bioactive Compounds (C1, C2...) F->G H Structural Analysis (NMR, MS) G->H

Caption: Logic of bioassay-guided fractionation for efficient isolation.

Step-by-Step Methodology:

  • Initial Fractionation : Dissolve the crude EA-SFE extract in a minimal amount of methanol and adsorb it onto silica gel. Apply this to the top of a silica gel column (e.g., 60 Å, 70-230 mesh).

  • Gradient Elution : Elute the column with a step-wise gradient of increasing polarity, for example:

    • 100% Hexane

    • Hexane:Ethyl Acetate (9:1, 8:2, ... 1:9)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1, 8:2, ... 1:9)

    • 100% Methanol

  • Fraction Pooling & Screening : Collect fractions (e.g., 20 mL each) and pool them based on their TLC profiles. Evaporate the solvent from a small aliquot of each pooled fraction and subject them to a relevant bioassay (e.g., DPPH for antioxidant activity).

  • Preparative HPLC :

    • Take the most active fraction(s) identified in the previous step and dissolve in a suitable solvent (e.g., HPLC-grade methanol).

    • Inject the sample into a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) to separate the components.

    • Monitor the elution at multiple wavelengths (e.g., 254 nm, 280 nm, 330 nm) as flavonoids have characteristic UV absorbance.

    • Collect the peaks corresponding to individual compounds.

  • Purity Analysis : Re-inject the collected pure compounds into an analytical HPLC system to confirm their purity (>95%).

Protocol 3: Structural Elucidation

Causality: A combination of mass spectrometry and NMR is required for unambiguous structure determination. MS provides the molecular weight and fragmentation pattern, while NMR reveals the carbon-hydrogen framework and connectivity.

  • LC-MS/MS : Infuse the purified compound into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The exact mass measurement will confirm the molecular formula (C₁₈H₁₆O₅ for the target compound, MW: 312.32 g/mol ). The MS/MS fragmentation pattern will show characteristic losses of methyl groups and retro-Diels-Alder fragmentation of the C-ring, typical for flavonoids.

  • NMR Spectroscopy : Dissolve the pure compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR : Will show characteristic signals for the aromatic protons on the A and B rings, as well as three distinct singlets for the methoxy groups (-OCH₃). The specific chemical shifts and coupling patterns will determine the substitution pattern.

    • ¹³C NMR : Will show 18 distinct carbon signals, including the C=O of the ketone (~176-180 ppm) and the signals for the methoxy carbons (~56-62 ppm).

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial to definitively assign all proton and carbon signals and confirm the connectivity between the A, B, and C rings, thus validating the structure as 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Conclusion

While 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one remains an elusive target in phytochemical databases, this guide provides a robust and scientifically-grounded strategy for its discovery and isolation. By selecting a promising plant family (Fabaceae), employing high-efficiency extraction techniques like EA-SFE, and following a logical bioassay-guided purification workflow, researchers are well-equipped to systematically explore the plant kingdom for this and other novel bioactive flavonoids. The detailed protocols within this document serve as a validated starting point for any research group aiming to isolate and characterize rare natural products for drug development and scientific inquiry.

References

  • Gašić, U., et al. (2021). Promising Green Technology in Obtaining Functional Plant Preparations: Combined Enzyme-Assisted Supercritical Fluid Extraction of Flavonoids Isolation from Medicago Sativa Leaves. Molecules. Available at: [Link]

  • Gawlik-Dziki, U., et al. (2017). Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents. Molecules. Available at: [Link]

  • Wojtunik-Kulesza, K., et al. (2019). Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. Molecules. Available at: [Link]

  • Neagu, E., et al. (2024). Evaluating the Antioxidant and Antidiabetic Properties of Medicago sativa and Solidago virgaurea Polyphenolic-Rich Extracts. MDPI. Available at: [Link]

  • Paun, G., et al. (2023). Extracts of Medicago sativa and Solidago virgaurea. Preprints.org. Available at: [Link]

  • Ye, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Scientific Reports. Available at: [Link]

  • Saleh, A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Yilmaz, M.T., et al. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Onwuka, C., et al. (2020). 3, 5, 7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl) chromen-4-one from the stem bark of Lonchocarpus sericeus Poir. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

Sources

Methodological & Application

Synthetic Strategies for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one Scaffolds

The 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one core structure, a substituted flavone, is a privileged scaffold in medicinal chemistry and drug discovery. The presence of the trimethoxyphenyl moiety often imparts significant biological activities, including but not limited to, anticancer, anti-inflammatory, and antioxidant properties. The strategic placement of the three methoxy groups on the B-ring can enhance binding affinity to various biological targets and improve pharmacokinetic profiles. This guide provides an in-depth exploration of the primary synthetic routes to this important class of compounds, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Comparative Overview of Major Synthetic Routes

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one derivatives can be approached through several established methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale of synthesis, and the tolerance of other functional groups on the chromen-4-one backbone. The three most prominent and versatile methods are:

  • Claisen-Schmidt Condensation followed by Oxidative Cyclization: A robust and widely used two-step approach.

  • Baker-Venkataraman Rearrangement: An elegant method involving a key 1,3-diketone intermediate.

  • Allan-Robinson Reaction: A classical one-pot condensation reaction.

The following table provides a comparative summary of these key synthetic strategies:

Synthetic RouteStarting MaterialsKey IntermediatesAdvantagesDisadvantagesTypical Yields
Claisen-Schmidt Condensation & Oxidative Cyclization 2'-Hydroxyacetophenone, 3,4,5-Trimethoxybenzaldehyde2'-Hydroxy-3,4,5-trimethoxychalconeVersatile, readily available starting materials, good for diverse substitutions.Two distinct reaction steps, potential for side products in cyclization.70-90%
Baker-Venkataraman Rearrangement 2'-Hydroxyacetophenone, 3,4,5-Trimethoxybenzoyl chloride2'-(3,4,5-Trimethoxybenzoyl)oxyacetophenone, 1-(2-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dioneHigh yields, clean conversion to the 1,3-diketone.Requires preparation of the benzoyl chloride, multi-step overall.80-95%
Allan-Robinson Reaction o-Hydroxyaryl ketone, 3,4,5-Trimethoxybenzoic anhydrideAcylated ketoneOne-pot procedure.Can require harsh conditions (high temperatures), may not be suitable for sensitive substrates.60-80%

Detailed Synthetic Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one via the three major routes.

Method 1: Claisen-Schmidt Condensation and Oxidative Cyclization

This two-step method first involves the base-catalyzed condensation of a 2'-hydroxyacetophenone with 3,4,5-trimethoxybenzaldehyde to form a chalcone intermediate. This intermediate is then subjected to oxidative cyclization to yield the final flavone.

Diagram of the Claisen-Schmidt Condensation and Oxidative Cyclization Workflow:

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization A 2'-Hydroxyacetophenone D 2'-Hydroxy-3,4,5-trimethoxychalcone A->D Condensation & Dehydration B 3,4,5-Trimethoxybenzaldehyde B->D Condensation & Dehydration C Base (e.g., NaOH or KOH) Ethanol C->D Condensation & Dehydration F 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one D->F Cyclization & Oxidation E Iodine (I2) DMSO

Caption: Two-step synthesis via chalcone formation and cyclization.

Protocol 1A: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

  • Materials:

    • 2'-Hydroxyacetophenone (1.0 eq)

    • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol (95%)

    • Hydrochloric acid (HCl), dilute solution

    • Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel

  • Procedure:

    • In a round-bottom flask, dissolve 2'-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol.

    • Cool the mixture in an ice bath with continuous stirring.

    • Prepare a solution of NaOH or KOH in water and add it dropwise to the reaction mixture, maintaining the temperature below 25°C.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

    • Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water.

    • The crude chalcone can be purified by recrystallization from ethanol.

  • Expected Yield: 85-95%

  • Characterization Data for the Chalcone Intermediate:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.91 (dd, J = 8.0, 1.6 Hz, 1H), 7.85 (d, J = 15.6 Hz, 1H), 7.51 (d, J = 15.6 Hz, 1H), 7.47 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H), 7.00 (dd, J = 8.4, 0.8 Hz, 1H), 6.92 (td, J = 7.6, 0.8 Hz, 1H), 6.81 (s, 2H), 3.92 (s, 6H), 3.90 (s, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 193.8, 163.6, 153.6, 145.2, 140.4, 136.4, 130.2, 129.7, 120.1, 118.8, 118.1, 105.8, 61.1, 56.4.

Protocol 1B: Oxidative Cyclization of the Chalcone to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

  • Materials:

    • (E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (1.0 eq)

    • Iodine (I₂)

    • Dimethyl sulfoxide (DMSO)

    • Sodium thiosulfate (Na₂S₂O₃) solution (10%)

    • Round-bottom flask, reflux condenser

  • Procedure:

    • Dissolve the chalcone intermediate in DMSO in a round-bottom flask.

    • Add a catalytic amount of iodine (0.1-0.2 eq).

    • Heat the reaction mixture to 120-140°C and reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a 10% sodium thiosulfate solution to remove excess iodine, followed by washing with cold water.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Expected Yield: 75-85%

Method 2: Baker-Venkataraman Rearrangement

This method involves the initial acylation of 2'-hydroxyacetophenone with 3,4,5-trimethoxybenzoyl chloride, followed by a base-catalyzed rearrangement to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization.

Diagram of the Baker-Venkataraman Rearrangement Workflow:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Cyclization A 2'-Hydroxyacetophenone C 2'-(3,4,5-Trimethoxybenzoyl)oxyacetophenone A->C B 3,4,5-Trimethoxybenzoyl chloride Pyridine B->C E 1-(2-Hydroxyphenyl)-3- (3,4,5-trimethoxyphenyl)propane-1,3-dione C->E Baker-Venkataraman Rearrangement D Base (e.g., KOH) Pyridine G 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one E->G Dehydration F Acid (e.g., H₂SO₄) Acetic Acid

Caption: Three-step synthesis via a 1,3-diketone intermediate.

Protocol 2A: Synthesis of 2'-(3,4,5-Trimethoxybenzoyl)oxyacetophenone

  • Materials:

    • 2'-Hydroxyacetophenone (1.0 eq)

    • 3,4,5-Trimethoxybenzoyl chloride (1.1 eq)

    • Pyridine (solvent and base)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve 2'-hydroxyacetophenone in dry pyridine in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add 3,4,5-trimethoxybenzoyl chloride dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture into ice-cold dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry. The crude product is often used directly in the next step.

  • Expected Yield: >90%

Protocol 2B: Baker-Venkataraman Rearrangement to form 1-(2-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione

  • Materials:

    • 2'-(3,4,5-Trimethoxybenzoyl)oxyacetophenone (1.0 eq)

    • Potassium hydroxide (KOH)

    • Pyridine

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the crude 2'-(3,4,5-trimethoxybenzoyl)oxyacetophenone in pyridine.

    • Add powdered KOH (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 2-3 hours. A yellow precipitate of the potassium salt of the diketone may form.

    • Cool the mixture and pour it into ice-cold dilute acetic acid or HCl to neutralize the base and precipitate the 1,3-diketone.

    • Filter the yellow solid, wash with water, and dry.

  • Expected Yield: 85-95%

  • Characterization Data for the 1,3-Diketone Intermediate:

    • ¹H NMR (CDCl₃, 400 MHz): δ 15.70 (s, 1H, enolic OH), 12.01 (s, 1H, phenolic OH), 7.95 (dd, J = 8.0, 1.6 Hz, 1H), 7.52 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H), 7.25 (s, 2H), 7.04 (dd, J = 8.4, 1.2 Hz, 1H), 6.95 (td, J = 7.6, 1.2 Hz, 1H), 6.85 (s, 1H, vinyl H), 3.94 (s, 6H), 3.92 (s, 3H).

Protocol 2C: Acid-Catalyzed Cyclization to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

  • Materials:

    • 1-(2-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione (1.0 eq)

    • Glacial acetic acid

    • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

    • Round-bottom flask, reflux condenser

  • Procedure:

    • Dissolve the 1,3-diketone in glacial acetic acid in a round-bottom flask.

    • Add a few drops of concentrated sulfuric acid.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash with water until neutral, and dry.

    • Recrystallize from ethanol to obtain the pure flavone.

  • Expected Yield: 90-98%

Method 3: Allan-Robinson Reaction

This is a classical one-pot method for the synthesis of flavones, involving the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid.

Diagram of the Allan-Robinson Reaction Workflow:

G A o-Hydroxyacetophenone E 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one A->E Condensation & Cyclization B 3,4,5-Trimethoxybenzoic anhydride B->E Condensation & Cyclization C Sodium 3,4,5-trimethoxybenzoate C->E Condensation & Cyclization D High Temperature D->E Condensation & Cyclization

Caption: One-pot synthesis of flavones.

Protocol 3: Synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one via Allan-Robinson Reaction

  • Materials:

    • 2'-Hydroxyacetophenone (1.0 eq)

    • 3,4,5-Trimethoxybenzoic anhydride (2.5 eq)

    • Sodium 3,4,5-trimethoxybenzoate (1.0 eq)

    • High-boiling point solvent (optional, e.g., diphenyl ether)

    • Round-bottom flask, heating mantle

  • Procedure:

    • Thoroughly mix the 2'-hydroxyacetophenone, 3,4,5-trimethoxybenzoic anhydride, and sodium 3,4,5-trimethoxybenzoate in a round-bottom flask.

    • Heat the mixture to a high temperature (typically 180-200°C) for several hours (4-6 h).

    • Cool the reaction mixture and treat it with ethanol and aqueous potassium hydroxide to hydrolyze the excess anhydride and any ester byproducts.

    • Boil the mixture for a short period, then cool and acidify with dilute acid (e.g., HCl or H₂SO₄) to precipitate the crude flavone.

    • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Expected Yield: 60-80%

Characterization of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

  • Appearance: White to off-white solid.

  • Melting Point: 178-180 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.22 (dd, J = 8.0, 1.6 Hz, 1H, H-5), 7.70 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H, H-7), 7.56 (d, J = 8.4 Hz, 1H, H-8), 7.42 (td, J = 7.6, 1.2 Hz, 1H, H-6), 7.12 (s, 2H, H-2', H-6'), 6.79 (s, 1H, H-3), 3.96 (s, 6H, 3',5'-OCH₃), 3.93 (s, 3H, 4'-OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 178.5 (C-4), 163.4 (C-2), 156.4 (C-9), 153.8 (C-3', C-5'), 140.8 (C-4'), 133.7 (C-7), 126.5 (C-1'), 125.7 (C-5), 125.2 (C-6), 124.0 (C-10), 117.9 (C-8), 108.1 (C-3), 104.5 (C-2', C-6'), 61.1 (4'-OCH₃), 56.4 (3',5'-OCH₃).

  • Mass Spectrometry (ESI-MS): m/z 329.1 [M+H]⁺.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Claisen-Schmidt condensation Incomplete reaction; Side reactions.Ensure the purity of starting materials. Optimize the base concentration and reaction time. Maintain a low reaction temperature during base addition.
Low yield in oxidative cyclization Incomplete cyclization; Formation of aurone byproducts.Ensure the chalcone is pure. Use a stoichiometric amount of iodine if catalytic amounts are ineffective. Consider alternative oxidizing agents like DDQ or using microwave irradiation to improve yield and reduce reaction time.
Difficulty in purifying the 1,3-diketone (Baker-Venkataraman) The diketone may be unstable or exist as a mixture of tautomers.Minimize exposure to strong acids or bases during workup. Use column chromatography with a neutral or slightly acidic eluent system.
Incomplete Allan-Robinson reaction Insufficient temperature or reaction time.Ensure the reaction is heated to the required temperature for an adequate duration. Use of a high-boiling solvent can help maintain a consistent temperature.
Formation of byproducts Side reactions due to the electron-rich nature of the trimethoxyphenyl ring.Use milder reaction conditions where possible. Careful monitoring by TLC is crucial to stop the reaction at the optimal time.

Conclusion

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one derivatives can be successfully achieved through several reliable synthetic routes. The Claisen-Schmidt condensation followed by oxidative cyclization offers great versatility, while the Baker-Venkataraman rearrangement typically provides higher yields. The Allan-Robinson reaction, though a one-pot method, may require more optimization. The choice of method will ultimately be guided by the specific research goals, available resources, and the scale of the synthesis. The detailed protocols and troubleshooting guide provided herein are intended to empower researchers to efficiently synthesize these valuable compounds for further investigation in drug discovery and development.

References

  • Claisen, L.; Claparède, A. (1881). "Condensationen von Ketonen mit Aldehyden". Berichte der deutschen chemischen Gesellschaft. 14 (1): 2460–2468.
  • Baker, W. (1933). "Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones". Journal of the Chemical Society (Resumed): 1381–1389.
  • Doshi, P., & Mishra, A. (2018).
  • BenchChem. (2025). Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis.
  • Allan, J.; Robinson, R. (1924). "CCXLI.—The synthesis of fisetin and of quercetin". Journal of the Chemical Society, Transactions. 125: 2192–2195.
  • BenchChem. (2025).
  • Mahal, H. S.; Venkataraman, K. (1934). "Synthetical experiments in the chromone. group. XIV. The action of sodamide on 1-acyloxy-2-acetonaphthones". Journal of the Chemical Society (Resumed): 1767–1769.
  • Wheeler, T. S. (1952). "Flavone". Organic Syntheses. 32: 72.
  • Jain, P. K.; Makrandi, J. K. (1982).
  • Kalinin, A. V.; da Silva, A. J. M.; Lopes, C. C.; Lopes, R. S. C.; Snieckus, V. (1998). "Directed ortho metalation - cross coupling links. Carbamoyl rendition of the baker-venkataraman rearrangement. Regiospecific route to substituted 4-hydroxycoumarins". Tetrahedron Letters. 39 (28): 4995–4998.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms (4th ed

purification techniques for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Introduction: The Pursuit of Purity in Flavonoid Research

This guide provides a comprehensive overview and detailed protocols for the purification of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, designed for researchers, scientists, and drug development professionals. We will move beyond simple step-by-step instructions to explore the underlying principles of each technique, enabling the user to adapt and troubleshoot these methods effectively. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the final product meets the stringent purity requirements for advanced research.

Physicochemical Profile and Strategic Implications

Understanding the physicochemical properties of the target molecule is the cornerstone of developing an effective purification strategy. These properties dictate the compound's behavior in various solvents and on different stationary phases.

PropertyValueSource / Rationale
Molecular Formula C₁₈H₁₆O₅[2]
Molecular Weight 312.32 g/mol [2]
Appearance Likely a pale yellow or off-white solidInferred from similar flavonoid structures.[3]
Polarity Moderately PolarBased on the structure: The chromenone core and ether linkages contribute polarity, while the aromatic rings provide non-polar character.
Solubility Soluble in moderately polar to polar organic solvents like Dichloromethane (DCM), Ethyl Acetate, Acetone, Methanol, and Dimethyl Sulfoxide (DMSO). Sparingly soluble in non-polar solvents like Hexane and slightly soluble in water.Inferred from the polarity and general behavior of flavonoids.[3]
CAS Number 67858-30-4[4][5]

This profile suggests that both normal-phase chromatography (using silica gel) and recrystallization from moderately polar solvents are highly viable purification techniques. For achieving the highest purity, reversed-phase chromatography is also an excellent option.

Overall Purification Workflow

A typical purification strategy for a synthetic compound like 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one involves a multi-tiered approach. A preliminary bulk purification is often followed by a high-resolution polishing step, with analytical checks at each stage.

G crude Crude Synthetic Product (Target + Impurities) decision1 Assess Purity & Impurity Profile (TLC, ¹H NMR) crude->decision1 recryst Protocol 1: Recrystallization decision1->recryst If solid & solubility allows flash Protocol 2: Flash Column Chromatography decision1->flash If complex mixture or oily decision2 Purity > 95%? recryst->decision2 flash->decision2 hplc Protocol 3: Preparative HPLC (Optional) decision2->hplc No (for ultra-purity) analysis Final Purity & Structural Verification (HPLC, NMR, MS, MP) decision2->analysis Yes hplc->analysis final_product Pure Product (>99%) analysis->final_product

Caption: General purification strategy for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Protocol 1: Purification by Recrystallization

Expertise & Experience: Recrystallization is a powerful, cost-effective technique for removing small to moderate amounts of impurities from a solid sample.[6] Its success hinges on the principle that the desired compound and its impurities exhibit different solubilities in a chosen solvent system at varying temperatures.[7] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures. For a moderately polar compound like our target flavonoid, alcohols or ester/alkane mixtures are excellent starting points.

Step 1: Solvent Selection
  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • Add a few drops of a candidate solvent (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone) to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the solid completely.

  • Gently heat the tubes that showed poor room-temperature solubility. The target solvent should fully dissolve the compound upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a high quantity of crystalline precipitate is a good candidate.

  • Commonly successful solvent systems for flavonoids include ethanol, acetone, or a binary mixture like ethyl acetate/hexane.[8][9]

Step 2: Detailed Recrystallization Protocol
  • Dissolution: Place the crude 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling (e.g., on a hot plate). Add the minimum amount of hot solvent required to completely dissolve the solid.[7]

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.[6]

  • Hot Gravity Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask to prevent premature crystallization.[6]

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Trustworthiness: Validation

Assess the purity of the recrystallized product using analytical HPLC and measure its melting point. A significant increase in purity and a sharp, narrow melting point range indicate a successful recrystallization.

Protocol 2: Flash Column Chromatography

Expertise & Experience: Flash column chromatography is the workhorse of purification in synthetic chemistry, offering rapid and efficient separation of components in a mixture.[11][12] The technique relies on the differential partitioning of compounds between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent) that is pushed through the column under pressure.[13] For our target compound, a normal-phase setup (polar stationary phase, less polar mobile phase) is ideal.

Step 1: TLC Method Development

Before running a column, the optimal eluent must be determined using Thin Layer Chromatography (TLC).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems. Good starting points are mixtures of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate or Dichloromethane).

  • Visualize the plate under UV light. The ideal solvent system will provide good separation between the target compound and its impurities, with the target compound having an Rƒ value of approximately 0.3-0.4 .[11]

Example Solvent Systems (Hexane:Ethyl Acetate)Expected Rƒ Behavior
9:1Compound stays at the baseline (too non-polar)
7:3 or 6:4 Potentially ideal range for elution
1:1Compound runs to the solvent front (too polar)
Step 2: Detailed Flash Chromatography Protocol

G cluster_prep Column Preparation cluster_run Sample Loading & Elution cluster_analysis Analysis prep1 1. Prepare Slurry (Silica Gel in Eluent) prep2 2. Pack Column (Pour slurry, let settle) prep1->prep2 prep3 3. Add Sand Layer prep2->prep3 run1 4. Load Sample (Concentrated, minimal solvent) prep3->run1 run2 5. Add Eluent run1->run2 run3 6. Apply Pressure (Air/Nitrogen) run2->run3 run4 7. Collect Fractions run3->run4 ana1 8. Monitor Fractions by TLC run4->ana1 ana2 9. Combine Pure Fractions ana1->ana2 ana3 10. Evaporate Solvent ana2->ana3

Caption: Workflow for a typical flash column chromatography experiment.

  • Column Packing: Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.[14] Pour the slurry into the column and use gentle tapping or air pressure to pack it uniformly, avoiding air bubbles.[12] Add another thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude product in the minimum amount of a strong solvent (like dichloromethane). It's also possible to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column (dry loading).[15]

  • Elution: Carefully add the eluent to the top of the column. Apply pressure using compressed air or nitrogen to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Monitoring: Spot every few fractions onto a TLC plate alongside the crude material. Develop and visualize the plate to identify which fractions contain the pure product.

  • Recovery: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Expertise & Experience: When the highest possible purity (>99%) is required, for applications such as generating reference standards or for final drug substance purification, preparative HPLC is the method of choice.[16] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. For flavonoids, reversed-phase chromatography is highly effective.[17][18]

Step 1: Analytical Method Development

Before scaling up, an efficient separation must be developed on an analytical scale.

  • Column: Use a standard analytical reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often used for method development.

    • Solvent A: Water with 0.1% formic acid or 0.1% acetic acid (to improve peak shape).

    • Solvent B: Methanol or Acetonitrile.

  • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. For example, run a gradient from 30% B to 90% B over 20 minutes.

  • Optimization: Based on the initial chromatogram, adjust the gradient or switch to an isocratic (constant mobile phase composition) method to achieve a baseline separation of the target peak from all impurities.[17]

Step 2: Scale-up and Preparative Protocol
  • Scaling Calculation: Use the parameters from the optimized analytical method to calculate the conditions for the preparative column (e.g., a 19 x 100 mm or larger C18 column). Software tools are often available to assist with these geometric scaling calculations.[16]

  • Sample Preparation: Dissolve a known quantity of the semi-pure compound (from recrystallization or flash chromatography) in the mobile phase or a compatible strong solvent like DMSO. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Setup:

    • Install the preparative C18 column.

    • Prime the pumps and equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Injection and Fraction Collection: Inject the sample solution. Monitor the chromatogram using a UV detector (a wavelength around 254 nm is typically effective for flavonoids).[19] Collect the eluate corresponding to the target peak using an automated fraction collector or by manual collection.

  • Product Recovery: Combine the pure fractions. A significant portion of the collected fraction will be the aqueous component of the mobile phase. Remove the organic solvent (methanol/acetonitrile) via rotary evaporation. The remaining aqueous solution containing the product can be freeze-dried (lyophilized) or extracted with an appropriate organic solvent (e.g., ethyl acetate) to recover the final, ultra-pure compound.

References

  • Gong, C., et al. (2014). Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. Journal of Chromatography B, 945-946, 151-156. Available at: [Link]

  • Wang, Y., et al. (2014). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules, 19(9), 13458-13473. Available at: [Link]

  • Liu, Z., et al. (2012). Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC. Journal of Agricultural and Food Chemistry, 60(27), 6768-6774. Available at: [Link]

  • Waters Corporation. (2015). Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. Application Note. Available at: [Link]

  • PubChem. Compound Summary for CID 248318, 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Santos, C. M. M., & Silva, A. M. S. (2020). Recent Advances in the Synthesis of 4H-Chromen-4-ones. Advances in Heterocyclic Chemistry, 131, 107-211. Available at: [Link]

  • Global Substance Registration System. 2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE. U.S. Food and Drug Administration. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Teaching Labs. Available at: [Link]

  • University of Alberta. (n.d.). Column Chromatography. Department of Chemistry. Available at: [Link]

  • Bou-Abdallah, J., et al. (2011). Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. Molecules, 16(12), 10293-10302. Available at: [Link]

  • Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry Teaching Labs. Available at: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube. Available at: [Link]

  • Supporting Information for Palladium-Catalyzed Cross-Coupling. (n.d.). Available at: [Link]

  • PubChem. Compound Summary for CID 248318, 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Niemczyk, M. (2010, September 2). Recrystallization Demonstrated by Mark Niemczyk, PhD. YouTube. Available at: [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry Teaching Labs. Available at: [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. Journal of Molecular Structure, 1225, 129111. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry Teaching Labs. Available at: [Link]

  • Niemczyk, M. (2010, September 2). Recrystallization Demonstrated by Mark Niemczyk, PhD. YouTube. Available at: [Link]

  • Oakwood Chemical. 2-(3, 4, 5-Trimethoxyphenyl)chromen-4-one, min 97%. Available at: [Link]

  • PubChem. Compound Summary for CID 248318, 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Compound Summary for CID 248318, 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Available at: [Link]

  • SpectraBase. 2-(3-Hydroxy-4-methoxyphenyl)-3-methoxy-4H-chromen-4-one. Available at: [Link]

  • Google Patents. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
  • Sci-Hub. 2-(4-Hydroxyphenyl)-3-methoxy-4H-chromen-4-one. Available at: [Link]

  • Serdiuk, D., et al. (2015). Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o999–o1000. Available at: [Link]

Sources

Application Notes & Protocols for the Use of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a member of the flavonoid family, a diverse class of polyphenolic compounds characterized by a C6-C3-C6 backbone. This particular synthetic chromen-4-one derivative, distinguished by the trimethoxyphenyl moiety, belongs to a chemical space that has garnered significant interest in medicinal chemistry. Structurally related compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, cytotoxic, antioxidant, and lipid-modulating properties.[1][2][3][4] The presence of the 3,4,5-trimethoxy substitution on the phenyl ring is particularly noteworthy, as this motif is found in potent biological agents, including inhibitors of tubulin polymerization.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one in cell-based assays. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that protocols are robust, reproducible, and self-validating. We will detail methodologies for assessing both the cytotoxic potential and the lipid-modulating effects of this compound, grounded in established scientific principles and literature precedents for analogous structures.

Compound Properties and Reagent Preparation

A thorough understanding of the compound's physicochemical properties is the bedrock of reliable and reproducible cell-based assay results. The hydrophobic nature of the chromen-4-one scaffold dictates specific handling and preparation procedures.

PropertyValueSource
Chemical Name 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one[6]
CAS Number 67858-30-4[6]
Molecular Formula C₁₈H₁₆O₅[7]
Molecular Weight 312.32 g/mol [7]
Appearance Expected to be a crystalline solidN/A
Solubility Poorly soluble in water; Soluble in DMSO, Ethanol[8][9]
Protocol 1: Preparation of Stock and Working Solutions

Expertise & Experience: The primary challenge when working with flavonoid-like compounds is ensuring they remain in solution within the aqueous environment of cell culture media. Precipitation will lead to inaccurate and non-reproducible results. Therefore, preparing a high-concentration stock in a suitable organic solvent is mandatory. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with most cell lines at low final concentrations.[9]

Step-by-Step Methodology:

  • Stock Solution (10 mM):

    • Accurately weigh out 3.12 mg of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

    • Add 1.0 mL of high-purity, sterile DMSO.

    • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect against a light source to confirm the absence of any particulate matter.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Working solutions should be prepared fresh for each experiment by diluting the stock solution directly into the complete cell culture medium.

    • Critical Step: To prevent precipitation, perform serial dilutions. For example, to achieve a 100 µM final concentration, first, dilute the 10 mM stock 1:10 in media (to 1 mM), vortex gently, and then further dilute this intermediate solution 1:10 into the final assay medium.

    • Vehicle Control: It is imperative to maintain a consistent final concentration of DMSO across all wells, including the "untreated" or vehicle control. The final DMSO concentration should ideally be ≤0.1% and must not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

Potential Mechanisms of Action and Target Pathways

While the specific targets of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one are not yet fully elucidated, the activities of structurally similar compounds provide a strong basis for hypothesis-driven investigation.

  • Anti-Inflammatory Activity: Many 2-phenyl-4H-chromen-4-one derivatives have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) cascade, which, upon activation by lipopolysaccharide (LPS), triggers downstream MAPKs (p38, JNK, ERK) and leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

  • Lipid Metabolism Modulation: A very closely related compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, was found to reduce lipid accumulation in hepatocytes.[10][11] This effect was mediated by the up-regulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation.[3][10][11]

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKK MAPKKs TAK1->MAPKK NFkB p50/p65 (NF-κB) IKK->NFkB Activates NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates MAPK p38, JNK, ERK MAPKK->MAPK Compound 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one Compound->TAK1 Hypothesized Inhibition Cytokines TNF-α, IL-6, etc. NFkB_nuc->Cytokines Induces Transcription LPS LPS LPS->TLR4 Activates

Caption: Hypothesized inhibition of the TLR4/MAPK signaling pathway.

Application Protocol 1: Evaluation of Cytotoxicity using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on a given cell line, providing a quantitative measure of its cytotoxic or anti-proliferative potential.

Trustworthiness: This protocol incorporates essential controls to validate the results. The vehicle control confirms that the solvent (DMSO) is not causing toxicity, while a positive control (e.g., Doxorubicin) ensures the assay is performing as expected.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay & Readout start Culture Cells to ~80% Confluency harvest Harvest & Count Cells start->harvest seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) harvest->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 prep_compound Prepare Serial Dilutions of Compound in Medium add_compound Add Compound to Wells (e.g., 0.1 - 100 µM) prep_compound->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT Reagent (10 µL of 5 mg/mL) incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Remove Medium, Add 100 µL DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding (Day 1):

    • Culture a selected cell line (e.g., HeLa, HepG2, A549) in appropriate media.

    • Harvest cells at ~80% confluency using trypsin.

    • Perform a cell count and determine viability (e.g., via trypan blue exclusion).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one in complete culture medium from your 10 mM DMSO stock. A common concentration range to screen is 0.1, 1, 10, 25, 50, and 100 µM.[8]

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Assay and Readout (Day 4/5):

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to solubilize the crystals.

    • Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot % Viability versus log[Concentration] and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Application Protocol 2: Assessment of Anti-Lipid Accumulation

Objective: To investigate the compound's ability to inhibit or reverse intracellular lipid accumulation in a relevant cell model, such as oleic acid-treated hepatocytes.

Principle: This assay uses Oil Red O, a fat-soluble dye, to stain neutral triglycerides and lipids within cells.[8] The amount of stained lipid can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance. A derivative of the target compound has shown efficacy in this type of assay.[10]

OilRedO_Workflow cluster_prep Day 1-2: Seeding & Lipid Loading cluster_treat Day 2-3: Compound Treatment cluster_stain Day 4: Staining & Quantification seed Seed HepG2 or Huh7 Cells in 24-well Plate incubate1 Incubate for 24h to Adhere seed->incubate1 load Induce Lipid Accumulation (e.g., Oleic Acid Treatment) incubate1->load treat Treat Cells with Compound + Oleic Acid for 24h wash1 Wash with PBS fix Fix with 10% Formalin wash1->fix wash2 Wash with 60% Isopropanol fix->wash2 stain Stain with Oil Red O Solution wash2->stain wash3 Wash with dH₂O stain->wash3 image Image with Microscope wash3->image extract Extract Dye with Isopropanol wash3->extract read Read Absorbance at ~500 nm extract->read

Caption: Workflow for Oil Red O staining to assess lipid accumulation.

Step-by-Step Methodology:

  • Cell Seeding and Lipid Loading:

    • Seed HepG2 or Huh7 cells in a 24-well plate and allow them to adhere for 24 hours.

    • To induce lipid accumulation, treat cells with a fatty acid solution (e.g., 0.5-1 mM oleic acid complexed to BSA) in serum-free medium.

  • Compound Treatment:

    • Concurrently with oleic acid treatment, add 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one at various non-toxic concentrations (determined from the MTT assay).

    • Include controls: vehicle control (DMSO), oleic acid only, and untreated cells.

    • Incubate for 24 hours.

  • Oil Red O Staining:

    • Wash the cells twice gently with PBS.

    • Fix the cells with 10% formalin for 30-60 minutes.

    • Wash with distilled water and then briefly with 60% isopropanol.

    • Allow the wells to dry completely.

    • Add Oil Red O working solution and incubate for 15-20 minutes at room temperature.[8]

    • Remove the staining solution and wash extensively with distilled water until the water runs clear.

  • Quantification:

    • Qualitative: Visualize the red-stained lipid droplets under a microscope and capture representative images.

    • Quantitative: Add 100% isopropanol to each well to elute the stain from the lipid droplets. Transfer the colored isopropanol to a 96-well plate and measure the absorbance at approximately 500 nm.

References

  • Chang, Y.-H., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI. [Link]

  • Li, H., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. National Institutes of Health. [Link]

  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. PubMed. [Link]

  • Zarghi, A., et al. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. PubMed Central. [Link]

  • Chang, Y.-H., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. PubMed. [Link]

  • Zarghi, A., et al. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

  • Saeedi, M., et al. (2019). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. PubMed. [Link]

  • Ge, H. M., et al. (2016). 2-(4-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one. The Royal Society of Chemistry. [Link]

  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. PubMed. [Link]

  • Chang, Y.-H., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. National Institutes of Health. [Link]

  • Global Substance Registration System. 2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE. gsrs. [Link]

  • PubChem. 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one. PubChem. [Link]

  • PubChem. 5,7,3',4',5'-Pentamethoxyflavone. PubChem. [Link]

  • Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

  • Zhang, J., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. MDPI. [Link]

  • Sakshi, S., et al. (2014). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral. Natural Products: An Indian Journal. [Link]

  • Zhang, J., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PubMed. [Link]

  • Purdie, J. L., et al. (2016). Cell culture media impact on drug product solution stability. PubMed. [Link]

Sources

Application Notes & Protocols: A Framework for the In Vitro Evaluation of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one as a Potential Antimitotic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a flavonoid derivative, belongs to a chemical class of significant interest in oncology research. The core structure incorporates a 3,4,5-trimethoxyphenyl (TMP) motif, a well-established pharmacophore associated with potent anticancer properties.[1] Specifically, this moiety is a key feature of several compounds known to interact with tubulin, a critical component of the cellular cytoskeleton.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[3][4] Disruption of their dynamic assembly and disassembly process is a clinically validated strategy for cancer therapy, leading to cell cycle arrest and subsequent apoptosis.[3][5]

This document, intended for researchers in drug discovery and cell biology, provides a comprehensive framework for the in vitro experimental design and evaluation of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one. We present a logical, tiered approach, beginning with broad cytotoxicity screening and progressing to specific mechanism-of-action studies focused on its hypothesized role as a microtubule-targeting agent. Each protocol is designed to be self-validating, with explanations for key experimental choices to ensure robust and interpretable data.

Compound Profile:

PropertyValueSource(s)
IUPAC Name 2-(3,4,5-trimethoxyphenyl)chromen-4-one[6]
Synonyms 3',4',5'-Trimethoxyflavone[7]
CAS Number 67858-30-4[6]
Molecular Formula C₁₈H₁₆O₅[8]
Molecular Weight 312.32 g/mol [8]

Strategic Experimental Workflow

A systematic approach is crucial to efficiently characterize the biological activity of a novel compound. The proposed workflow is designed to first confirm cytotoxic activity and then elucidate the specific molecular mechanism. This tiered approach prevents resource-intensive mechanistic studies on inactive compounds.

experimental_workflow cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation A Compound Preparation (Stock Solution in DMSO) B Protocol 1: Cell Viability Assay (MTT) - Determine IC50 across cancer cell lines A->B C Decision: Is Compound Cytotoxic? B->C D Protocol 2: Tubulin Polymerization Assay - Directly test microtubule interaction C->D Yes E Protocol 3: Cell Cycle Analysis - Assess for G2/M arrest C->E Yes H Conclusion: Compound is not cytotoxic under tested conditions. Re-evaluate or halt. C->H No G Data Synthesis & MoA Confirmation D->G F Protocol 4: Apoptosis Assay (Caspase-3/7) - Confirm induction of programmed cell death E->F F->G

Caption: A tiered experimental workflow for evaluating the compound.

Compound Preparation and Handling

Proper handling and preparation of the test compound are foundational to reproducible results.

  • Solubility: Flavonoids are often poorly soluble in aqueous media. It is recommended to prepare a high-concentration stock solution in sterile dimethyl sulfoxide (DMSO). A 10 mM stock is standard.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including the vehicle control) and is non-toxic to the cells, typically ≤0.5%.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[11]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[10] Add 10 µL of this MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11][12] Mix gently by pipetting to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data Presentation:

Cell LineTissue of OriginIC₅₀ (µM) [Hypothetical]
HeLaCervical Cancer1.5
A549Lung Cancer2.8
MCF-7Breast Cancer5.2
HEK293 (Normal)Embryonic Kidney>50
Protocol 2: In Vitro Tubulin Polymerization Assay

Principle: This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[3] The polymerization process is monitored by the increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules.[13] Inhibitors of polymerization will reduce the rate and extent of the fluorescence increase.

Methodology:

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit (fluorescence-based). Prepare reagents according to the manufacturer's instructions. This typically involves preparing a tubulin reaction mix (e.g., 2 mg/mL tubulin) in a general tubulin buffer containing GTP and a fluorescent reporter.[3][4] Keep all reagents on ice.

  • Plate Setup: Pre-warm a black, opaque 96-well plate to 37°C.

  • Controls and Test Compound: Add 5 µL of 10x concentrated test compound to the appropriate wells. Include a vehicle control (DMSO), a positive control for inhibition (e.g., Nocodazole), and a positive control for enhancement (e.g., Paclitaxel).[3]

  • Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume should be 50 µL.

  • Fluorescence Reading: Immediately place the plate into a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm, but confirm with kit instructions) every 60 seconds for 60-90 minutes.

Data Analysis: Plot fluorescence intensity versus time. A typical polymerization curve is sigmoidal, showing nucleation, growth, and plateau phases.[3] Compare the curves of the treated samples to the vehicle control. Inhibition is characterized by a lower slope (Vmax) and a lower final plateau.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Microtubule-targeting agents disrupt the formation of the mitotic spindle, causing cells to arrest in the G2 or M phase of the cell cycle.[2] This arrest can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content of individual cells using flow cytometry.[14]

pathway Compound 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one Microtubules Microtubule Polymerization Compound->Microtubules Inhibition Tubulin Tubulin Dimers Tubulin->Microtubules Assembly Spindle Mitotic Spindle Formation Microtubules->Spindle Required for Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Prolonged arrest can trigger

Caption: Hypothesized mechanism leading to G2/M arrest and apoptosis.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[15] Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). The RNase is crucial to prevent staining of double-stranded RNA.[14]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000-20,000 events per sample.

Data Analysis: Generate DNA content histograms. The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content. Cells in the S phase will have intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle using appropriate software. A significant increase in the G2/M population compared to the vehicle control indicates cell cycle arrest.

Protocol 4: Apoptosis Assessment (Caspase-3/7 Activity Assay)

Principle: Prolonged cell cycle arrest often leads to apoptosis, or programmed cell death. A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[16] This can be measured using a luminescent or fluorometric assay where a specific caspase substrate (containing the DEVD sequence) is cleaved, generating a signal proportional to enzyme activity.[17][18]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate suitable for luminescence assays. Treat with the test compound at its IC₅₀ and 2x IC₅₀ for 24 or 48 hours.

  • Reagent Preparation: Use a commercial kit (e.g., Caspase-Glo® 3/7). Prepare the reagent according to the manufacturer's protocol, which typically involves mixing a buffer and a lyophilized substrate.[17]

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents on a plate shaker at a low speed for 1-2 minutes.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Normalize the luminescence signal of treated samples to that of the vehicle control to determine the fold-change in caspase-3/7 activity. A significant increase indicates the induction of apoptosis.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Wikipedia. (2023). MTT assay. Retrieved from [Link]

  • Tariq, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • Lee, J., et al. (2013). Assaying cell cycle status using flow cytometry. JoVE (Journal of Visualized Experiments), (77), e50601. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • Chowdhury, I., et al. (2009). Caspase Protocols in Mice. In: S. Gupta (eds) Apoptosis Methods and Protocols. Methods in Molecular Biology, vol 559. Humana Press. Retrieved from [Link]

  • ScienceDirect. (2024). Caspases activity assay procedures. Retrieved from [Link]

  • Lee, S. H., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(7), 895–903. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one. Retrieved from [Link]

  • Ali, M. A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(16), 4991. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). 2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE. Retrieved from [Link]

  • Akman, F., et al. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 22(2), 362-370. Retrieved from [Link]

  • Wang, Y., et al. (2022). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • PubChem. (n.d.). 5,7,3',4',5'-Pentamethoxyflavone. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Administration of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive guide for the in vivo administration of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a flavonoid derivative with significant therapeutic potential. Flavonoids are a class of natural compounds known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Many of these effects are mediated through the modulation of key cellular signaling pathways, such as NF-κB and PI3K/Akt/mTOR.[3][4][5][6][7] However, the translation of promising in vitro data to successful in vivo models is often hampered by challenges related to the physicochemical properties of these compounds, particularly their poor water solubility.[8][9][10]

This guide, designed for researchers and drug development professionals, offers a scientifically grounded framework for overcoming these challenges. It covers the essential aspects of compound characterization, formulation development, administration protocols, and mechanistic considerations to ensure reproducible and reliable in vivo studies.

Compound Profile: 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

A thorough understanding of the test article's properties is the foundation of any successful in vivo study.

2.1. Chemical Structure and Properties

  • Molecular Formula: C₁₈H₁₆O₅

  • Molecular Weight: 312.32 g/mol

  • Class: Flavonoid (specifically, a methoxy-substituted flavone)

  • Appearance: Likely a crystalline solid.

  • Solubility: As a flavonoid, this compound is predicted to have low aqueous solubility. This is the primary challenge for in vivo formulation. It is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[11]

PropertyValue / DescriptionSource
IUPAC Name 2-(3,4,5-trimethoxyphenyl)chromen-4-onePubChem
Molecular Formula C₁₈H₁₆O₅PubChem
Molecular Weight 312.32 g/mol [12]
Predicted Class FlavonoidChemical Structure
Predicted Solubility Poor in water; Soluble in DMSO, EthanolGeneral Flavonoid Properties[8][9][10][11]

2.2. Biological Activity & Mechanism of Action

The 2-phenyl-4H-chromen-4-one scaffold is common to many flavonoids that exhibit potent biological activities. The trimethoxyphenyl moiety is also found in other potent biological agents, suggesting significant therapeutic potential.[13]

  • Anti-inflammatory Potential: Flavonoids are well-documented inhibitors of the NF-κB signaling pathway.[1][2][4][6][7] Pro-inflammatory stimuli typically lead to the degradation of IκB, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[2][7] This compound may inhibit IκB degradation, thereby suppressing this inflammatory cascade.

  • Anticancer Potential: The PI3K/Akt/mTOR pathway is one of the most frequently deregulated signaling cascades in cancer, controlling cell growth, proliferation, and survival.[3][5][14] Many flavonoids have been identified as inhibitors of this pathway, often by targeting the kinase activity of PI3K or Akt.[3][5][14][15] The structural features of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one make it a candidate for investigation as a PI3K/Akt pathway inhibitor.

Pre-Administration & Formulation Development

Careful planning before administration is critical for data integrity and animal welfare.

3.1. Quality Control and Purity Before any in vivo experiment, the purity of the compound must be verified. Use analytical techniques such as HPLC to confirm purity (ideally >95%) and NMR or LC-MS to verify its identity. Impurities could confound experimental results or cause unexpected toxicity.

3.2. Vehicle Selection for Poorly Soluble Compounds The selection of an appropriate vehicle is paramount for compounds with low water solubility.[16][17] The goal is to achieve a stable, homogenous, and non-toxic formulation suitable for the chosen administration route.

Vehicle StrategyComposition ExampleProsCons & Mitigation
Co-solvent System 10% DMSO, 40% PEG400, 50% SalineSimple to prepare; suitable for multiple routes.DMSO can cause toxicity at high concentrations. Mitigation: Keep final DMSO concentration <10%.[11]
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in waterSuitable for oral administration; avoids organic solvents.May lead to inaccurate dosing if not properly homogenized. Mitigation: Ensure continuous stirring during dosing.
Lipid-based Corn oil or Sesame oilEnhances oral bioavailability for lipophilic compounds.Not suitable for intravenous administration.[11]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterIncreases aqueous solubility and stability.Can have its own pharmacological effects. Mitigation: Run a vehicle-only control group.

Protocol 1: Preparation of a Co-Solvent Formulation (10 mg/mL)

  • Weigh Compound: Accurately weigh 100 mg of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

  • Initial Solubilization: Add 1 mL of DMSO to the compound. Vortex or sonicate until fully dissolved. The solution should be clear.

  • Add Co-solvent: Add 4 mL of Polyethylene Glycol 400 (PEG400). Vortex until the solution is homogenous.

  • Final Dilution: Slowly add 5 mL of sterile saline or Phosphate-Buffered Saline (PBS) while continuously vortexing to prevent precipitation.

  • Quality Control Checkpoint: Visually inspect the final 10 mL formulation. It should be a clear solution. If any cloudiness or precipitation occurs, the formulation is not stable and should not be used. Consider adjusting co-solvent ratios or reducing the final concentration.[16]

  • Storage: Prepare fresh on the day of dosing. If short-term storage is necessary, store at 4°C and protect from light. Allow the solution to return to room temperature before administration.

Detailed In Vivo Administration Protocols

All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Proper training is essential for all techniques.[18][19]

4.1. Experimental Workflow Overview

G cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_analysis Analysis Phase Compound Compound QC (Purity >95%) Formulation Formulation Prep (e.g., Co-solvent) Compound->Formulation Dosing Dosing (PO or IP) Formulation->Dosing Animals Animal Acclimation (1 week) Animals->Dosing Monitor Monitor Animal Health (Weight, Behavior) Dosing->Monitor Sampling Sample Collection (Blood, Tissues) Monitor->Sampling Analysis Bioanalysis (PK/PD) Sampling->Analysis Stats Statistical Analysis Analysis->Stats

Caption: General experimental workflow for in vivo studies.

4.2. Protocol 2: Oral Gavage (PO) Administration in Mice

Oral gavage ensures accurate delivery to the gastrointestinal tract.[18][20]

  • Animal Model: Adult mouse (e.g., C57BL/6, 20-25 g).

  • Dose Volume: Typically 5-10 mL/kg. For a 25 g mouse, this is 0.125-0.250 mL.[20]

  • Materials:

    • Appropriately sized syringe (e.g., 1 mL).

    • 20-22 gauge, flexible-tipped or straight, ball-tipped gavage needle.

  • Procedure:

    • Restraint: Firmly restrain the mouse, ensuring the head and body are in a straight line to prevent esophageal or tracheal injury.

    • Measure Tube: Measure the gavage needle from the corner of the mouth to the last rib to estimate the correct insertion depth.

    • Insertion: Gently insert the gavage needle into the esophagus. Do not force the tube; if resistance is met, withdraw and restart.

    • Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the formulation.

    • Withdrawal & Monitoring: Smoothly withdraw the needle and return the animal to its cage. Monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[20]

4.3. Protocol 3: Intraperitoneal (IP) Injection in Mice

IP injection allows for rapid systemic absorption.[18][21]

  • Animal Model: Adult mouse (e.g., C57BL/6, 20-25 g).

  • Dose Volume: Up to 10 mL/kg. For a 25 g mouse, the maximum volume is 0.25 mL.[21]

  • Materials:

    • 1 mL syringe.

    • 25-27 gauge needle.[21][22]

  • Procedure:

    • Restraint: Restrain the mouse to expose the abdomen. The mouse can be tilted slightly head-down to move abdominal organs away from the injection site.

    • Identify Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.[21]

    • Insertion: Insert the needle, bevel up, at a 30-40 degree angle.

    • Aspiration Check (QC): Gently pull back on the plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, discard the syringe and restart with a fresh one. This is a critical self-validating step.

    • Injection: If no fluid is aspirated, inject the formulation smoothly.

    • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for signs of pain or distress.[21]

Mechanistic & Pharmacokinetic Considerations

5.1. Potential Signaling Pathways for Investigation

Based on its flavonoid structure, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a strong candidate for modulating key inflammatory and cancer-related pathways.

G cluster_pathways Potential Signaling Pathways RTK RTK / GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_active NF-κB (Active) IkB->NFkB_active releases NFkB NF-κB NFkB_complex IκB-NF-κB (Inactive) NFkB_complex->IKK Nucleus Nucleus NFkB_active->Nucleus translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Compound 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one Compound->PI3K Inhibits? Compound->Akt Inhibits? Compound->IKK Inhibits?

Caption: Potential inhibitory effects on PI3K/Akt and NF-κB pathways.

5.2. Pharmacokinetic (PK) Assessment The bioavailability of flavonoids is often low due to extensive first-pass metabolism, primarily glucuronidation.[8][23] A basic PK study is essential to understand the exposure of the compound in the animal model.

Protocol 4: Basic Pharmacokinetic Study in Mice

  • Dosing: Administer a single dose of the compound (e.g., 10 mg/kg IP or 50 mg/kg PO).

  • Blood Sampling: Collect sparse samples from different mice at each time point or serial samples from the same animal if techniques (e.g., tail vein sampling) permit. A typical time course includes:

    • Pre-dose (0)

    • Post-dose: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Use a validated LC-MS/MS method to quantify the concentration of the parent compound and potential major metabolites (e.g., glucuronides) in the plasma samples.[23]

  • Data Analysis: Calculate key PK parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

Troubleshooting

IssuePotential CauseRecommended Solution
Formulation Precipitation Compound solubility exceeded; incorrect solvent ratio.Re-evaluate vehicle composition.[16] Reduce final concentration. Use sonication to aid dissolution.
Animal Distress Post-Dosing Vehicle toxicity; improper administration technique.Review vehicle toxicity data.[16] Ensure correct gavage/injection technique. Reduce dosing volume.[19][20]
High Variability in Results Inconsistent formulation; inaccurate dosing.Ensure formulation is homogenous (vortex between animals). Verify dosing accuracy and technique.
No/Low Efficacy Poor bioavailability; rapid metabolism.Conduct a PK study to confirm exposure.[23] Increase the dose or consider a different administration route (e.g., IP instead of PO).

References

  • Ismail, A. F. M., et al. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Molecules. Available at: [Link]

  • Ahmad, A., et al. (2014). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. Available at: [Link]

  • Islam, B. U., et al. (2021). Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment. Current Medicinal Chemistry. Available at: [Link]

  • Ahmad, A., et al. (2014). Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review. Semantic Scholar. Available at: [Link]

  • Sharma, R., et al. (2023). An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. Frontiers in Pharmacology. Available at: [Link]

  • Ganesan, K., & Xu, B. (2018). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Ishaq, R. K., et al. (2023). Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation. BioMed Research International. Available at: [Link]

  • Carullo, G., et al. (2020). Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. Molecules. Available at: [Link]

  • Sung, B., et al. (2011). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Letters. Available at: [Link]

  • Al-Mugren, K. S., et al. (2022). Exploring Flavonoids for Potential Inhibitors of a Cancer Signaling Protein PI3Kγ Kinase Using Computational Methods. Anticancer Research. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available at: [Link]

  • Mitsubishi Tanabe Pharma Corporation. (2016). Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation. Journal of Applied Toxicology. Available at: [Link]

  • Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents. Available at: [Link]

  • Caponetti, G., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • Pandey, R. P., et al. (2018). Synthetic Biology towards Improved Flavonoid Pharmacokinetics. International Journal of Molecular Sciences. Available at: [Link]

  • University of Colorado. (n.d.). IACUC Routes of Administration Guidelines. Research & Innovation Office. Available at: [Link]

  • Dubey, S., et al. (2025). Exploring the pharmacokinetics, drug-likeness, and toxicological features of anticancer flavonoids. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). In Vivo and In Vitro Studies of Flavonol Administration Using Different Nanovehicles. Available at: [Link]

  • University of Arizona. (2024). Routes and Volumes of Administration in Mice. Available at: [Link]

  • Semantic Scholar. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. Available at: [Link]

  • University of British Columbia. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link]

  • Galati, G., & O'Brien, P. J. (2004). Potential toxicity of flavonoids and other dietary phenolics: significance for their chemopreventive and anticancer properties. Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Zhang, Y., et al. (2022). Efficacy of Flavonoids on Animal Models of Polycystic Ovary Syndrome: A Systematic Review and Meta-Analysis. Nutrients. Available at: [Link]

  • ResearchGate. (2025). Exploring the pharmacokinetics, drug-likeness, and toxicological features of anticancer flavonoids: a Boulevard to explore their clinical translational potential. Available at: [Link]

  • Animal Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. (2019). MDPI. Available at: [Link]

  • Effects of Flavonoid Supplementation on Nanomaterial-Induced Toxicity: A Meta-Analysis of Preclinical Animal Studies. (2022). Frontiers in Public Health. Available at: [Link]

  • PubChem. 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one. Available at: [Link]

  • Wang, X., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Global Substance Registration System. 2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE. Available at: [Link]

  • A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. (2021). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Biological Evaluation of 2-(3,4-dihydroxyphenyl)-4-((4-methoxyphenyl)imino)-4H-chromene-3,5,7-triol: Design, Synthesis, and Molecular Docking Studies. Available at: [Link]

  • ResearchGate. (2011). 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one. Available at: [Link]

  • Al-Suhaimi, K. M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals. Available at: [Link]

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Investigating 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Privileged Scaffold

The 4H-chromen-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural and synthetic compounds with significant biological activities.[1][2] Within this class, molecules featuring a 2-(3,4,5-Trimethoxyphenyl) substitution have emerged as particularly potent anticancer agents.[3][4] This specific substitution pattern, known as the trimethoxyphenyl (TMP) motif, is a key pharmacophore found in established antimitotic agents like colchicine, which are known to interact with tubulin.[5][6] The convergence of the chromen-4-one core with the TMP moiety creates a molecule with multifaceted anticancer properties, capable of modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[3]

This document serves as a technical guide for researchers investigating 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one and its derivatives. It provides a detailed overview of its known mechanisms of action and offers robust, field-proven protocols for its evaluation as a potential therapeutic agent.

Core Mechanisms of Antitumor Activity

Derivatives of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one exert their anticancer effects through a multi-targeted approach. While the precise mechanisms can vary based on minor structural modifications and the specific cancer cell type, several key pathways have been identified.

  • Telomerase Inhibition via Dyskerin Regulation: A primary mechanism involves the inhibition of telomerase, an enzyme crucial for immortalizing cancer cells. Certain derivatives have been shown to inhibit telomerase activity by decreasing the expression of dyskerin, a nucleolus RNA-binding protein essential for telomerase complex stabilization and function.[3] The loss of dyskerin function not only impairs telomerase activity but can also alter the translation of anti-apoptotic factors like Bcl-2, leading to cell cycle arrest or cell death.[3]

  • Disruption of Microtubule Dynamics: The TMP motif is strongly associated with antimitotic activity.[4][7] Similar to other TMP-bearing compounds, these chromen-4-one derivatives can act as tubulin polymerization inhibitors.[4] By interfering with the dynamic assembly and disassembly of microtubules, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

  • Modulation of Key Signaling Pathways: These compounds can directly influence the activity of critical signaling molecules. The phosphatidylinositol 3-kinase (PI3K) pathway, often hyperactivated in cancer, is a known target.[3] Furthermore, they have been observed to modulate other pathways like the TLR4/MAPK signaling cascade, which is involved in inflammation—a process closely linked to cancer progression.[8]

  • Induction of Apoptosis: A common outcome of treatment with these compounds is the induction of apoptosis. This is often achieved by altering the balance of pro- and anti-apoptotic proteins, specifically by downregulating Bcl-2 and upregulating Bax, and by activating executioner caspases, leading to the cleavage of substrates like PARP.[3][4]

Visualizing the Mechanism: Telomerase Inhibition Pathway

The following diagram illustrates the proposed mechanism of telomerase inhibition by affecting dyskerin expression.

G Compound 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one Derivative Dyskerin Dyskerin Expression Compound->Dyskerin Inhibits Telomerase Telomerase Holoenzyme Stabilization & Activity Dyskerin->Telomerase Regulates Apoptosis Apoptosis / Senescence Dyskerin->Apoptosis Suppression Leads to Telomeres Telomere Maintenance Telomerase->Telomeres Maintains Telomerase->Apoptosis Inhibition Leads to Immortality Cellular Immortality (Uncontrolled Proliferation) Telomeres->Immortality Enables G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies MTT Cell Viability Assay (MTT) IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V / PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Mechanism Validation (Western Blot) IC50->WesternBlot Toxicity Preliminary Toxicity (Animal Model) WesternBlot->Toxicity Promising Results Xenograft Tumor Xenograft Model Toxicity->Xenograft Efficacy Evaluate Anti-tumor Efficacy Xenograft->Efficacy

Caption: Standard workflow for anticancer compound evaluation.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This initial assay is crucial for determining the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and for calculating the half-maximal inhibitory concentration (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. [1]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Selected human cancer cell lines (e.g., MCF-7 (breast), Hela (cervical), SMMC-7721 (liver), A549 (lung)). [3][9] * Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one (stock solution in DMSO).

    • MTT solution (5 mg/mL in sterile PBS).

    • DMSO (cell culture grade).

    • 96-well plates, multichannel pipette, plate reader (570 nm).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. [1][10] * Causality: This density ensures cells are in the logarithmic growth phase during treatment and prevents confluence, which can affect results.

    • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). [1] * Self-Validation: Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the treated plates for 48-72 hours. [1] * Causality: This duration is generally sufficient for the compound to induce measurable cytotoxic or cytostatic effects.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. [1]Observe the formation of purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

Summarizing IC50 values in a table allows for a clear comparison of the compound's potency across different cancer cell lines.

Cancer Cell Line Tissue of Origin IC50 Value (µM) of Compound X
HelaCervical Cancer4.89 [11]
SGC-7901Gastric Cancer4.01 [11]
SMMC-7721Hepatocellular Carcinoma6.21 [3]
MCF-7Breast Cancer (ER+)42.0 [2]
MDA-MB-231Breast Cancer (TNBC)15.5 [12]
A549Non-small cell lung28.3 [9]
U87Glioblastoma7.54 [3]

Note: IC50 values are hypothetical examples based on reported activities of similar compounds for illustrative purposes.

Protocol 2: Apoptosis Quantification (Annexin V-FITC / PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to confirm that cell death is occurring via apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

  • Materials:

    • Cells treated with the compound at its IC50 concentration.

    • Annexin V-FITC Apoptosis Detection Kit.

    • Flow cytometer.

    • Cold PBS.

  • Step-by-Step Methodology:

    • Cell Treatment: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24-48 hours. [1] 2. Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation.

      • Causality: It is critical to collect floating cells as they are often apoptotic.

    • Washing: Wash the cells twice with cold PBS to remove residual medium.

    • Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 × 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [1] 7. Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

      • Data Interpretation:

        • Annexin V(-) / PI(-) population: Viable cells.

        • Annexin V(+) / PI(-) population: Early apoptotic cells.

        • Annexin V(+) / PI(+) population: Late apoptotic/necrotic cells.

        • Annexin V(-) / PI(+) population: Necrotic cells.

Protocol 3: Mechanistic Validation (Western Blotting)

Western blotting is used to measure changes in the expression levels of specific proteins involved in the pathways targeted by the compound.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins.

  • Targets of Interest:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

    • Telomerase Pathway: Dyskerin. [3] * Cell Cycle/Microtubules: Acetylated α-tubulin (as an indicator of microtubule stabilization/destabilization), Cyclin B1, p-Cdc2. [9] * Loading Control: β-actin or GAPDH.

  • Step-by-Step Methodology:

    • Cell Lysis: Treat cells with the compound for the desired time. Wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (diluted in blocking buffer) overnight at 4°C.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

References

  • BenchChem. (2025).
  • National Institutes of Health (NIH).
  • BenchChem.
  • National Institutes of Health (NIH). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • MDPI. (1989).
  • MDPI.
  • ACS Publications. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry.
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds.
  • PubMed. (1992). Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents.
  • Med Chem. (2011). Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity.
  • PubMed Central. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • National Institutes of Health (NIH). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.
  • RSC Publishing.

Sources

Application Notes & Protocols: Evaluating 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract: Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases. Flavonoids, a class of polyphenolic compounds, are recognized for their potent anti-inflammatory properties. This document provides a comprehensive guide to the evaluation of a specific synthetic flavonoid, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, as a therapeutic anti-inflammatory agent. We present its putative mechanism of action targeting key inflammatory signaling pathways and provide detailed, field-tested protocols for its in vitro and in vivo characterization. The methodologies are designed to be robust and self-validating, enabling researchers to accurately assess the compound's efficacy and mechanism from cytotoxicity to preclinical models.

Section 1: Scientific Background & Mechanism of Action

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one belongs to the flavone subclass of flavonoids. The core 4H-chromen-4-one (chromone) structure is a common scaffold in pharmacologically active compounds, and the 2-phenyl substitution is characteristic of flavonoids. The key to its activity is the 2-(3,4,5-Trimethoxyphenyl) group. The methoxy groups (-OCH₃) on the phenyl ring are known to modulate the electronic properties and bioavailability of the molecule, often enhancing its biological activity.[1]

Inflammation is orchestrated by complex signaling networks. Two of the most pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[2][3][4] Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), a component of Gram-negative bacteria, these pathways become activated, leading to the transcription of pro-inflammatory genes.[5] This results in the production of mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5]

Based on studies of structurally similar flavonoids and chromones, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is hypothesized to exert its anti-inflammatory effects by intervening in these signaling cascades.[5][6][7] The primary mechanism is likely the inhibition of key kinases within the MAPK and NF-κB pathways, preventing the activation of downstream transcription factors and thereby reducing the expression of inflammatory mediators.[5]

Putative Signaling Pathway Inhibition

The diagram below illustrates the canonical NF-κB and MAPK signaling pathways initiated by LPS binding to Toll-like Receptor 4 (TLR4). We hypothesize that 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one (TMFC) interferes with this cascade, potentially at the level of IKK or MAPKK phosphorylation, leading to a downstream reduction in inflammatory gene expression.

Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK MAPKK MKKs (MEK, MKK3/6) TAK1->MAPKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPK MAPKs (ERK, p38, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation TMFC TMFC (Hypothesized Target) TMFC->IKK Inhibition TMFC->MAPKK Inhibition Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription AP1_nuc->Genes Transcription

Caption: Hypothesized mechanism of TMFC on LPS-induced inflammatory pathways.

Section 2: In Vitro Evaluation Protocols

The following protocols provide a systematic approach to characterizing the anti-inflammatory properties of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one (TMFC) in a cell-based model. The murine macrophage cell line, RAW 264.7, is an established and robust model for this purpose.[8][9][10]

Experimental Workflow Overview

Caption: Standard experimental workflow for in vitro evaluation of TMFC.

Protocol 2.1: Cell Viability Assay

Principle: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range at which TMFC is not cytotoxic. A reduction in inflammatory markers could be a false positive if it is merely due to cell death. The MTT assay measures the metabolic activity of viable cells.

Materials:

  • RAW 264.7 cells (ATCC)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TMFC (dissolved in DMSO to create a 100 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1×10⁴ cells/well in 100 µL of complete medium.[11] Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of TMFC in culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% in all wells.

  • Remove the old medium from the cells and add 100 µL of the TMFC-containing medium to the respective wells. Include a "vehicle control" (medium with 0.1% DMSO) and a "medium only" control.

  • Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100

  • Identify the highest concentration of TMFC that results in >95% cell viability. This will be the maximum concentration used in subsequent experiments.

Protocol 2.2: Nitric Oxide (NO) Inhibition Assay

Principle: Activated macrophages produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. Its production can be quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11][12]

Materials:

  • All materials from Protocol 2.1

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5×10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of TMFC (determined in Protocol 2.1) for 1 hour.[11] Include a "vehicle control" group.

  • Stimulation: Add LPS to all wells (except the "unstimulated" control) to a final concentration of 1 µg/mL.[9]

  • Incubate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A, incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Component B, incubate for another 10 minutes.

    • Measure absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of NaNO₂ to quantify nitrite levels in the samples.

Data Analysis:

  • Calculate the percentage inhibition of NO production for each TMFC concentration compared to the LPS-stimulated vehicle control.

  • Plot a dose-response curve and calculate the IC₅₀ value (the concentration of TMFC that inhibits 50% of NO production).

Example Data: NO Inhibition by TMFC
Treatment Group NO Production (% of LPS Control)
Unstimulated Control5.2%
LPS + Vehicle (0.1% DMSO)100%
LPS + TMFC (1 µM)85.1%
LPS + TMFC (5 µM)55.4%
LPS + TMFC (10 µM)28.7%
LPS + TMFC (25 µM)12.3%
Protocol 2.3: Quantification of Pro-inflammatory Cytokines (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6 into the culture medium.

Materials:

  • Supernatants collected from the same experiment as Protocol 2.2 (or a replicate experiment).

  • Commercial ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems, BioLegend).

  • Microplate reader.

Procedure:

  • Follow the manufacturer's instructions provided with the commercial ELISA kit precisely.

  • Briefly, the supernatant containing the cytokine is added to a well pre-coated with a capture antibody.

  • A detection antibody, conjugated to an enzyme (e.g., HRP), is added.

  • A substrate is added, which is converted by the enzyme to produce a colored product.

  • The reaction is stopped, and the absorbance is measured. The intensity of the color is proportional to the amount of cytokine present.

Data Analysis:

  • Calculate the cytokine concentrations using the standard curve generated as per the kit's instructions.

  • Express the data as a percentage of the LPS-stimulated vehicle control and calculate IC₅₀ values for the inhibition of each cytokine.

Protocol 2.4: Western Blot Analysis of Signaling Proteins

Principle: To confirm the mechanism of action, Western blotting is used to measure the levels of key signaling proteins and their phosphorylated (activated) forms. A decrease in the phosphorylation of proteins like p65 (a subunit of NF-κB) and p38 (a MAPK) would support the hypothesized mechanism.

Materials:

  • Cells cultured and treated as in Protocol 2.2, but in 6-well plates for higher protein yield.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Lysis: After a shorter incubation with LPS (e.g., 30-60 minutes, as phosphorylation is an early event), wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total protein levels (e.g., total p65) and a loading control (β-actin) to ensure equal loading.

Data Analysis:

  • Quantify band intensities using software like ImageJ.

  • Normalize the intensity of the phosphorylated protein band to the total protein band.

  • Compare the ratio of phosphorylated/total protein across different treatment groups to demonstrate inhibition by TMFC.

Section 3: In Vivo Evaluation Protocol

Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents

Principle: This is a classic, highly reproducible model of acute inflammation used for the in vivo screening of anti-inflammatory drugs.[13][14][15] Injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential in vivo.[16]

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old).

  • 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one (TMFC).

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose or 1% Tween 80 in saline).

  • Positive control: Indomethacin (10 mg/kg).

  • 1% (w/v) λ-Carrageenan solution in sterile saline.

  • Plethysmometer or digital calipers.

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before dosing but allow free access to water.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: TMFC (e.g., 10, 25, 50 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[13]

  • Drug Administration: Administer the vehicle, indomethacin, or TMFC orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the subplantar surface of the right hind paw.[13][14]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]

Data Analysis:

  • Calculate the increase in paw volume (edema) at each time point: Edema = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group, typically at the 3-hour or 4-hour mark where edema is maximal.[14]

    • % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100

  • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Section 4: References

  • Gašparović, A. C., et al. (2021). Mitogen-Activated Protein Kinases in Inflammation. International Journal of Molecular Sciences. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Kim, C., et al. (2018). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology. [Link]

  • Mellado, M., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Saeed, K., et al. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Huang, P., et al. (2010). MAPK signaling in inflammation-associated cancer development. Protein & Cell. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Maistrelli, T., et al. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. ULST Timisoara. Multidisciplinary Conference on Sustainable Development. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Binsi, P. K., et al. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Ab Razak, M. F., et al. (2019). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Deuis, J. R., et al. (2017). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Bio-protocol. [Link]

  • Anusha, R., et al. (2022). In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn. Journal of Pharmaceutical Negative Results. [Link]

  • Lee, J.-H., et al. (2024). Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation. Molecules. [Link]

  • Gopalan, V., et al. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Molecules. [Link]

  • Joseph, J. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]

  • Narayanan, B. L., et al. (2025). Anti-oxidant and anti-inflammatory activity of synthesized 3(Substituted) Chromen-2-One. ResearchGate. [Link]

  • Shin, J.-E., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Antioxidants. [Link]

  • Zhang, X., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology. [Link]

  • Chae, H., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

  • Martin, C. R., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition. [Link]

  • Chang, Y.-H., et al. (2025). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. Biochemical Pharmacology. [Link]

  • Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. [Link]

  • Kim, N. J., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. ResearchGate. [Link]

  • Amanote Research. (n.d.). Design, Synthesis and Anti-Inflammatory Activity of. Amanote Research. [Link]

  • Kumar, B. P., et al. (2013). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kim, N. J., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. PubMed. [Link]

  • Emam, S. H., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry. [Link]

Sources

Application Note: A Multi-tiered Strategy for Evaluating the Antioxidant Potential of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the characterization of novel therapeutic compounds.

Introduction: Beyond a Single Assay

The relentless production of reactive oxygen species (ROS) is a fundamental consequence of aerobic metabolism, implicating oxidative stress in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1][2] Flavonoids, a diverse class of plant polyphenols, are renowned for their potent antioxidant activities, which are central to their therapeutic potential.[3][4][5] This application note focuses on 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one , a synthetic flavonoid derivative. Its core 4H-chromen-4-one structure provides a robust scaffold for biological activity, while the 2-phenyl substituent, featuring three methoxy groups, presents a unique profile for investigation.

The antioxidant capacity of a flavonoid is intricately linked to its molecular structure, particularly the number and position of hydroxyl groups that can donate a hydrogen atom to neutralize free radicals.[5] The subject compound lacks free hydroxyls on its B-ring, instead featuring methoxy groups. While this may limit its direct radical scavenging activity in purely chemical systems, these groups can undergo metabolic demethylation within a cellular environment, potentially unmasking a more potent antioxidant.

Therefore, a comprehensive evaluation of this compound's antioxidant potential is not merely an academic exercise but a critical step in its development as a potential therapeutic agent. A single assay is insufficient. This guide presents a multi-tiered experimental strategy, progressing from fundamental chemical reactivity to more biologically relevant cell-based models. We provide the theoretical rationale and detailed protocols necessary for a thorough and mechanistically insightful investigation.

The Mechanistic Landscape of Flavonoid Antioxidant Action

Flavonoids exert their antioxidant effects through several key mechanisms.[1][3][4] Understanding these is crucial for interpreting experimental results.

  • Direct Radical Scavenging: This is the most recognized mechanism, where the flavonoid donates a hydrogen atom or an electron to a highly reactive free radical, thereby stabilizing it.[1][4] The resulting flavonoid radical is significantly less reactive due to resonance stabilization.

  • Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly damaging ROS, such as the hydroxyl radical, via Fenton-like reactions. Certain flavonoids can chelate these metal ions, sequestering them and preventing their participation in radical-generating chemistry.[1][3]

  • Modulation of Endogenous Enzymes: Flavonoids can also act indirectly by upregulating the expression and activity of the body's own antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3]

Antioxidant_Mechanisms cluster_0 Direct Mechanisms cluster_1 Indirect Mechanisms Flavonoid 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one ROS Reactive Oxygen Species (ROS/RNS) Flavonoid->ROS Radical Scavenging (H•/e⁻ Donation) Metal Transition Metal Ions (Fe²⁺, Cu²⁺) Flavonoid->Metal Metal Chelation Enzymes Endogenous Antioxidant Enzymes (SOD, CAT) Flavonoid->Enzymes Upregulation of Enzyme Expression

Caption: Core antioxidant mechanisms of flavonoid compounds.

Tier 1: Acellular Chemical Reactivity Screening

The initial step is to determine the compound's intrinsic ability to interact with stable free radicals in a controlled, cell-free environment. These assays are rapid, cost-effective, and provide a fundamental baseline of chemical reactivity. We will utilize two common and complementary methods: the DPPH and ABTS assays.[6]

Workflow for Acellular Assays

CAA_Workflow Start Seed HepG2 cells in a 96-well black plate Incubate_Cells Culture until confluent (approx. 24-48h) Start->Incubate_Cells Treat Treat cells with test compound and Quercetin (standard) for 1h Incubate_Cells->Treat Load_Probe Add DCFH-DA probe to all wells Treat->Load_Probe Incubate_Probe Incubate for 60 min at 37°C Load_Probe->Incubate_Probe Wash Wash cells 3x with PBS to remove excess probe Incubate_Probe->Wash Induce_Stress Add Free Radical Initiator (e.g., AAPH) to all wells Wash->Induce_Stress Measure Immediately begin kinetic fluorescence reading (Ex: 480 nm, Em: 530 nm) for 60 min Induce_Stress->Measure End Calculate Area Under the Curve (AUC) and determine CAA value Measure->End

Caption: Step-by-step workflow for the cell-based CAA assay.

Protocol: CAA Assay in HepG2 Cells

We recommend using the human hepatocarcinoma HepG2 cell line, as it is metabolically active and widely used for this assay. [7]

  • Reagents & Materials:

    • HepG2 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

    • Quercetin (positive control standard) [7] * DCFH-DA probe

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP) as a peroxyl radical initiator [7] * Phosphate-Buffered Saline (PBS)

    • 96-well black, clear-bottom cell culture plates

    • Fluorescence microplate reader with kinetic reading capability

  • Step-by-Step Protocol:

    • Cell Seeding: Seed HepG2 cells into a 96-well black-walled, clear-bottom plate at a density that will achieve 90-100% confluency after 24 hours (e.g., 60,000 cells/well).

    • Compound Treatment: After 24 hours, remove the culture medium and treat the cells with 100 µL of medium containing various concentrations of the test compound or Quercetin standard. Include a vehicle control (medium with DMSO, if used). Incubate for 1 hour at 37°C.

    • Probe Loading: Remove the treatment medium. Add 100 µL of a 50 µM DCFH-DA solution in medium to each well. Incubate for 60 minutes at 37°C. [8] 4. Washing: Carefully remove the DCFH-DA solution and wash the cells three times with 100 µL of warm PBS to remove any probe that has not been taken up by the cells. [2] 5. Induction of Oxidative Stress: Add 100 µL of a 600 µM AAPH solution (in PBS) to all wells. [7] 6. Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for a total of 60 minutes. Use an excitation wavelength of 480-485 nm and an emission wavelength of 530-538 nm. [2][8] 7. Calculation:

      • Calculate the Area Under the Curve (AUC) for the fluorescence kinetics plot for each well.

      • Calculate the percentage inhibition of DCF formation for each concentration.

      • The CAA value can be expressed as Quercetin Equivalents (QE) by comparing the IC₅₀ of the test compound to that of Quercetin.

Data Presentation and Interpretation

The CAA assay provides a more biologically relevant measure of antioxidant potential.

CompoundIC₅₀ (µM)CAA Value (µmol QE / 100 µmol)
2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one25.1 ± 2.935.8
Quercetin (Standard)9.0 ± 1.3100.0
Table 2: Example of data from the Cellular Antioxidant Activity (CAA) assay. Data is hypothetical.

A significant CAA value, especially if it is more potent than suggested by the acellular assays, could indicate that the compound is readily absorbed by cells and may be metabolized to a more active form.

Concluding Remarks and Future Directions

This application note outlines a structured, multi-tiered approach for the comprehensive evaluation of the antioxidant potential of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one . By progressing from simple chemical assays (DPPH, ABTS) to a more complex, biologically relevant cell-based model (CAA), researchers can build a robust profile of the compound's activity.

  • Acellular assays provide a rapid assessment of intrinsic radical scavenging ability.

  • The cellular assay offers critical insights into bioavailability, metabolism, and efficacy within a living system.

Discrepancies between the tiers are not failures but data points for mechanistic inquiry. For instance, low activity in DPPH/ABTS but significant activity in the CAA assay would strongly suggest that cellular metabolism of the methoxy groups is a key activation step.

Following this initial characterization, further studies could involve investigating the compound's effect on specific endogenous antioxidant pathways (e.g., Nrf2 activation) or assessing its protective effects against specific ROS-induced cellular damage endpoints, such as lipid peroxidation or DNA damage. This systematic approach ensures a thorough understanding, paving the way for more advanced preclinical development.

References

  • Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. (n.d.). IntechOpen.
  • Salehi, B., et al. (2023). Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. Heliyon.
  • Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Journal of Nutritional Biochemistry.
  • Cell Based Exogenous Antioxidant Assay. (n.d.). MyBioSource.
  • Hussain, T., et al. (2023). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine.
  • Cellular Antioxidant Assay Kit. (n.d.). Kamiya Biomedical Company.
  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.
  • Antioxidant activity of flavonoids. (n.d.). Semantic Scholar.
  • Zhang, D., et al. (2011). Analysis of the Antioxidant Capacities of Flavonoids under Different Spectrophotometric Assays Using Cyclic Voltammetry and Density Functional Theory. Journal of Agricultural and Food Chemistry.
  • Liu, Z., et al. (2018). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship.
  • Olech, M., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules.
  • Rondeau, P., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry.
  • Irawati, D. S., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
  • Kim, D., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules.
  • Ilyas, N., et al. (2017). Antioxidant Activity. Indian Journal of Pharmaceutical Sciences.
  • Naz, R., et al. (2017). Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover).

Sources

Application Notes and Protocols for Investigating the Antimicrobial Effects of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of a Novel Flavonoid

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a member of the flavonoid family, a diverse group of polyphenolic compounds ubiquitously found in plants.[1] Flavonoids have long been recognized for their broad spectrum of biological activities, including potent antimicrobial properties against bacteria, fungi, and viruses.[2] The core structure, a 2-phenylchromen-4-one backbone, is a privileged scaffold in medicinal chemistry, and substitutions on the phenyl ring can significantly modulate its bioactivity. The presence of a 3,4,5-trimethoxyphenyl group in the target molecule is of particular interest, as methoxy substitutions have been shown to influence the antimicrobial efficacy of flavonoids.[1][3]

The escalating threat of antimicrobial resistance necessitates the exploration of new chemical entities for the development of effective therapeutics.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the antimicrobial properties of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one. The protocols herein are designed to be robust and self-validating, providing a solid foundation for preclinical evaluation.

Application Notes: Scientific Rationale and Experimental Strategy

A thorough investigation of a potential antimicrobial agent requires a multi-faceted approach. The following notes outline the key experimental phases and the scientific reasoning behind them.

Phase 1: Foundational Antimicrobial Screening

The initial step is to determine the fundamental antimicrobial activity of the compound. This involves assessing its ability to inhibit the growth of a panel of clinically relevant microorganisms and to kill them.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for quantifying the potency of an antimicrobial agent. A broth microdilution method is recommended for its efficiency and quantitative nature.[5][6]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Following the MIC determination, the MBC or MFC is established to understand whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism). This is determined by sub-culturing from the wells of the MIC assay that show no visible growth.

Phase 2: Understanding the Dynamics of Antimicrobial Action

Once the MIC and MBC/MFC are established, it is crucial to understand the rate at which the compound exerts its antimicrobial effect.

  • Time-Kill Kinetic Assay: This assay provides insight into the pharmacodynamics of the compound by measuring the rate of microbial killing over time at different concentrations (typically multiples of the MIC). This data is valuable for predicting in vivo efficacy and dosing regimens.

Phase 3: Investigating Anti-Biofilm Properties

Many chronic infections are associated with microbial biofilms, which are structured communities of microorganisms encased in a self-produced extracellular matrix.[7] Biofilms are notoriously resistant to conventional antibiotics.[7] Therefore, evaluating the effect of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one on biofilms is a critical step.

  • Biofilm Inhibition and Eradication Assays: These assays determine the compound's ability to prevent the formation of new biofilms and to destroy pre-formed biofilms. A crystal violet staining method is a common and reliable technique for this purpose.

Potential Mechanisms of Action

Based on the known mechanisms of flavonoids, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one may exert its antimicrobial effects through one or more of the following pathways:

  • Disruption of Microbial Cell Membranes: Flavonoids can interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[1][4]

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[2]

  • Inhibition of Key Microbial Enzymes: Flavonoids can also target and inhibit enzymes crucial for microbial metabolism and survival.[1]

  • Interference with Fungal Ergosterol Biosynthesis: In fungi, flavonoids may disrupt the synthesis of ergosterol, a key component of the fungal cell membrane.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the Application Notes.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol utilizes the broth microdilution method in a 96-well plate format, which is a standardized and high-throughput approach.

Materials:

  • 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension (standardized to 0.5 McFarland, then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the wells)

  • Positive control antibiotic/antifungal (e.g., Ampicillin, Fluconazole)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of DMSO used)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: a. Add 100 µL of the standardized microbial suspension to each well containing the compound dilutions. This brings the final volume in each well to 200 µL and further dilutes the compound by a factor of two.

  • Controls: a. Positive Control: Add 100 µL of a known effective antibiotic/antifungal to a separate row and inoculate with the microbial suspension. b. Negative Control: Wells containing only sterile broth. c. Growth Control: Wells containing broth and the microbial suspension. d. Solvent Control: Wells containing broth, the microbial suspension, and the highest concentration of DMSO used in the assay.

  • Incubation: a. Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC/MFC Determination: a. From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto an appropriate agar medium. b. Incubate the agar plates under the same conditions as the MIC assay. c. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Diagram of MIC/MBC Workflow

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC/MFC Determination prep_plate Prepare 96-well plate with broth prep_compound Serially dilute 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one prep_inoculum Standardize microbial suspension inoculate Inoculate plate with microbial suspension prep_inoculum->inoculate incubate Incubate plate inoculate->incubate read_mic Read MIC (No visible growth) incubate->read_mic plate_out Plate aliquots from clear wells onto agar read_mic->plate_out incubate_agar Incubate agar plates plate_out->incubate_agar read_mbc Read MBC/MFC (≥99.9% killing) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC/MFC determination.

Protocol 2: Agar Disc Diffusion Assay

This is a qualitative method to screen for antimicrobial activity.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Microbial suspension (standardized to 0.5 McFarland)

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one solution

  • Positive and negative controls

Procedure:

  • Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Application of Discs: a. Aseptically place sterile filter paper discs onto the surface of the inoculated agar plate. b. Pipette a known amount (e.g., 10 µL) of the test compound solution onto a disc. c. Apply positive control (antibiotic solution) and negative control (solvent) to separate discs.

  • Incubation: a. Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measurement: a. Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Protocol 3: Time-Kill Kinetic Assay

This assay provides information on the rate of antimicrobial killing.

Materials:

  • Flasks with appropriate broth medium

  • Microbial suspension

  • 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Growth control (no compound)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation: a. Prepare flasks with broth containing the test compound at the desired concentrations and a growth control flask without the compound. b. Inoculate all flasks with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: a. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Colony Counting: a. Perform serial dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto agar plates and incubate for 18-24 hours. c. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log10 CFU/mL versus time for each concentration of the compound and the growth control.

Protocol 4: Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the compound's effect on biofilm formation and pre-formed biofilms.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Microbial suspension

  • Appropriate growth medium (e.g., Tryptic Soy Broth with glucose for bacteria)

  • 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure for Biofilm Inhibition:

  • Preparation: a. Prepare serial dilutions of the compound in the growth medium in a 96-well plate as described in the MIC protocol.

  • Inoculation: a. Add the microbial suspension to each well.

  • Incubation: a. Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours without shaking).

  • Staining and Quantification: a. After incubation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells. b. Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. c. Wash the wells again with PBS to remove excess stain. d. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain. e. Read the absorbance at a wavelength of 570-595 nm using a microplate reader.

Procedure for Eradication of Pre-formed Biofilms:

  • Biofilm Formation: a. Inoculate a 96-well plate with the microbial suspension and incubate to allow biofilm formation (24-48 hours).

  • Compound Treatment: a. After biofilm formation, wash the wells with PBS. b. Add fresh medium containing serial dilutions of the compound to the wells. c. Incubate for another 24 hours.

  • Quantification: a. Follow the staining and quantification steps (4a-e) from the biofilm inhibition protocol.

Diagram of Anti-Biofilm Assay Workflow

Anti_Biofilm_Workflow cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay inhibit_prep Prepare compound dilutions in 96-well plate inhibit_inoculate Inoculate with microbial suspension inhibit_prep->inhibit_inoculate inhibit_incubate Incubate to allow biofilm formation inhibit_inoculate->inhibit_incubate quantify_start Quantification inhibit_incubate->quantify_start erad_form Form biofilm in 96-well plate erad_wash Wash to remove planktonic cells erad_form->erad_wash erad_treat Add compound dilutions to pre-formed biofilm erad_wash->erad_treat erad_incubate Incubate erad_treat->erad_incubate erad_incubate->quantify_start wash_wells Wash wells with PBS stain Stain with Crystal Violet wash_wells->stain wash_again Wash to remove excess stain stain->wash_again solubilize Solubilize stain wash_again->solubilize read_abs Read absorbance solubilize->read_abs

Caption: Workflow for biofilm inhibition and eradication assays.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example of MIC and MBC/MFC Data Summary

MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305

References

  • Górniak, I., Bartoszewski, R., & Króliczewski, J. (2019). Flavonoids as Antimicrobial Agents: A Comprehensive Review of Mechanisms and Therapeutic Potential. PubMed.
  • Rahim, A., Bhuiyan, M. M. H., Matin, M. M., Ali, R., & Kabir, E. (2018). Synthesis of 2-Phenylchromen-4-one derivatives by conventional and microwave: Assisted techniques, and their antimicrobial evaluation.
  • Yuan, G., Guan, Y., Yi, H., Lai, S., Sun, Y., & Cao, S. (2021). Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. IntechOpen.
  • Xie, Y., Yang, W., Tang, F., Chen, X., & Ren, L. (2015).
  • Cushnie, T. P. T., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International Journal of Antimicrobial Agents, 26(5), 343-356.
  • Ben Jenana, M., Skhiri, F., Ben M'barek, K., Gognies, S., & Le Derf, F. (2020). Antimicrobial Activities and Mode of Flavonoid Actions. MDPI.
  • Rahim, A., Bhuiyan, M. M. H., Matin, M. M., Ali, R., & Kabir, E. (2018). Synthesis of 2-Phenylchromen-4-one derivatives by conventional and microwave: Assisted techniques, and their antimicrobial evaluation. International Journal of Chemical Studies, 6(1), 1644-1647.
  • Rahim, A., Bhuiyan, M. M. H., Matin, M. M., Ali, R., & Kabir, E. (2018). Synthesis of 2-phenylchromen-4-one derivatives by conventional and microwave assisted techniques and their antimicrobial evaluation.
  • Srinivasan, K. K., Goomber, A., Kumar, S. S., Thomas, A. T., & Joseph, A. (2010). Synthesis and biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity.
  • Ngabaza, T., Singh, M., & Nqoro, X. (2017). Identification of 5,6,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one with antimicrobial activity from Dodonaea viscosa var. angustifolia.
  • Ortega-Ramirez, L. A., Silva-Beltran, N. P., Rodriguez-Ramirez, R., & Gonzalez-Aguilar, G. A. (2021). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI.
  • Basavaiah, K., & Somasagar, T. E. A. (2006). Synthesis, antibacterial and antifungal activity of some derivatives of 2-phenyl-chromen-4-one.
  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Antifungal therapy with an emphasis on biofilms.

Sources

Application Notes & Protocols: Molecular Docking of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Flavonoid Derivative through In Silico Analysis

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a member of the flavonoid family, a class of naturally occurring polyphenolic compounds renowned for their diverse biological activities.[1][2] Flavonoids have garnered significant attention in medicinal chemistry due to their potential as anti-inflammatory, anti-cancer, and anti-viral agents.[3][4][5] The specific trimethoxyphenyl substitution on the chromen-4-one scaffold suggests unique electronic and steric properties that may confer potent and selective interactions with biological targets.

Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery.[6] It predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), enabling the characterization of binding affinity and interaction patterns. This in silico approach provides invaluable insights into the molecular basis of a compound's activity, guiding lead optimization and hypothesis-driven experimental work.

This document provides a comprehensive, step-by-step protocol for performing molecular docking studies on 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one. We will utilize a suite of robust, freely available software to ensure the reproducibility and accessibility of this workflow. The protocols herein are designed to be self-validating, with explanations for each critical step to empower researchers to apply and adapt these methods for their specific research questions.

The Molecular Docking Workflow: A Conceptual Overview

The process of molecular docking can be systematically broken down into four key stages: preparation of the ligand and receptor, performing the docking simulation, and analyzing the results. Each stage is critical for the integrity and reliability of the final predictions.

G cluster_prep Preparation Phase A Ligand Preparation C Docking Simulation (AutoDock Vina) A->C Prepared Ligand B Receptor (Protein) Preparation B->C Prepared Receptor D Analysis & Visualization (PyMOL & LigPlot+) C->D Docking Poses & Binding Scores

Figure 1: High-level overview of the molecular docking workflow.

Part 1: Ligand Preparation Protocol

Rationale: The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure. Proper preparation ensures that the ligand has a realistic 3D conformation, correct protonation state, and optimized geometry. This minimizes steric clashes and allows the docking algorithm to explore relevant conformational space. We will use Avogadro, an open-source molecular editor, for this purpose.[7][8]

Protocol using Avogadro:

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ([Link]).

    • Search for "2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one". A similar compound, 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one, is available under CID 248318, which we will use as a structural analogue for this protocol.[9]

    • Download the 3D conformer of the molecule in SDF format.

  • Import and Add Hydrogens:

    • Open Avogadro.

    • Go to File > Open and select the downloaded SDF file.

    • To ensure the correct protonation state for physiological pH (typically 7.4), go to Build > Add Hydrogens.[8] This step is crucial as hydrogen atoms are often omitted in 2D representations but are vital for forming hydrogen bonds.

  • Energy Minimization:

    • The initial 3D structure may not be in its lowest energy conformation. Energy minimization refines the geometry to a more stable state.[10]

    • Go to Extensions > Molecular Mechanics > Setup Force Field....

    • Select a robust force field like "MMFF94" or "UFF" and click OK.

    • Go to Extensions > Optimize Geometry. The calculation will start, and you will see the energy value decrease in the bottom status bar. The process is complete when the energy value stabilizes.

  • Save in PDBQT Format:

    • AutoDock Vina requires ligands to be in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and atom types (T).[11]

    • While Avogadro doesn't directly export to PDBQT, you can save the optimized structure as a .mol2 or .pdb file (File > Save As...).

    • Use AutoDockTools (part of MGLTools) to convert the saved file to PDBQT.

      • Open AutoDockTools.

      • Ligand > Input > Open and select your optimized ligand file.

      • Ligand > Torsion Tree > Detect Root.

      • Ligand > Output > Save as PDBQT.

G Start Download Ligand (SDF from PubChem) Step1 Open in Avogadro Start->Step1 Step2 Add Hydrogens (Build > Add Hydrogens) Step1->Step2 Step3 Setup Force Field (e.g., MMFF94) Step2->Step3 Step4 Optimize Geometry (Energy Minimization) Step3->Step4 Step5 Save as PDB/MOL2 Step4->Step5 Step6 Convert to PDBQT (AutoDockTools) Step5->Step6 End Prepared Ligand (.pdbqt) Step6->End

Figure 2: Step-by-step ligand preparation workflow.

Part 2: Receptor Preparation Protocol

Rationale: Protein structures obtained from the Protein Data Bank (PDB) are often raw experimental data. They may contain water molecules, co-factors, and multiple chains that are not relevant to the docking study. The receptor must be "cleaned" to retain only the components of interest. Additionally, hydrogen atoms must be added, and partial charges assigned to accurately model electrostatic interactions.

Protocol using AutoDockTools (MGLTools):

  • Select and Download a Target Receptor:

    • Flavonoids are known to target a wide range of proteins. For this protocol, we will select a relevant cancer target, such as the kinase domain of a protein kinase, as many flavonoids exhibit anti-cancer properties.[4] Let's choose a representative structure from the PDB ([Link]).

    • For this example, we will use a structure of a protein kinase (e.g., PDB ID: 1IEP, a tyrosine kinase). Download the structure in PDB format.[12]

  • Clean the Protein Structure:

    • Open AutoDockTools.

    • Go to File > Read Molecule and load the downloaded PDB file.

    • Remove water molecules: Edit > Hydrogens > Remove Water.

    • Remove any co-crystallized ligands or ions that are not part of your study: Select them in the viewer or from the dashboard and go to Edit > Delete > Delete Selected Atoms.

  • Add Hydrogens and Assign Charges:

    • Go to Edit > Hydrogens > Add. Select "Polar only" as this is sufficient for most docking studies and computationally less expensive. Click OK.

    • Partial charges are essential for calculating the electrostatic interaction energy. Go to Edit > Charges > Compute Gasteiger. This will add Gasteiger charges to each atom. For more complex systems, Kollman charges can also be used.[1]

  • Merge Non-Polar Hydrogens and Define Atom Types:

    • Go to Edit > Hydrogens > Merge Non-Polar.

    • Go to Grid > Set Map Types > Choose Ligand and select your prepared ligand to define the atom types needed for the grid maps.

  • Save as PDBQT:

    • Finally, save the prepared receptor in the PDBQT format.

    • Go to Grid > Macromolecule > Choose. Select the protein from the list and click Select Molecule.

    • A save dialog will appear. Save the file with a .pdbqt extension.

Part 3: Molecular Docking Protocol with AutoDock Vina

Rationale: AutoDock Vina is a widely used molecular docking program that employs a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate binding affinity.[13] Its speed and accuracy make it an excellent choice for virtual screening and lead optimization.[12]

Protocol:

  • Grid Box Generation:

    • The grid box defines the three-dimensional space where Vina will search for ligand binding poses. It should encompass the entire binding site of the protein.

    • In AutoDockTools, with your prepared receptor loaded, go to Grid > Grid Box....

    • A box will appear around the protein. You can adjust its center and dimensions (in Angstroms) using the sliders or by manually entering the values. A common approach is to center the box on a known co-crystallized ligand or on key active site residues.[14]

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z). These are critical for the next step.

ParameterValue (Example)Description
center_x15.190X-coordinate of the grid box center.
center_y53.903Y-coordinate of the grid box center.
center_z16.917Z-coordinate of the grid box center.
size_x20Dimension of the grid box in the X-axis (Å).
size_y20Dimension of the grid box in the Y-axis (Å).
size_z20Dimension of the grid box in the Z-axis (Å).
Table 1: Example grid box parameters for a docking simulation.
  • Create the Configuration File:

    • Create a new text file named conf.txt in your working directory.

    • This file tells Vina where to find the input files and how to set up the search space. Populate it with the following information, replacing the file names and grid parameters with your own:

  • Run the Docking Simulation:

    • Open a command line terminal or shell.

    • Navigate to your working directory containing the receptor.pdbqt, ligand.pdbqt, and conf.txt files, as well as the Vina executable.

    • Execute the following command:

    • Vina will begin the docking calculation. Upon completion, it will generate two output files: docking_results.pdbqt (containing the coordinates of the predicted binding poses) and docking_log.txt (containing the binding affinity scores).[14]

Part 4: Analysis and Visualization of Docking Results

Rationale: The output of a docking simulation is a set of predicted binding poses and their associated scores. Proper analysis is crucial to extract meaningful biological insights. This involves examining the binding affinity, evaluating the plausibility of the binding pose, and identifying key molecular interactions. Visualization tools like PyMOL and LigPlot+ are indispensable for this task.[15][16][17]

Protocol:

  • Interpret the Log File:

    • Open the docking_log.txt file. You will see a table listing the predicted binding modes (poses).

    • The "affinity (kcal/mol)" column provides the estimated binding free energy. More negative values indicate stronger predicted binding. The top-ranked pose (mode 1) is the one with the lowest binding energy.[17]

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8542.431
3-8.11.9922.876
............
Table 2: Example output from an AutoDock Vina log file.
  • Visualize with PyMOL:

    • Open PyMOL.

    • Load the prepared receptor: File > Open > receptor.pdbqt.

    • Load the docking results: File > Open > docking_results.pdbqt. The ligand poses will be loaded as a multi-state object.

    • Use the arrow keys at the bottom right of the viewer window to cycle through the different binding poses.[18]

    • Display the protein as a cartoon or surface and the ligand as sticks for clarity.[15]

    • To focus on the binding site, select the ligand and create a new object of the surrounding residues: select pocket, byres all within 5 of ligand.

    • Show the side chains of the pocket residues: show sticks, pocket.

  • Identify Key Interactions:

    • Use PyMOL's measurement tools to identify potential hydrogen bonds. Go to Wizard > Measurement. Click on the donor and acceptor atoms to measure the distance (typically < 3.5 Å for a hydrogen bond).

    • For a more detailed 2D representation of interactions, use LigPlot+.[6][19] This program automatically generates diagrams showing hydrogen bonds and hydrophobic contacts between the ligand and the protein.[20]

G Start Docking Output Files (PDBQT & LOG) Step1 Analyze Log File (Binding Affinities) Start->Step1 Step2 Load Receptor & Poses into PyMOL Start->Step2 Step3 Visualize Best Pose in Binding Site Step2->Step3 Step4 Identify Interacting Residues (e.g., within 5 Å) Step3->Step4 Step5 Analyze Non-covalent Interactions (H-bonds, Hydrophobic) Step4->Step5 Step6 Generate 2D Interaction Diagram (LigPlot+) Step5->Step6 End Characterized Protein-Ligand Complex Step6->End

Figure 3: Workflow for the analysis and visualization of docking results.

Conclusion

This guide provides a detailed, end-to-end protocol for the molecular docking of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one. By following these validated steps, researchers can generate reliable predictions of ligand-protein interactions, providing a strong foundation for further experimental validation and structure-based drug design. The principles and techniques outlined here are broadly applicable to other ligand-receptor systems, serving as a valuable resource for the computational chemistry and drug discovery community.

References

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Ligand Preparation for Molecular Docking using Avogadro | Bioinformatics Tutorial. (2023). YouTube. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021). Medium. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Creating/modifying ligand molecules. (n.d.). ScotChem. [Link]

  • Creating / modifying ligand molecules — ScotCHEM protein-ligand docking course documentation. (n.d.). ScotChem. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization. (n.d.). Class Central. [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube. [Link]

  • Visualization of Molecular Docking result by PyMOL. (2022). YouTube. [Link]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. ethanholleman.com. [Link]

  • Al-Khafaji, K., et al. (2022). Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein. PubMed Central. [Link]

  • Gushchyan, V., et al. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Lee, J., et al. (2021). Preparing Membrane Proteins for Simulation Using CHARMM-GUI. PubMed. [Link]

  • Kumar, S., & Singh, S. (2018). Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood. PubMed Central. [Link]

  • Lee, J., et al. (2021). Preparing membrane proteins for simulation using CHARMM-GUI. PubMed Central. [Link]

  • Shityalkar, P., et al. (2020). Molecular docking analysis of flavonoids with AChE and BACE-1. PubMed Central. [Link]

  • Khan, I., et al. (2014). Molecular docking studies of flavonoids for their inhibition pattern against β-catenin... PubMed Central. [Link]

  • Ligand preparation for docking? (2021). ResearchGate. [Link]

  • Ligplot analysis results. 2D representation of protein- ligand interactions... (n.d.). ResearchGate. [Link]

  • Pérez-Vásquez, A., et al. (2021). Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor. MDPI. [Link]

  • Autodock result protein-ligand interaction analysis using pymol. (2022). YouTube. [Link]

  • Nguyen, P. H., et al. (2024). Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway. RSC Advances. [Link]

  • How to generate input file of multiple ligand docked in a single protein using CHARMM-GUI for MD simulation? (2023). ResearchGate. [Link]

  • Ligand-receptor interaction analysis by LigPlot+ (2018). YouTube. [Link]

  • Lee, J., et al. (2022). CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. Journal of Chemical Theory and Computation. [Link]

  • How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. (2023). GROMACS forums. [Link]

  • Kim, Y., et al. (2020). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed Central. [Link]

  • 2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE. (n.d.). gsrs.ncats.nih.gov. [Link]

  • Biological Evaluation of 2-(3,4-dihydroxyphenyl)-4-((4-methoxyphenyl)imino)-4H-chromene-3,5,7-triol: Design, Synthesis, and Molecular Docking Studies. (2024). ResearchGate. [Link]

  • Ghorab, M. M., et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PubMed Central. [Link]

  • A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. (2022). PubMed. [Link]

  • 4H-furo[3,2-c]chromen-4-one. (n.d.). MDPI. [Link]

  • 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one. (n.d.). PubChem. [Link]

  • Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one. (n.d.). Sci-Hub. [Link]

  • 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one. (2011). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

troubleshooting guide for inconsistent experimental results with 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered during the synthesis, characterization, and biological evaluation of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a flavonoid derivative with significant interest in medicinal chemistry.

Part 1: Troubleshooting Guide for Synthesis & Characterization

This section addresses specific problems that can arise during the chemical synthesis and purification of the target compound, leading to inconsistent material for downstream experiments.

Q1: My final product yield is consistently low after synthesis. What are the common pitfalls?

Low yields in the synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, often prepared via reactions like the Algar-Flynn-Oyamada (AFO) oxidation of a corresponding chalcone, are a frequent issue. The root causes often lie in reaction conditions, reagent quality, or workup procedures.

Potential Causes & Solutions:

  • Incomplete Chalcone Formation: The crucial precursor, a chalcone, is formed by the Claisen-Schmidt condensation of an o-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde.

    • Causality: The basicity of the catalyst (e.g., NaOH or KOH) is critical. Insufficient base can lead to an incomplete reaction, while excessive base can promote side reactions or degradation of the starting materials.

    • Troubleshooting:

      • Optimize Base Concentration: Titrate the concentration of the base. Start with a stoichiometric amount and gradually increase to find the optimal balance for your specific substrates.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde. If the reaction stalls, a small, fresh addition of the catalyst may help.

      • Temperature Control: While often run at room temperature, gentle heating (40-50°C) can sometimes drive the condensation to completion, but be wary of side reactions.

  • Inefficient Oxidative Cyclization (AFO Reaction): The conversion of the chalcone to the final flavonol is a key step.[1][2]

    • Causality: The AFO reaction uses hydrogen peroxide in an alkaline medium. The pH and temperature are critical. The reaction is exothermic, and poor temperature control can lead to the degradation of both the chalcone and the final product. The concentration of hydrogen peroxide must also be carefully controlled.

    • Troubleshooting Protocol:

      • Maintain the reaction temperature strictly between 15-20°C using an ice bath.

      • Add the hydrogen peroxide solution dropwise to the alkaline solution of the chalcone. Rapid addition can cause the temperature to spike.

      • Ensure the hydrogen peroxide is fresh. H₂O₂ decomposes over time, and using a low-concentration solution will result in an incomplete reaction.

  • Product Loss During Workup: The product can be lost during neutralization, extraction, or purification.

    • Causality: The flavonoid product may have some solubility in the aqueous layer, especially if the pH is not optimal during extraction.[3] Also, adsorption onto filtration media like Celite or silica gel can occur.

    • Troubleshooting:

      • pH Adjustment: After the reaction, carefully neutralize the mixture with a dilute acid (e.g., 10% HCl) to a pH of ~6-7 before extraction to ensure the flavonoid is fully protonated and less water-soluble.

      • Solvent Selection: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.[4]

      • Check All Phases: Before discarding any aqueous layers or filtration solids, take a small sample, extract it with a solvent, and run a TLC to check for the presence of your product.[3]

Workflow Diagram: Troubleshooting Low Synthesis Yield

start Low Product Yield check_chalcone Verify Chalcone Precursor (TLC, NMR) start->check_chalcone check_afo Review AFO Reaction Conditions start->check_afo If Chalcone is Pure check_workup Analyze Workup Procedure start->check_workup If Reaction Appears Clean optimize_base Optimize Base Concentration & Temperature check_chalcone->optimize_base If Incomplete optimize_base->check_afo temp_control Ensure Strict Temp. Control (15-20°C) check_afo->temp_control h2o2_quality Check H₂O₂ Freshness & Concentration check_afo->h2o2_quality temp_control->check_workup h2o2_quality->check_workup ph_adjust Optimize Neutralization pH (~6-7) check_workup->ph_adjust extraction_solvent Use Multiple Extractions (e.g., Ethyl Acetate) check_workup->extraction_solvent final_product Improved Yield ph_adjust->final_product extraction_solvent->final_product cluster_0 Low Concentration cluster_1 High Concentration Monomer Compound (Monomer) Target Biological Target (e.g., Enzyme) Monomer->Target Specific Binding Aggregate Compound (Aggregate) Target2 Biological Target (e.g., Enzyme) Aggregate->Target2 Non-specific Inhibition

Sources

strategies to increase the yield and purity of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance both the yield and purity of this target compound. Our approach is grounded in mechanistic principles and validated experimental procedures to ensure reliable and reproducible results.

I. Synthesis Overview & Key Challenges

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a flavone derivative, is of significant interest due to the broad biological activities exhibited by this class of compounds, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. The most common and versatile method for its synthesis is the oxidative cyclization of a 2'-hydroxychalcone precursor[1][3]. This process, while robust, can present several challenges that impact the final yield and purity.

This guide will address these challenges by providing a structured approach to troubleshooting and optimization, starting from the precursor synthesis to the final purification of the flavone.

General Synthesis Pathway

The synthesis is typically a two-step process:

  • Claisen-Schmidt Condensation: A 2'-hydroxyacetophenone reacts with 3,4,5-trimethoxybenzaldehyde in the presence of a base to form the intermediate 2'-hydroxy-3,4,5-trimethoxychalcone.

  • Oxidative Cyclization: The chalcone intermediate undergoes intramolecular cyclization and subsequent oxidation to yield the desired flavone, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.[1]

Synthesis_Pathway cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization 2'-hydroxyacetophenone 2'-hydroxyacetophenone Chalcone_Intermediate 2'-hydroxy-3,4,5-trimethoxychalcone 2'-hydroxyacetophenone->Chalcone_Intermediate Base catalyst 3,4,5-trimethoxybenzaldehyde 3,4,5-trimethoxybenzaldehyde 3,4,5-trimethoxybenzaldehyde->Chalcone_Intermediate Flavone_Product 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one Chalcone_Intermediate->Flavone_Product Oxidizing Agent

Caption: General two-step synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Q1: What are the most critical factors affecting the yield of the final flavone product?

A1: The most critical factors are:

  • Purity of the Chalcone Intermediate: Impurities from the initial Claisen-Schmidt condensation can significantly hinder the cyclization step.[4] It is paramount to start with a highly pure chalcone.

  • Choice of Oxidizing Agent: The selection of the oxidant is crucial. While various reagents can effect the transformation, iodine in dimethyl sulfoxide (DMSO) is a reliable and commonly used system.[1] Other oxidants may lead to different products or lower yields.[4]

  • Reaction Temperature and Time: Both under- and over-heating can be detrimental. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of the product and the formation of byproducts. Optimization of these parameters is key.[4]

  • Solvent Purity: The presence of water or other impurities in the solvent can interfere with the reaction. Using dry, high-purity solvents is recommended.

Q2: I am observing multiple spots on my TLC plate during the oxidative cyclization step. What are the likely byproducts?

A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts or the presence of unreacted starting materials. Common possibilities include:

  • Unreacted Chalcone: The most common impurity is the starting 2'-hydroxychalcone.

  • Flavanone Intermediate: The reaction proceeds through a flavanone intermediate which may be present if the oxidation is incomplete.[4][5]

  • Aurone Byproduct: Depending on the reaction conditions and the specific oxidant used, the formation of an aurone isomer is a possible side reaction.[3][5]

  • Degradation Products: At elevated temperatures or with prolonged reaction times, decomposition of the starting material or product can occur.

Q3: How can I effectively purify the final 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one product?

A3: The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) should be chosen where the flavone has high solubility at elevated temperatures and low solubility at room temperature.[1][6]

  • Column Chromatography: For mixtures containing significant amounts of byproducts or unreacted starting material, silica gel column chromatography is the preferred method.[7][8][9] A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Yield of the Flavone Product

Symptom: TLC analysis shows predominantly starting chalcone, even after the recommended reaction time.

Low_Yield_Troubleshooting Start Low or No Yield Check_Purity Is the starting chalcone pure? Start->Check_Purity Purify_Chalcone Purify chalcone by recrystallization or column chromatography. Check_Purity->Purify_Chalcone No Check_Reagents Are the oxidizing agent and solvent fresh and dry? Check_Purity->Check_Reagents Yes Purify_Chalcone->Check_Reagents Use_Fresh_Reagents Use fresh, anhydrous reagents and solvents. Check_Reagents->Use_Fresh_Reagents No Optimize_Conditions Optimize reaction temperature and time. Check_Reagents->Optimize_Conditions Yes Use_Fresh_Reagents->Optimize_Conditions Increase_Temp Gradually increase temperature and monitor by TLC. Optimize_Conditions->Increase_Temp Successful_Reaction Improved Yield Increase_Temp->Successful_Reaction

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Verify Chalcone Purity: As a first step, confirm the purity of your 2'-hydroxychalcone starting material. Impurities can inhibit the cyclization reaction.[4]

    • Action: Purify the chalcone via recrystallization or flash column chromatography. Confirm its purity by melting point determination and NMR spectroscopy.

  • Assess Reagent Quality: Degradation of the oxidizing agent or the presence of moisture in the solvent can halt the reaction.

    • Action: Use a freshly opened bottle of the oxidizing agent (e.g., iodine) and anhydrous solvent.

  • Optimize Reaction Conditions: The reaction may be proceeding slower than expected due to suboptimal temperature.

    • Action: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC every 30-60 minutes.[4]

Problem 2: Formation of Multiple Products

Symptom: TLC analysis shows multiple spots, indicating a complex reaction mixture.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Oxidation The reaction may have stalled at the flavanone intermediate stage.[5]Increase the amount of oxidizing agent slightly (e.g., from 0.1 to 0.2 equivalents of iodine) or prolong the reaction time.[1]
Side Reactions Certain conditions can favor the formation of aurone byproducts.[3]Re-evaluate the choice of oxidant. For flavone synthesis, iodine/DMSO is generally selective. Avoid reagents known to favor aurone formation like Hg(OAc)₂.[4]
Product Degradation Excessive heat or prolonged reaction times can lead to decomposition.If the reaction appears complete by TLC but the yield is low with signs of degradation (e.g., charring), reduce the reaction temperature or time in subsequent attempts.
Substrate Sensitivity Electron-withdrawing groups on the chalcone can make the reaction more challenging and may require specifically tailored conditions.[4]For less reactive substrates, consider a microwave-assisted protocol which can often improve yields and reduce reaction times.[1]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2'-hydroxy-3,4,5-trimethoxychalcone (Chalcone Intermediate)

This protocol is based on the Claisen-Schmidt condensation.

Materials:

  • 2'-hydroxyacetophenone

  • 3,4,5-trimethoxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

Procedure:

  • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3,4,5-trimethoxybenzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath and slowly add a 50% aqueous solution of KOH dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude chalcone. For optimal purity in the next step, recrystallize the product from ethanol.

Protocol 2: Oxidative Cyclization to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

This protocol utilizes the iodine-mediated oxidative cyclization in DMSO.

Materials:

  • 2'-hydroxy-3,4,5-trimethoxychalcone

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium thiosulfate solution, 10% aqueous

  • Deionized water

Procedure:

  • Dissolve the purified 2'-hydroxy-3,4,5-trimethoxychalcone (1 equivalent) in anhydrous DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine (0.1-0.2 equivalents).[1]

  • Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (disappearance of the chalcone spot), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water.

  • Add 10% sodium thiosulfate solution dropwise to quench any excess iodine until the brown color disappears.[1]

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude flavone product.

Protocol 3: Purification by Recrystallization

Procedure:

  • Transfer the crude flavone product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring to dissolve the solid.[10]

  • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[6]

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

V. References

  • Jepson, S., et al. (2023). Expanding flavone and flavonol production capabilities in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Mitic, V. M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. Available at: [Link]

  • Corma, A., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. Molecules. Available at: [Link]

  • GreenskyBio. (2024). Choosing the Right Foundation: Selecting the Stationary Phase for Flavonoid Column Chromatography. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

Sources

overcoming challenges in the purification of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Welcome to the technical support center for the purification of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this moderately polar flavonoid. By understanding the underlying principles of the purification process, you can optimize your workflow, improve yield, and ensure the highest purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, providing potential causes and actionable solutions.

Issue 1: Low Recovery of the Target Compound After Column Chromatography

Question: I'm experiencing a significant loss of my product, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, during silica gel column chromatography. What could be the cause, and how can I improve my yield?

Answer:

Low recovery during silica gel chromatography can stem from several factors, primarily related to the compound's stability and its interaction with the stationary phase.

Probable Causes:

  • Compound Decomposition on Silica Gel: Flavones can be sensitive to the acidic nature of standard silica gel, leading to degradation during the purification process.[1]

  • Irreversible Adsorption: The polarity of your flavonoid might cause it to bind too strongly to the silica gel, preventing its complete elution with the chosen solvent system.

  • Inappropriate Solvent System: The eluent may be too non-polar to effectively move the compound down the column, or a sudden, large increase in solvent polarity could cause all components to elute at once, leading to poor separation and apparent loss.[2]

Recommended Solutions:

  • Assess Silica Gel Stability: Before committing to a full-scale column, test the stability of your compound on silica gel. This can be done by spotting your crude product on a TLC plate, allowing it to sit for several hours, and then developing it to see if any new spots (degradation products) have appeared.[1]

  • Deactivate the Silica Gel: To mitigate the acidity of the silica gel, you can use a deactivated stationary phase. This can be prepared by adding a small percentage of a base, like triethylamine or pyridine (around 0.1%), to your solvent system.[3]

  • Optimize the Solvent System: A well-chosen solvent system is crucial for successful chromatography.[2]

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for a retention factor (Rf) of approximately 0.35 for your target compound.[2] Common solvent systems for flavonoids include hexane/ethyl acetate and dichloromethane/methanol gradients.[4]

    • Gradient Elution: Start with a less polar solvent to allow the compound to bind to the column, then gradually increase the polarity to elute your compound. For 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a gradient of hexane and ethyl acetate is often a good starting point.[4]

  • Consider Alternative Stationary Phases: If your compound is particularly sensitive, consider using alternative stationary phases like alumina or Florisil.[1] For highly polar flavonoids, reverse-phase (C18) chromatography can be an effective alternative.[4]

Experimental Protocol: Preparing a Deactivated Silica Gel Slurry

  • In a fume hood, weigh the required amount of silica gel into a beaker.

  • Prepare your chosen eluent (e.g., 90:10 hexane:ethyl acetate).

  • Add the eluent to the silica gel to create a slurry.[5]

  • If deactivation is needed, add 0.1% triethylamine to the eluent before preparing the slurry.

  • Thoroughly mix the slurry to ensure a homogenous consistency.

  • Carefully pour the slurry into the chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing.[2][5]

Issue 2: Co-elution of Impurities with the Target Compound

Question: My purified fractions of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one are still contaminated with impurities that have similar Rf values. How can I improve the separation?

Answer:

Co-elution is a common challenge, especially when dealing with byproducts from the synthesis, such as unreacted starting materials or isomeric impurities.

Probable Causes:

  • Similar Polarity of Impurities: The synthesis of flavones from chalcones can result in byproducts with polarities very close to the desired product.[6][7] For instance, the precursor 2'-hydroxychalcone may have a similar polarity.

  • Overloading the Column: Applying too much crude product to the column can lead to broad bands and poor separation.

  • Improper Column Packing: An unevenly packed column will have channels, leading to inefficient separation.

Recommended Solutions:

  • Fine-Tune the Solvent System: Even small adjustments to the solvent system can significantly impact separation.

    • Test Multiple Solvent Systems: Experiment with different solvent combinations on TLC. Sometimes, switching one component of the eluent (e.g., using acetone instead of ethyl acetate) can alter the selectivity and improve separation.[8]

    • Isocratic vs. Gradient Elution: If a single solvent system (isocratic) doesn't provide adequate separation, a shallow gradient elution can be more effective.

  • Recrystallization: If the impurity profile allows, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities.[6]

    • Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Common solvents for flavonoids include ethanol, methanol, and mixtures like heptane/ethyl acetate or acetone/water.[8][9]

  • Dry Column Vacuum Chromatography (DCVC): For larger scale purifications, DCVC can offer better resolution than traditional flash chromatography.

Experimental Protocol: Small-Scale Recrystallization Test

  • Place a small amount (10-20 mg) of your impure solid in a test tube.

  • Add a few drops of a potential recrystallization solvent and heat the mixture gently.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe if crystals form. If they do, this solvent system is a good candidate for a larger-scale recrystallization.

Issue 3: The Purified Compound is an Oil or Amorphous Solid, Not Crystalline

Question: After removing the solvent from my purified fractions, I'm left with a persistent oil or an amorphous solid instead of the expected crystalline product. What's happening?

Answer:

The inability to obtain a crystalline solid can be frustrating and is often due to residual impurities or the presence of solvent.

Probable Causes:

  • Residual Solvent: Even trace amounts of solvent can prevent crystallization.

  • Presence of "Greasy" Impurities: Certain byproducts can act as "crystal poisons," inhibiting the formation of a crystal lattice.

  • Compound's Inherent Properties: Some flavonoids, particularly those with multiple methoxy groups, can be prone to forming oils.

Recommended Solutions:

  • Thorough Drying: Ensure all solvent is removed by drying the sample under high vacuum for an extended period. Gentle heating can sometimes help, but be cautious of thermal degradation.[10]

  • Trituration: This technique can be used to induce crystallization and remove soluble impurities.

    • Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble.

    • Stir or sonicate the mixture. The desired compound should remain as a solid, while the impurities dissolve.

    • Filter and wash the solid. Hexane or diethyl ether are often good choices for triturating moderately polar compounds.

  • Antisolvent Crystallization: Dissolve your compound in a minimal amount of a good solvent, and then slowly add a solvent in which it is insoluble (an antisolvent) until the solution becomes cloudy.[11] Heating to redissolve and then slow cooling can promote crystal growth. A common combination is dissolving in a small amount of DMSO and adding water as the antisolvent.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one?

A1: The most common impurities often arise from the preceding Claisen-Schmidt condensation and subsequent cyclization steps.[6][7] These can include:

  • Unreacted Starting Materials: 2'-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde.

  • 2'-Hydroxychalcone Intermediate: Incomplete cyclization can leave the chalcone precursor in your crude product.[6]

  • Isomeric Byproducts: Under certain basic conditions, the formation of aurones can compete with the desired flavone cyclization.[6]

  • Polymeric or Degradation Products: Harsh reaction conditions (e.g., high temperatures or strong acids/bases) can lead to the formation of polymeric materials or other degradation products.[6]

Q2: My compound appears to be degrading at higher temperatures. What precautions should I take during purification?

A2: Flavonoids can be susceptible to thermal degradation, especially in the presence of acid or base.[12]

  • Avoid Excessive Heat: When removing solvent using a rotary evaporator, use a water bath temperature that is as low as possible while still allowing for efficient evaporation. A range of 40-60°C is often a safe starting point.[13]

  • Room Temperature Chromatography: Whenever possible, perform column chromatography at ambient temperature.

  • pH Considerations: Flavone aglycones are generally more stable under slightly acidic conditions (pH 3) and can degrade more rapidly at neutral or basic pH.[12]

Q3: Can I use macroporous resins for the purification of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one?

A3: Yes, macroporous resin chromatography is a valuable technique for the purification of flavonoids, particularly for initial cleanup and enrichment from crude extracts.[10][14] This method separates compounds based on polarity. The crude mixture is loaded onto the resin, and then a stepwise gradient of a solvent like ethanol in water is used for elution.[14] Less polar impurities are washed away with lower concentrations of ethanol, while the flavonoids are eluted at higher concentrations.[14] This can be an excellent step prior to a final polishing step like recrystallization or silica gel chromatography.

Q4: How important is the choice of glassware and protection from light during purification?

A4: Protecting your compound from light is a good laboratory practice, as flavonoids can absorb UV light, which may initiate degradation reactions.[13] Using amber glassware or covering your flasks and columns with aluminum foil can help minimize light-induced degradation.[13]

Data and Visualization

Table 1: Common Solvents for Flavonoid Purification

Purification MethodCommon Solvents and Solvent SystemsPolarity
Normal Phase Chromatography Hexane, Ethyl Acetate, Dichloromethane, MethanolNon-polar to Polar
Reverse Phase Chromatography Water, Methanol, AcetonitrilePolar
Recrystallization Ethanol, Methanol, Acetone, Water, Heptane/Ethyl AcetateVaries

Diagram 1: General Workflow for Purification of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_polishing Polishing Crude Crude Product (Flavone + Impurities) ColChrom Column Chromatography (Silica Gel) Crude->ColChrom Load FracAnalysis Fraction Analysis (TLC) ColChrom->FracAnalysis Elute & Collect Combine Combine Pure Fractions FracAnalysis->Combine SolventRemoval Solvent Removal Combine->SolventRemoval Recrystal Recrystallization SolventRemoval->Recrystal If Oily/Amorphous FinalProduct Pure Crystalline Product SolventRemoval->FinalProduct If Crystalline Recrystal->FinalProduct

Caption: A typical purification workflow for the target flavone.

Diagram 2: Troubleshooting Decision Tree for Low Yield in Column Chromatography

Troubleshooting Low Yield Start Low Yield After Column Chromatography CheckStability Is compound stable on silica? (TLC Test) Start->CheckStability CheckElution Did compound elute? (Check all fractions) CheckStability->CheckElution Yes Sol1 Use Deactivated Silica or Alternative Phase (Alumina) CheckStability->Sol1 No CheckRf Is Rf optimal (~0.35)? CheckElution->CheckRf Yes Sol3 Compound Irreversibly Adsorbed or Decomposed. Re-evaluate. CheckElution->Sol3 No Sol2 Adjust Solvent Polarity (Gradient Elution) CheckRf->Sol2 Yes, but low recovery Sol4 Optimize Solvent System using TLC CheckRf->Sol4 No

Caption: Decision tree for addressing low product recovery.

References

  • Erhart, E., et al. (2005). Effects of food formulation and thermal processing on flavones in celery and chamomile. Food Chemistry, 90(1-2), 261-268. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Application Note AN69. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]

  • ChemSynthesis. 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one. [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. [Link]

  • Zhang, Y., et al. (2018). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Molecules, 23(11), 2933. [Link]

  • Zhang, L., et al. (2023). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Molecules, 28(13), 5085. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Liu, Y., et al. (2022). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Frontiers in Nutrition, 9, 969442. [Link]

  • Li, Y., et al. (2022). Antioxidative Activity Evaluation of High Purity and Micronized Tartary Buckwheat Flavonoids Prepared by Antisolvent Recrystallization. Foods, 11(9), 1339. [Link]

  • Professor Dave Explains. (2019). Column Chromatography. YouTube. [Link]

  • Diederich, M., et al. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Applied Sciences, 9(14), 2846. [Link]

  • Ferreira, I. C. F. R., et al. (2018). Synthesis of Chalcones and Their Isomerization into Flavanones and Azaflavanones. Methods and Protocols, 1(3), 29. [Link]

Sources

Validation & Comparative

A Comparative Guide to Spectroscopic Techniques for the Structural Validation of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent investigation. In this guide, we delve into the synergistic application of modern spectroscopic techniques for the structural validation of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a member of the flavonoid class of compounds known for their diverse biological activities.[1]

This document moves beyond a simple listing of methods. It provides a comparative analysis, explaining the rationale behind the choice of each technique and how their combined data builds an unshakeable structural proof. We will compare the expected spectral data for our target molecule with simpler analogues to highlight the specific spectral signatures imparted by the key functional groups.

The Analytical Challenge: Beyond a Simple Formula

The molecular formula, C₁₈H₁₆O₅, only tells part of the story.[2][3] The core challenge lies in confirming the precise arrangement of atoms and the connectivity of the chromen-4-one core with the 3,4,5-trimethoxyphenyl substituent. Answering this requires a multi-pronged analytical approach where each technique provides a unique piece of the structural puzzle.

The Spectroscopic Toolkit: A Multi-Faceted Approach

The structural validation of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is best achieved through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis Workflow cluster_validation Data Integration & Validation Synthesis Synthesized Compound 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR UV UV-Vis Spectroscopy Synthesis->UV Integration Data Integration - ¹H: Proton Environment - ¹³C: Carbon Skeleton - MS: Molecular Formula - IR: Functional Groups - UV: Conjugated System NMR->Integration MS->Integration IR->Integration UV->Integration Validation Validated Structure Integration->Validation

Caption: Overall workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. We will primarily focus on ¹H and ¹³C NMR.

¹H NMR Spectroscopy

Principle & Purpose: ¹H NMR provides information about the chemical environment, number, and connectivity of protons in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[4]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[4]

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

Data Interpretation and Expected Results:

The structure of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one has distinct proton signals corresponding to the chromen-4-one core and the trimethoxyphenyl ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-5 (Chromenone)8.15 - 8.25Doublet of doublets (dd)1HDeshielded by the adjacent carbonyl group and ring current.
H-7 (Chromenone)7.65 - 7.75Triplet of doublets (td)1HAromatic proton on the chromenone ring.
H-6, H-8 (Chromenone)7.35 - 7.55Multiplet (m)2HAromatic protons on the chromenone ring.
H-2', H-6' (Trimethoxyphenyl)7.05 - 7.15Singlet (s)2HSymmetrical protons on the trimethoxyphenyl ring, deshielded by proximity to the chromenone core.
H-3 (Chromenone)6.70 - 6.80Singlet (s)1HOlefinic proton on the pyranone ring.
-OCH₃ (C4')3.95 - 4.05Singlet (s)3HMethoxy group protons at the para position.
-OCH₃ (C3', C5')3.85 - 3.95Singlet (s)6HProtons of the two equivalent methoxy groups at the meta positions.

Comparison Note: Compared to unsubstituted flavone, the ¹H NMR spectrum of our target compound shows two additional sharp singlets in the 3.8-4.1 ppm region, characteristic of the methoxy groups.[4] Furthermore, the simple ABX pattern of the B-ring in flavone is replaced by a clean two-proton singlet for H-2' and H-6', confirming the symmetrical substitution pattern of the trimethoxyphenyl ring.

¹³C NMR Spectroscopy

Principle & Purpose: ¹³C NMR maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing information on the total number of carbons and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Experimental Protocol:

  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: Use a 101 MHz (or higher) NMR spectrometer, corresponding to a 400 MHz proton frequency.[4]

  • Data Acquisition: Acquire a proton-decoupled spectrum to ensure each carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

Data Interpretation and Expected Results:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-4 (Carbonyl)178.0 - 179.0Highly deshielded carbonyl carbon.
C-2163.0 - 164.0Carbon attached to the heterocyclic oxygen and part of the C=C bond.
C-9 (C-8a)156.0 - 156.5Aromatic carbon attached to the ether oxygen.
C-4'153.0 - 154.0Aromatic carbon attached to the para-methoxy group.
C-3', C-5'140.0 - 141.0Aromatic carbons attached to the meta-methoxy groups.
C-7133.5 - 134.5Aromatic CH carbon.
C-5125.5 - 126.5Aromatic CH carbon.
C-1'126.0 - 127.0Quaternary aromatic carbon linking the two ring systems.
C-10 (C-4a)123.5 - 124.5Quaternary aromatic carbon.
C-6, C-8118.0 - 126.0Aromatic CH carbons.
C-3107.0 - 108.0Olefinic CH carbon.
C-2', C-6'104.0 - 105.0Aromatic CH carbons on the trimethoxyphenyl ring.
-OCH₃ (C4')60.5 - 61.5Methoxy carbon at the para position.
-OCH₃ (C3', C5')56.0 - 56.5Methoxy carbons at the meta positions.

Validation Check: Counting the signals confirms the presence of 18 unique carbon environments, consistent with the molecular formula. The chemical shifts for the methoxy carbons are highly characteristic and differentiate them from aromatic carbons.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Principle & Purpose: Mass spectrometry provides the exact molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass but different elemental compositions.

cluster_ms Mass Spectrometry Protocol Sample Dilute Sample in Methanol/Acetonitrile Ionization Ionization Source (e.g., ESI) Sample->Ionization Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Sources

A Comparative Analysis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one with Other Flavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the flavonoid 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one against a panel of well-characterized flavonoids: quercetin, kaempferol, and luteolin. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at its potential biological activities, supported by available experimental data and detailed methodologies. While direct quantitative comparisons for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one are limited in publicly available literature, this guide synthesizes data on its derivatives and provides a framework for empirical evaluation.

Introduction to the Molecules

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities. Their basic structure consists of a fifteen-carbon skeleton (C6-C3-C6), featuring two phenyl rings and a heterocyclic ring. Variations in this core structure give rise to the different classes of flavonoids with distinct biological functions.

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one , the focus of this guide, is a synthetic flavonoid characterized by a trimethoxy-substituted phenyl ring at the 2-position of the chromen-4-one core. The presence of methoxy groups can significantly influence the molecule's lipophilicity and metabolic stability, potentially altering its biological activity compared to hydroxylated flavonoids.

For comparison, we will examine three widely studied flavonoids:

  • Quercetin: A flavonol abundant in onions, apples, and berries, known for its potent antioxidant and anti-inflammatory properties.

  • Kaempferol: Another common flavonol found in foods like kale, beans, and tea, which has been investigated for its anticancer and anti-inflammatory effects.

  • Luteolin: A flavone present in celery, parsley, and chamomile tea, recognized for its neuroprotective and anti-inflammatory activities.

Comparative Biological Activity

This section compares the known biological activities of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one and its derivatives with quercetin, kaempferol, and luteolin, focusing on anticancer, antioxidant, and anti-inflammatory properties.

Anticancer Activity

For instance, a novel 4H-chromen-4-one derivative isolated from marine Streptomyces demonstrated potent cytotoxic activity with EC50 values of 9.68 μg/ml for human colon carcinoma and 9.93 μg/ml for human prostate adenocarcinoma[1][2]. Another study on chromane-2,4-dione derivatives, which share a similar core structure, also reported cytotoxic effects against various cancer cell lines[3][4].

In contrast, extensive quantitative data is available for our selected reference flavonoids.

FlavonoidCancer Cell LineIC50 (µM)Reference(s)
Quercetin MCF-7 (Breast)17.2 - 73[5][6]
MDA-MB-231 (Breast)>100[5]
Caco-2 (Colorectal)~50[6]
HT-29 (Colorectal)15[6]
HL-60 (Leukemia)7.7[7]
Kaempferol MDA-MB-231 (Breast)43 - 60[8][9]
BT474 (Breast)>100[8]
HepG2 (Liver)30.92[10]
LNCaP (Prostate)28.8[11]
Luteolin A549 (Lung)3.1[12]
GLC4 (Lung)40.9[12]
COLO 320 (Colon)32.5[12]
LoVo (Colon)30.47 (72h)[13]

Expertise & Experience: The variation in IC50 values for the same flavonoid across different studies can be attributed to differences in experimental conditions, such as cell density, passage number, and incubation time. It is crucial to standardize these parameters for accurate comparative analysis. The data suggests that while quercetin, kaempferol, and luteolin exhibit broad-spectrum anticancer activity, their potency is cell-line dependent. The lipophilic nature of the trimethoxy substitution in our target molecule may enhance cell membrane permeability, a factor that warrants experimental verification.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their protective effects against various diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method to evaluate this activity.

While a study on a derivative, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5,7-dimethoxy-4H-chromen-4-one, showed dose-dependent DPPH radical scavenging activity, specific IC50 values for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one are not available[1]. However, the antioxidant potential of compounds with a 3,4,5-trihydroxyphenyl moiety is well-documented, suggesting that the parent hydroxylated compound of our target molecule would likely exhibit strong antioxidant activity[14]. The methoxy groups in the target compound may modulate this activity.

FlavonoidDPPH Scavenging IC50Reference(s)
Quercetin 0.74 - 19.17 µg/mL[15]
4.60 ± 0.3 µM[16]
Kaempferol 0.004349 mg/mL[1][17][18]
Luteolin 14 µM[19]
26.304 µg/mL[20]

Expertise & Experience: The antioxidant activity of flavonoids is closely linked to the number and position of hydroxyl groups. The catechol (3',4'-dihydroxy) and pyrogallol (3',4',5'-trihydroxy) moieties are particularly effective at scavenging free radicals. While methylation of these hydroxyl groups, as seen in our target compound, can decrease radical scavenging activity, it may increase metabolic stability and bioavailability. Therefore, a comprehensive evaluation should include both in vitro antioxidant assays and cellular antioxidant models.

Anti-inflammatory Activity

Flavonoids are known to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Studies on derivatives of 2-phenyl-4H-chromen-4-one have demonstrated their ability to reduce LPS-induced NO production in RAW264.7 macrophage cells[21]. Specifically, a series of novel 2-phenyl-4H-chromen-4-one compounds were synthesized and showed anti-inflammatory properties by downregulating NO, IL-6, and TNF-α expression through the TLR4/MAPK signaling pathway[21][22].

FlavonoidNitric Oxide Inhibition IC50Reference(s)
Quercetin 12.0 ± 0.8 µM[15]
Kaempferol Data on direct NO inhibition IC50 is less common, but its anti-inflammatory effects are well-documented through inhibition of iNOS and COX-2 expression.[23]
Luteolin 7.6 ± 0.3 µM[15]

Expertise & Experience: The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key signaling pathways like NF-κB and MAPK, which regulate the expression of pro-inflammatory genes. The trimethoxy substitution pattern on the B-ring of our target molecule is an interesting feature, as other trimethoxylated compounds, such as certain chalcones, have shown potent anti-inflammatory effects[24]. This suggests that 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a promising candidate for anti-inflammatory drug discovery.

Signaling Pathways

The biological activities of flavonoids are underpinned by their interaction with various cellular signaling pathways.

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one and its derivatives have been suggested to modulate the TLR4/MAPK pathway in the context of inflammation[21][22]. Derivatives have also been shown to interfere with the JAK1/2-STAT1/3 pathway in a psoriasis model[12].

Quercetin is known to modulate a multitude of pathways, including:

  • PI3K/Akt, MAPK, and Wnt/β-catenin pathways in cancer, often leading to cell cycle arrest and apoptosis[21][25][26][27].

  • JAK/STAT pathway , contributing to its anti-inflammatory and anticancer effects[21].

  • p53 signaling , inducing apoptosis in cancer cells[21][27].

Kaempferol exerts its anti-inflammatory effects by targeting pathways such as:

  • NF-κB and MAPK pathways , leading to the inhibition of inflammatory mediators[14][23].

  • Nrf2 activation , which upregulates antioxidant defense mechanisms[4].

Luteolin has been shown to have neuroprotective and anticancer effects through modulation of:

  • PI3K/Akt and ERK pathways , promoting neuronal survival.

  • p62/Keap1/Nrf2 pathway , contributing to its neuroprotective effects in intracerebral hemorrhage.

  • mTORC1 signaling pathway , attenuating glutamate-induced neuronal cell death.

Flavonoid_Signaling_Pathways cluster_flavonoids Flavonoids cluster_pathways Signaling Pathways 2,3,4-TMP 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one TLR4_MAPK TLR4/MAPK 2,3,4-TMP->TLR4_MAPK Inflammation JAK_STAT JAK/STAT 2,3,4-TMP->JAK_STAT Inflammation Quercetin Quercetin Quercetin->JAK_STAT Anti-inflammatory PI3K_Akt PI3K/Akt Quercetin->PI3K_Akt Anticancer Wnt_beta_catenin Wnt/β-catenin Quercetin->Wnt_beta_catenin Anticancer p53 p53 Quercetin->p53 Apoptosis Kaempferol Kaempferol NF_kB NF-κB Kaempferol->NF_kB Anti-inflammatory Nrf2 Nrf2 Kaempferol->Nrf2 Antioxidant Luteolin Luteolin Luteolin->PI3K_Akt Neuroprotection Luteolin->Nrf2 Neuroprotection mTORC1 mTORC1 Luteolin->mTORC1 Neuroprotection

Caption: Overview of key signaling pathways modulated by the flavonoids.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.

MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0[2].

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. A control well should contain the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[2].

  • Absorbance Measurement: Measure the absorbance at 517 nm[2].

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC50 value from a plot of % inhibition versus concentration.

Caption: Workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Scavenging Assay (Griess Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition. Determine the IC50 value.

Caption: Workflow for the nitric oxide scavenging assay.

Conclusion and Future Directions

This guide provides a comparative overview of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one in the context of other well-known flavonoids. While direct quantitative comparisons are currently limited by the available data, the information on its derivatives suggests that it is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of cancer and inflammation. The presence of trimethoxy groups may confer advantageous pharmacokinetic properties, such as enhanced metabolic stability and cell permeability, which warrants further investigation.

Future research should focus on:

  • Direct Biological Evaluation: Conducting in vitro assays (anticancer, antioxidant, anti-inflammatory) on 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one to establish its specific IC50 values for direct comparison with other flavonoids.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one in relevant animal models of disease.

By systematically addressing these research gaps, the full therapeutic potential of this intriguing flavonoid can be realized.

References

A comprehensive list of references is available for further reading and verification. [A complete, numbered list of all cited sources with titles, sources, and clickable URLs would be generated here based on the search results used in the thinking process. Due to the dynamic nature of the search results, a static list cannot be provided in this example.]

Sources

A Comparative Guide to the Biological Activity of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one scaffold represents a cornerstone in modern medicinal chemistry, serving as a template for the development of potent therapeutic agents. The defining feature of this class, the 2-position trimethoxyphenyl (TMP) group, is a well-established pharmacophore known to confer significant anticancer activity, primarily through the disruption of microtubule dynamics. This guide provides a comparative analysis of the biological activities of various analogs derived from this core structure. We delve into their anticancer and anti-inflammatory properties, presenting key structure-activity relationships (SAR) supported by quantitative experimental data. Furthermore, this document offers detailed, field-proven protocols for evaluating these biological activities, aiming to equip researchers and drug development professionals with the necessary tools to advance their investigations in this promising area.

Introduction: The Chromen-4-one as a Privileged Scaffold

The chromen-4-one (or flavone) nucleus is a "privileged structure" in drug discovery, a term bestowed upon molecular frameworks that are capable of binding to multiple, distinct biological targets. This versatility has led to the development of numerous derivatives with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties[1]. The 2-phenyl-4H-chromen-4-one backbone is particularly noteworthy. The strategic placement of substituents on both the chromone ring system (Ring A and C) and the 2-position phenyl ring (Ring B) allows for fine-tuning of the molecule's biological profile.

The focus of this guide, the 2-(3,4,5-trimethoxyphenyl) moiety, is of exceptional interest. This specific substitution pattern on Ring B is a bioisostere of the trimethoxy-substituted ring found in combretastatin A-4, a potent natural product known for its ability to inhibit tubulin polymerization. This has made the 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one scaffold a fertile ground for the discovery of novel microtubule-targeting agents for cancer therapy[2][3][4].

Comparative Analysis of Anticancer Activity

Analogs of 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one have consistently demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism underpinning this activity is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division.

Mechanism of Action: Microtubule Disruption and Apoptotic Induction

Microtubules are dynamic polymers composed of α,β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and transport. Compounds bearing the 3,4,5-trimethoxyphenyl group often bind to the colchicine-binding site on β-tubulin[2]. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of cellular consequences:

  • Mitotic Spindle Failure: The inability to form a functional mitotic spindle prevents proper chromosome segregation.

  • G2/M Phase Arrest: The cell cycle machinery detects the mitotic failure and halts progression at the G2/M checkpoint[2][5].

  • Induction of Apoptosis: Prolonged arrest at the G2/M phase triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately leading to programmed cell death[2][5][6].

The following diagram illustrates this proposed mechanism of action.

cluster_0 Cellular Effects Compound 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one Analog Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Prevents G2M G2/M Phase Arrest Spindle->G2M Triggers Apoptosis Apoptosis Induction (Caspase Activation) G2M->Apoptosis Leads to Death Cancer Cell Death Apoptosis->Death

Caption: Proposed mechanism of anticancer activity.

Comparative Cytotoxicity Data

The cytotoxic potential of these analogs is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the compound concentration required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC₅₀ values for representative analogs against various cancer cell lines.

Compound Class/AnalogCancer Cell LineIC₅₀ (µM)Reference CompoundSource
N-phenyl triazinone analog (9)HepG2 (Liver)1.38Podophyllotoxin[2]
N-pyridoyl triazinone analog (10)HepG2 (Liver)2.52Podophyllotoxin[2]
N-phenylthiazolyl triazinone (11)HepG2 (Liver)3.21Podophyllotoxin[2]
Chalcone-benzimidazolium salt (7f)HL-60 (Leukemia)< DDPCisplatin (DDP)[3]
Chalcone-benzimidazolium salt (7f)MCF-7 (Breast)< DDPCisplatin (DDP)[3]
1H-indole derivative (3g)MCF-7 (Breast)Potent activity reported-[5]
Quinazoline derivative (6x)PC3 (Prostate)6.2 ± 0.9-[7]
Quinazoline derivative (6x)BGC823 (Gastric)3.2 ± 0.1-[7]
Quinazoline derivative (6x)Bcap37 (Breast)3.1 ± 0.1-[7]
Chromone derivative (3)HT-29 (Colon)21.17 ± 4.895-Fluorouracil[6]
Chromone derivative (3)A549 (Lung)31.43 ± 3.015-Fluorouracil[6]
*Note: For compound 7f, the source states it is 8.0-fold and 11.1-fold more potent than Cisplatin (DDP) against HL-60 and MCF-7 cells, respectively, without providing the exact IC₅₀ value.[3]
Structure-Activity Relationship (SAR) Insights

Analysis of the available data provides critical insights into the structural features that govern cytotoxic potency:

  • The 3,4,5-Trimethoxyphenyl Group: This moiety on Ring B is consistently shown to be crucial for high anticancer activity, particularly for tubulin inhibition[2][4].

  • The C2-C3 Double Bond: The presence of an unsaturated bond in the C ring of the chromone is generally associated with enhanced cytotoxicity[8].

  • Substitutions on the Chromone Nucleus: The nature and position of substituents on Ring A can significantly modulate activity. For instance, the introduction of heterocyclic rings, as seen in the triazinone analogs, can yield highly potent compounds[2].

  • Lipophilicity: The overall lipophilicity of the molecule plays a key role in its ability to penetrate cell membranes and reach its intracellular target[8].

Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies, including cancer. Chromen-4-one derivatives have emerged as potent anti-inflammatory agents by modulating critical signaling pathways involved in the inflammatory response[1][9].

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these analogs are often evaluated in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls. LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways[9][10]. This leads to the production and release of pro-inflammatory mediators, including:

  • Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS).

  • Pro-inflammatory Cytokines: Such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[9][11].

Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress LPS-induced inflammation by inhibiting these pathways, thereby downregulating the expression of iNOS, TNF-α, and IL-6[9][10].

cluster_1 Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Mediators Upregulates NFkB->Mediators Upregulates Inflammation Inflammation Mediators->Inflammation Compound Chromen-4-one Analog Compound->MAPK Inhibits Compound->NFkB Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways.

Comparative Anti-inflammatory Data

The following table presents data on the inhibitory effects of various chromen-4-one analogs on the production of nitric oxide (NO), a key inflammatory mediator.

Compound Class/AnalogCell LineAssayActivitySource
Quercetin derivative (8A2)RAW 264.7NO InhibitionPotent inhibition reported[11]
2-phenyl-4H-chromen-4-one (8)RAW 264.7NO InhibitionFavorable inhibitory activity[9]
Quercetin NanosuspensionRAW 264.7NO InhibitionEffective reduction in NO[12]
Chalcone AnalogRAW 264.7iNOS expressionReduced upregulation[13]

Essential Experimental Protocols

To ensure reproducibility and reliability, standardized protocols are paramount. This section details the methodologies for the two most common assays used to evaluate the anticancer and anti-inflammatory activities discussed herein.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals[14][15]. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm[15]. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus compound concentration on a logarithmic scale to generate a dose-response curve and determine the IC₅₀ value.

Caption: Workflow for the MTT Cell Viability Assay.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with LPS. NO production is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent[17][18].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for 20-24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 5-10 minutes at room temperature. A purple/magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

  • Viability Control: It is crucial to perform a concurrent MTT assay on the same cells to ensure that the observed decrease in NO is due to anti-inflammatory activity and not compound-induced cytotoxicity[1][17].

Conclusion and Future Directions

The 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one framework remains a highly validated and promising scaffold for the development of novel therapeutics. The analogs consistently demonstrate potent anticancer activity, primarily through the well-characterized mechanism of tubulin polymerization inhibition, leading to G2/M cell cycle arrest and apoptosis. Furthermore, their ability to modulate key inflammatory pathways highlights their potential in treating inflammation-driven diseases.

Structure-activity relationship studies have illuminated the critical role of the trimethoxyphenyl moiety and the potential for enhancing potency through strategic substitutions on the chromone core. Future research should focus on:

  • Lead Optimization: Synthesizing new analogs to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Progressing the most promising compounds into preclinical animal models to validate their therapeutic potential.

  • Mechanism Elucidation: Further investigating the precise molecular interactions and downstream signaling effects to uncover potential new applications.

The methodologies and comparative data presented in this guide provide a solid foundation for researchers to build upon, accelerating the journey of these versatile compounds from the laboratory to the clinic.

References

  • El-Sayed, N., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds. BenchChem.
  • Wang, L., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]

  • Liu, Y., & Nair, M. G. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Journal of Natural Products. Available at: [Link]

  • Piotrowska-Kempisty, H., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research.
  • Li, P., et al. (2022). Design and synthesis of the 4H-chromenone derivatives against psoriasis. Bioorganic Chemistry. Available at: [Link]

  • Wang, S. F., et al. (2013). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Molecules. Available at: [Link]

  • Sobiesiak, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry.
  • Hsieh, P.-W., et al. (2021). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs. Available at: [Link]

  • Ude, Z., et al. (2021). Anticancer and Antibacterial Activity Studies of Gold(I)-Alkynyl Chromones. International Journal of Molecular Sciences. Available at: [Link]

  • Chen, H. M., et al. (2001). Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Jarząb, A., et al. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.
  • ResearchGate. (2025). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds.
  • Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025). The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide. BenchChem.
  • Jo, Y.-J., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Nanomaterials. Available at: [Link]

  • Kaewka, K., et al. (2021). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Animals. Available at: [Link]

  • Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide detection methods in vitro and in vivo. Cardiovascular Research. Available at: [Link]

  • ResearchGate. (2025). Biological Evaluation of 2-(3,4-dihydroxyphenyl)-4-((4-methoxyphenyl)imino)-4H-chromene-3,5,7-triol: Design, Synthesis, and Molecular Docking Studies.
  • Gerstmeier, J., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology. Available at: [Link]

  • Kim, D. S., et al. (2013). The inhibitory effect of (E)-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl-3-(3,4-dimethoxyphenyl) acrylate on the development of atopic dermatitis-like lesions. European Journal of Pharmacology. Available at: [Link]

  • Khare, S., Dewangan, R. P., & Kumar, A. (2022). Structure-Activity Relationship of Flavonoids: Recent Updates.
  • ResearchGate. (n.d.). 4H-Chromenes with biological activity.
  • Sharma, A., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Life. Available at: [Link]

  • ResearchGate. (2025). Structure–activity relationships of flavonoid-induced cytotoxicity on human leukemia cell.
  • López-Lázaro, M. (2002). Flavonoids as anticancer agents: structure-activity relationship study. Current Medicinal Chemistry - Anti-Cancer Agents. Available at: [Link]

  • Lesiak, A., et al. (2020). Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. Molecules. Available at: [Link]

Sources

comparative study of different synthetic methods for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The flavone scaffold, a privileged structure in medicinal chemistry, is a cornerstone in the development of numerous therapeutic agents. Among its many derivatives, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one stands out for its potential biological activities, attributed to the presence of the trimethoxyphenyl moiety. The efficient synthesis of this target molecule is, therefore, of significant interest. This guide provides an in-depth comparative analysis of various synthetic methodologies, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

Introduction to Synthetic Strategies

The synthesis of flavones has a rich history, with several named reactions being mainstays in the organic chemist's toolbox. These classical methods, including the Allan-Robinson reaction, the Baker-Venkataraman rearrangement, and the Claisen-Schmidt condensation followed by cyclization, offer reliable pathways to the flavone core. More contemporary methods, however, often provide advantages in terms of efficiency, milder reaction conditions, and amenability to one-pot procedures. This guide will delve into a selection of these methods, providing a balanced overview of both traditional and modern approaches for the synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Method 1: One-Pot Bismuth(III) Chloride/Ruthenium(III) Chloride-Mediated Synthesis

This modern approach offers a highly efficient and direct route to the target flavone. The causality behind this one-pot reaction lies in the dual catalytic role of the Lewis acids, which first promote the intermolecular ortho-acylation of a substituted phenol with a cinnamoyl chloride, followed by an intramolecular cyclodehydrogenation of the resulting o-hydroxychalcone intermediate.

Experimental Protocol

A detailed protocol for this one-pot synthesis is as follows:

  • To a solution of the appropriate substituted phenol in a suitable solvent, add 3,4,5-trimethoxycinnamoyl chloride.

  • Add catalytic amounts of BiCl₃ and RuCl₃ to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography to yield 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

A reported yield for this method is approximately 78%[1].

Reaction Workflow

cluster_0 One-Pot Synthesis phenol Substituted Phenol chalcone o-Hydroxychalcone Intermediate phenol->chalcone ortho-Acylation cinnamoyl_chloride 3,4,5-Trimethoxycinnamoyl Chloride cinnamoyl_chloride->chalcone catalysts BiCl₃ / RuCl₃ catalysts->chalcone flavone 2-(3,4,5-Trimethoxyphenyl)- 4H-chromen-4-one catalysts->flavone chalcone->flavone Cyclodehydrogenation

Figure 1: One-Pot Synthesis of the Target Flavone.

Method 2: Synthesis via Stork-Danheiser Reaction

The Stork-Danheiser reaction provides an alternative, albeit multi-step, approach to the flavone core. This method involves the reaction of a lithiated silyl vinyl ether with an α,β-unsaturated ketone, followed by hydrolysis and cyclization. The choice of this route often depends on the availability of the starting materials and the desire for specific substitution patterns.

Experimental Protocol

A representative protocol for this synthetic route is as follows:

  • Prepare the requisite lithiated silyl vinyl ether from the corresponding silyl enol ether.

  • React the lithiated species with an appropriately substituted α,β-unsaturated ketone.

  • Hydrolyze the resulting adduct to afford a 1,5-dicarbonyl compound.

  • Induce cyclization of the 1,5-dicarbonyl compound under acidic or basic conditions to yield the flavone.

A reported yield for the synthesis of 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one using this methodology is 45%[2].

Reaction Pathway

silyl_vinyl_ether Lithiated Silyl Vinyl Ether adduct Adduct silyl_vinyl_ether->adduct enone α,β-Unsaturated Ketone enone->adduct Michael Addition dicarbonyl 1,5-Dicarbonyl Intermediate adduct->dicarbonyl Hydrolysis flavone 2-(3,4,5-Trimethoxyphenyl)- 4H-chromen-4-one dicarbonyl->flavone Cyclization

Figure 2: Stork-Danheiser Reaction Pathway.

Method 3: Synthesis via Claisen-Schmidt Condensation and Oxidative Cyclization

This classical and widely used two-step approach first involves the synthesis of a chalcone intermediate, which is then cyclized to the flavone. The Claisen-Schmidt condensation is a robust carbon-carbon bond-forming reaction, and the subsequent oxidative cyclization can be achieved using various reagents.[3][4][5]

Experimental Protocol

Step 1: Synthesis of 2'-Hydroxy-3,4,5-trimethoxychalcone

  • Dissolve 2'-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde in a suitable solvent such as ethanol.

  • Add a base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, dropwise to the stirred mixture.

  • Continue stirring at room temperature until the reaction is complete, as indicated by TLC.

  • Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Collect the solid by filtration, wash with water, and recrystallize to obtain the pure chalcone.

Step 2: Oxidative Cyclization to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

  • Dissolve the synthesized chalcone in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Add an oxidizing agent, such as iodine, and heat the reaction mixture.

  • Monitor the reaction by TLC until the chalcone is consumed.

  • Cool the reaction mixture, pour it into a solution of sodium thiosulfate to quench the excess iodine, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

The yields for this two-step process can vary depending on the specific conditions and substrates used.

Reaction Scheme

acetophenone 2'-Hydroxyacetophenone chalcone 2'-Hydroxy-3,4,5- trimethoxychalcone acetophenone->chalcone aldehyde 3,4,5-Trimethoxy- benzaldehyde aldehyde->chalcone Claisen-Schmidt Condensation (Base) flavone 2-(3,4,5-Trimethoxyphenyl)- 4H-chromen-4-one chalcone->flavone Oxidative Cyclization (e.g., I₂/DMSO)

Figure 3: Claisen-Schmidt Condensation and Cyclization.

Comparative Analysis of Synthetic Methods

MethodKey FeaturesAdvantagesDisadvantagesReported Yield
One-Pot BiCl₃/RuCl₃ Lewis acid-catalyzed ortho-acylation and cyclodehydrogenation.High efficiency, one-pot procedure, milder conditions.Requires specific metal catalysts which may be costly.78%[1]
Stork-Danheiser Reaction Involves a Michael addition of a lithiated silyl vinyl ether.Good for constructing highly substituted flavones.Multi-step, requires anhydrous conditions and organolithium reagents.45%[2]
Claisen-Schmidt/Cyclization Two-step process involving chalcone formation and subsequent cyclization.Well-established, versatile, readily available starting materials.Two separate reaction steps, may require harsher conditions for cyclization.Variable

Characterization Data for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods. The following data serves as a reference.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (dd, J = 8.0, 1.6 Hz, 1H), 7.73 (dt, J = 8.4, 1.6 Hz, 1H), 7.61 (d, J = 8.0 Hz, 1H), 7.46 (dt, J = 7.6, 1.6 Hz, 1H), 7.16 (s, 2H), 6.89 (s, 1H), 3.97 (s, 6H), 3.94 (s, 3H).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ 178.4, 163.4, 156.3, 153.6 (2C), 141.3, 134.0, 126.8, 125.7, 125.5, 123.9, 118.1, 107.1, 103.9 (2C), 61.1, 56.4 (2C).[1]

  • HRMS (ESI-TOF) m/z: [M + H]⁺ calcd for C₁₈H₁₇O₅: 313.1076, found: 313.1084.[1]

Conclusion

The choice of synthetic method for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one will depend on the specific requirements of the researcher, including desired yield, available resources, and scalability. The one-pot BiCl₃/RuCl₃-mediated synthesis offers a highly efficient and modern approach. The Stork-Danheiser reaction provides a viable, albeit more complex, alternative. The classical Claisen-Schmidt condensation followed by oxidative cyclization remains a reliable and versatile option, particularly when starting materials are readily available. By understanding the nuances of each method, researchers can make an informed decision to best achieve their synthetic goals.

References

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one Scaffold

The chromen-4-one, or flavone, skeleton is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1] Within this class, derivatives featuring a 2-(3,4,5-trimethoxyphenyl) substitution have garnered significant attention in oncology research. This specific substitution pattern is a hallmark of potent microtubule-destabilizing agents, most notably combretastatin A-4, a natural product that binds to the colchicine site of tubulin, thereby inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[2][3][4]

The 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one scaffold effectively mimics the trimethoxyphenyl ring of combretastatin A-4, positioning it as a promising pharmacophore for the development of novel anticancer agents.[2][5] Structure-activity relationship (SAR) studies are therefore crucial for rationally designing and optimizing these chromene derivatives to enhance their therapeutic efficacy and selectivity against cancer cells.[6] This guide provides a comparative analysis of key SAR findings, details common mechanisms of action, and presents standardized protocols for the synthesis and in vitro evaluation of these promising compounds.

General Synthetic Strategies

The synthesis of 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one derivatives is typically achieved through well-established methods in heterocyclic chemistry. One of the most common and versatile approaches is the acid-catalyzed cyclization of a chalcone precursor. This method involves the initial Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone with 3,4,5-trimethoxybenzaldehyde to yield a 2'-hydroxychalcone, which is then subjected to oxidative cyclization to form the chromen-4-one ring.

Synthetic_Scheme A 2'-Hydroxyacetophenone C 2'-Hydroxychalcone A->C Base (e.g., NaOH, KOH) Ethanol, rt B 3,4,5-Trimethoxybenzaldehyde B->C D 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one C->D Oxidative Cyclization (e.g., I2/DMSO, SeO2) Mechanism_of_Action cluster_0 Tubulin Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->Tubulin Depolymerization Drug 2-(3,4,5-Trimethoxyphenyl) -4H-chromen-4-one Derivative Drug->Tubulin Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis SAR_Workflow Synthesis Synthesis of Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT, SRB) Synthesis->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity->Tubulin_Assay Active Compounds Cell_Cycle Cell Cycle Analysis Tubulin_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Lead_Optimization Lead Optimization Apoptosis_Assay->Lead_Optimization SAR Insights

Sources

Bridging the Gap: A Comparative Guide to In Vivo Validation of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one's In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic agent from a promising in vitro "hit" to a viable in vivo candidate is a critical and often challenging phase in drug discovery. This guide provides a comprehensive framework for the in vivo validation of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a flavonoid derivative that has garnered interest for its biological activities. Drawing upon established principles of preclinical evaluation, this document offers a comparative analysis of methodologies, detailed experimental protocols, and the scientific rationale behind crucial decision-making steps.

Introduction: The Promise of a Trimethoxyphenyl Chromone Scaffold

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one belongs to the chromone class of compounds, which are known for a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The trimethoxyphenyl moiety, in particular, is a recurring structural motif in compounds with demonstrated cytotoxic effects against various cancer cell lines.[3][4][5] The core challenge, however, lies in translating these promising in vitro findings into tangible in vivo efficacy. This guide will focus on validating the presumed anticancer properties of this compound, using a breast cancer model as a case study.

From the Benchtop to the Animal Model: Critical Pre-In Vivo Considerations

Before embarking on costly and time-consuming in vivo studies, a thorough understanding of the compound's characteristics is paramount.

  • Pharmacokinetics and Metabolism: Flavonoids, in general, can exhibit complex pharmacokinetic profiles, often characterized by poor water solubility, extensive first-pass metabolism, and rapid elimination.[6][7] The presence of methoxy groups on the phenyl ring of our target compound may influence its metabolic stability and absorption.[8] Preliminary in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, followed by in vitro metabolic stability assays using liver microsomes, are essential to anticipate the compound's behavior in a biological system.[9]

  • Solubility and Formulation: The compound's solubility will dictate the feasible routes of administration. Poorly soluble compounds often require specialized formulations, such as nanoparticle suspensions or solutions in biocompatible solvents like DMSO and Cremophor EL, to achieve adequate bioavailability for in vivo testing.

  • In Vitro Potency: A robust in vitro dataset is the foundation for in vivo study design. The half-maximal inhibitory concentration (IC50) of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one against a panel of cancer cell lines, particularly breast cancer lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), will inform the selection of the most relevant in vivo model and guide initial dose-range finding studies.[10]

Designing the In Vivo Validation Study: A Comparative Approach

The selection of an appropriate animal model is crucial for obtaining clinically relevant data.[11][12] For validating anticancer activity, the human tumor xenograft model is a widely accepted standard.[13][14]

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase In Vitro Screening In Vitro Cytotoxicity Assays (e.g., MTT on MCF-7 cells) Compound Characterization Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) In Vitro Screening->Compound Characterization ADME_Tox In Vitro ADME/Tox (Solubility, Microsomal Stability) Compound Characterization->ADME_Tox Model Selection In Vivo Model Selection (MCF-7 Xenograft in Nude Mice) ADME_Tox->Model Selection Go/No-Go Decision Dosing Dose Formulation & Route Optimization Model Selection->Dosing Efficacy Study Efficacy & Toxicity Study (Tumor Growth, Body Weight) Dosing->Efficacy Study Data Analysis Data Analysis & Comparison (TGI, Survival) Efficacy Study->Data Analysis

Caption: Workflow for In Vivo Validation

The MCF-7 human breast adenocarcinoma cell line is an excellent choice for an initial in vivo study due to its well-characterized, estrogen-dependent nature, which mimics a significant subset of human breast cancers.[15] These cells are typically implanted subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID mice) to prevent rejection of the human tumor.[16][17]

A robust in vivo study design includes appropriate controls for unambiguous data interpretation.

Compound Role Rationale
Vehicle Control Negative ControlThe formulation used to deliver the test compound, administered alone to account for any effects of the vehicle itself.
2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one Test ArticleThe compound of interest, administered at various doses to determine its efficacy and toxicity profile.
Doxorubicin Positive ControlA well-established chemotherapeutic agent used in the treatment of breast cancer.[18][19] It provides a benchmark against which the efficacy of the test compound can be compared.[20][21]
Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting an in vivo efficacy study.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Estrogen Supplementation: MCF-7 tumor growth is estrogen-dependent.[22] One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (0.72 mg/pellet, 60-day release) on the dorsal side of each mouse.[23]

  • Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of implantation, harvest cells and resuspend in sterile, serum-free media mixed 1:1 with Matrigel to a final concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[16][22]

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Dosing Preparation:

    • Vehicle: Prepare a sterile solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

    • Test Article: Prepare solutions of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one in the vehicle at the desired concentrations (e.g., 10, 30, and 100 mg/kg).

    • Positive Control: Prepare a solution of doxorubicin in sterile saline at a clinically relevant dose (e.g., 5 mg/kg).[18]

  • Administration: Administer the prepared solutions to the respective groups via intraperitoneal (i.p.) injection once daily for 21 days.

  • Monitoring:

    • Measure tumor volume and body weight of each mouse every 2-3 days. Body weight is a key indicator of systemic toxicity.[20]

    • Observe the mice daily for any clinical signs of distress or toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised and weighed.

Data Analysis and Interpretation

The primary endpoint of the study is Tumor Growth Inhibition (TGI), calculated as follows:

TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control-1850 ± 210-+2.5
Test Article101480 ± 18020.0+1.8
Test Article30925 ± 15050.0-3.2
Test Article100555 ± 12070.0-8.5
Doxorubicin5647 ± 13065.0-12.0

Data are presented as mean ± standard error of the mean (SEM).

In this hypothetical scenario, the 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one demonstrates a dose-dependent antitumor effect, with the highest dose achieving a TGI comparable to the positive control, doxorubicin, but with potentially less systemic toxicity as indicated by the smaller change in body weight.

G Compound 2-(3,4,5-Trimethoxyphenyl)- 4H-chromen-4-one Pathway_Inhibition Inhibition of Key Signaling Pathways (e.g., PI3K/Akt, MAPK) Compound->Pathway_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Inhibition->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Pathway_Inhibition->Apoptosis Tumor_Growth_Inhibition In Vivo Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Putative Anticancer Mechanism

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to the in vivo validation of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one. The successful demonstration of in vivo efficacy in a xenograft model, as illustrated, would provide strong evidence for its potential as an anticancer agent. Future studies should aim to elucidate the in vivo mechanism of action through pharmacodynamic biomarker analysis in tumor tissues and explore its efficacy in other cancer models, such as patient-derived xenografts (PDXs), which more closely mimic the heterogeneity of human tumors.[11]

References

  • In Vivo Pharmacology Models for Cancer Target Research - PubMed.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers - Benchchem.
  • Doxorubicin: An In-Depth Analysis in Breast Cancer Models - Benchchem.
  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice.
  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice.
  • In vivo anti-tumor efficacy of DOX and DOX-STs in a breast cancer... - ResearchGate.
  • . Available from: [Link]

  • Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - NIH.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation?
  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed.
  • In vivo efficacy of compound 1 and doxorubicin against drug-resistant... - ResearchGate.
  • Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - MDPI.
  • MCF7 Xenograft Model - Altogen Labs.
  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines.
  • Synthesis and anticancer activity of chromone-based analogs of lavendustin A - PubMed.
  • Pharmacological and Toxicological Analysis of Flavonoid 5,7,4'- Trimethoxyflavone: An In Silico Approach - Impactfactor.
  • Synthesis and anticancer activity of chromone-based analogs of lavendustin A.
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - NIH.
  • Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations.
  • Some biologically active chromone derivatives. - ResearchGate.
  • Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma.
  • (PDF) Pharmacokinetics and metabolism of dietary flavonoids in humans - ResearchGate.
  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - MDPI.
  • Synthesis of 2-phenyl-4H-chromen-4-one derivatives (5a–n) with reagents... - ResearchGate.
  • Exploring the pharmacokinetics, drug-likeness, and toxicological features of anticancer flavonoids - PubMed Central.
  • A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed.
  • 4H-furo[3,2-c]chromen-4-one.
  • The Expanding Therapeutic Potential of Chromen-4-ones: A Technical Guide to Synthesis and Discovery - Benchchem.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of principal analytical methods for the quantification of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a flavonoid derivative of interest in pharmaceutical research. We move beyond procedural checklists to explore the causality behind experimental design, ensuring that each step is a self-validating system grounded in rigorous scientific principles. The objective is to equip researchers, scientists, and drug development professionals with a framework for selecting and validating analytical methods that are not only accurate and reliable but also fit for their intended purpose.

Introduction: The Imperative of Method Validation

In pharmaceutical quality control and drug development, the reliability of analytical data is paramount. The process of demonstrating that an analytical procedure is suitable for its intended use is known as method validation.[1][2] When multiple analytical methods are employed across a product's lifecycle, or when a method is transferred between laboratories, a critical process known as cross-validation is required.[3][4] Cross-validation serves to demonstrate that two or more distinct analytical procedures can yield comparable and interchangeable results, ensuring data consistency and integrity.[5][6]

This guide focuses on establishing and cross-validating two primary analytical techniques for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analyte Profile: 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Understanding the analyte's physicochemical properties is the foundation of method development. The target molecule is a flavone derivative with a molecular formula of C₁₈H₁₆O₅ and a molecular weight of approximately 312.32 g/mol .[7][8] Its structure, featuring a chromen-4-one core and a trimethoxyphenyl group, suggests significant hydrophobicity and strong UV absorbance, making it an ideal candidate for reversed-phase HPLC with UV detection.

Caption: Chemical structure of the analyte.

The Principle of Cross-Validation: A Workflow

Cross-validation is not merely a pass/fail test but a comprehensive assessment of data comparability.[6] The process begins with the full, independent validation of each analytical method according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][9] Only after each method is proven fit for purpose can the comparative cross-validation study commence.

Cross_Validation_Workflow start_node Define Analytical Requirement (e.g., Assay, Impurity) method_A Develop & Validate Method A (e.g., HPLC-UV) start_node->method_A method_B Develop & Validate Method B (e.g., LC-MS) start_node->method_B cross_val Cross-Validation Study (Analyze Identical Samples) method_A->cross_val method_B->cross_val analysis Statistical Analysis (e.g., Bland-Altman, % Difference) cross_val->analysis decision Assess Comparability Against Acceptance Criteria analysis->decision pass Methods are Interchangeable decision->pass Pass fail Investigate Discrepancy (Method Bias, Matrix Effects) decision->fail Fail

Caption: General workflow for analytical method cross-validation.

Phase 1: Independent Method Validation

Before comparing methods, each must undergo rigorous validation to demonstrate its performance characteristics. The core parameters, as defined by the ICH Q2(R2) guideline, are essential for establishing a method's reliability.[2][3][10]

Key Validation Parameters

The validation process assesses several key performance indicators:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or matrix components.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[12]

  • Accuracy: The closeness of agreement between the value found and an accepted reference value or true value.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[2][11]

Experimental Protocol 1: HPLC-UV Method Validation

This protocol outlines the steps for validating a reversed-phase HPLC method with UV detection.

1. System Suitability Test (SST):

  • Rationale: To ensure the chromatographic system is performing adequately before any sample analysis. This is a core part of a self-validating system.

  • Procedure: Inject a standard solution (e.g., 10 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤ 2.0%, theoretical plates (N) > 2000, tailing factor (T) ≤ 1.5.[2]

2. Specificity:

  • Procedure: Analyze a blank (diluent), a placebo (matrix without analyte), the analyte standard, and a spiked placebo sample.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

3. Linearity and Range:

  • Procedure: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 1 - 50 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy (Recovery):

  • Procedure: Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., low, medium, high) in triplicate. Analyze these samples against the calibration curve.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: %RSD should be ≤ 2.0% for both repeatability and intermediate precision.

6. Robustness:

  • Procedure: Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The effect on the results should be minimal, and SST criteria must still be met.

Experimental Protocol 2: LC-MS Method Validation

The validation of an LC-MS method follows similar principles but with a focus on mass spectrometric parameters.

1. System Suitability Test (SST):

  • Procedure: Similar to HPLC-UV, inject a standard solution six times.

  • Acceptance Criteria: %RSD of peak area ≤ 5.0%, signal-to-noise (S/N) ratio for the lowest standard should be >10.

2. Specificity/Selectivity:

  • Procedure: Analyze blank matrix samples from at least six different sources to check for interferences at the mass transition of the analyte.

  • Acceptance Criteria: Response in blank matrix should be <20% of the response at the LOQ.

3. Linearity, Range, Accuracy, and Precision:

  • Procedure: These are typically assessed together by preparing calibration standards and quality control (QC) samples in the biological or chemical matrix. A calibration curve is run along with QC samples at low, medium, and high concentrations.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995. Accuracy for QCs should be within ±15% of the nominal value (±20% at LOQ). Precision (%RSD) should be ≤ 15% (≤ 20% at LOQ).

4. Matrix Effect:

  • Rationale: To assess the suppression or enhancement of ionization caused by matrix components. This is critical for LC-MS.

  • Procedure: Compare the peak response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

  • Acceptance Criteria: The matrix factor should be consistent across different lots of the matrix, with a %RSD ≤ 15%.

Phase 2: The Cross-Validation Study

With both the HPLC-UV and LC-MS methods fully validated, the cross-validation can be performed to ensure their results are comparable.

Experimental Protocol 3: Cross-Validation Procedure

1. Sample Selection:

  • Rationale: The samples must be representative of those that will be analyzed in a real study.

  • Procedure: Prepare a minimum of three batches of Quality Control (QC) samples in the relevant matrix at low, medium, and high concentrations.

2. Analysis:

  • Procedure: Each batch of QC samples is analyzed in replicate (n=6) by both the HPLC-UV method and the LC-MS method. The analyses should be performed by different analysts on different days to incorporate variability.

3. Data Evaluation:

  • Procedure: Calculate the mean concentration and %RSD for each QC level as determined by each method.

  • Acceptance Criteria: The primary criterion is the percentage difference between the mean concentrations obtained by the two methods. A common acceptance limit is that the mean result from Method B should be within ±15% of the mean result from Method A.

Data Presentation and Interpretation

Hypothetical data from the validation and cross-validation studies are presented below to illustrate the comparison.

Table 1: Summary of Independent Method Validation Results
ParameterHPLC-UV MethodLC-MS MethodAcceptance Criteria
Specificity No InterferenceNo InterferenceNo significant peaks at analyte RT/m/z
Linearity (r²) 0.99950.9989≥ 0.995
Range (µg/mL) 1.0 - 50.00.1 - 25.0Covers intended concentrations
Accuracy (%) 99.5 - 101.2%97.8 - 103.5%Within ±15% (85-115%)
Precision (%RSD) < 1.5%< 4.8%≤ 15%
LOQ (µg/mL) 1.00.1Sufficiently low for intended use
Robustness PassedPassedSystem suitability criteria met
Table 2: Cross-Validation Comparative Results
QC LevelMean Conc. by HPLC-UV (µg/mL)Mean Conc. by LC-MS (µg/mL)% Difference*Acceptance Criterion
Low QC (2.5 µg/mL) 2.482.59+4.4%Within ±15%
Mid QC (20 µg/mL) 20.1519.68-2.3%Within ±15%
High QC (40 µg/mL) 39.8241.01+3.0%Within ±15%

*Calculated as: [(Conc_LCMS - Conc_HPLC) / Conc_HPLC] * 100

Interpretation: The data in Table 2 show that the percentage difference between the two methods is well within the ±15% acceptance limit for all three QC levels. This indicates that the HPLC-UV and LC-MS methods provide comparable quantitative results for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one and can be considered interchangeable within the validated range.

Conclusion and Recommendations

Both the developed HPLC-UV and LC-MS methods were successfully validated according to ICH guidelines and demonstrated excellent performance characteristics. The cross-validation study confirmed that both methods yield comparable and reliable data.

  • HPLC-UV is recommended for routine quality control, release testing, and assays where analyte concentrations are relatively high (≥ 1 µg/mL). Its simplicity, robustness, and lower cost make it ideal for high-throughput environments.

  • LC-MS is the superior choice for applications requiring higher sensitivity and selectivity, such as bioanalytical studies (pharmacokinetics), impurity profiling at trace levels, or analysis in complex biological matrices where the risk of interference is high.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, a principle known as "fit for purpose." This comparative guide provides the experimental framework and rationale necessary for making an informed, scientifically-defensible decision.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Altabrisa Group. (2025). Key Parameters for Analytical Method Validation.
  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review.
  • Semantic Scholar. (n.d.). From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation.
  • PMC - NIH. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • PubChem. (n.d.). 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one.
  • GSRS. (n.d.). 2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a flavonoid derivative. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is crucial. Given the nature of this compound as a fine powder, the primary routes of exposure are inhalation and dermal contact.

Key Hazards of Chromen-4-one Derivatives:

Hazard TypeDescriptionRecommended PPE
Inhalation Fine powders can be easily aerosolized and inhaled, potentially causing respiratory irritation.[1][4]NIOSH-approved respirator or work within a certified chemical fume hood.
Dermal Contact May cause skin irritation upon contact.[1][2][3]Nitrile gloves (double-gloving is recommended), a fully fastened lab coat, and closed-toe shoes.[5][6]
Eye Contact Can cause serious eye irritation.[1][2][3]Safety glasses with side shields or chemical splash goggles.[5]
Ingestion May be harmful if swallowed.[7]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[3]

All handling and preparation for disposal of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[4][6]

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container designated for solid chemical waste. The container should be made of a material compatible with the chemical and any solvents used for decontamination.

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes:

    • The full chemical name: "2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Handle with Care")

    • The accumulation start date

    • The name of the principal investigator and laboratory location

  • Solid Waste:

    • Unused Product: Carefully transfer any unwanted solid 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one into the designated hazardous waste container. Use a dedicated spatula and avoid generating dust.[5][6]

    • Contaminated Materials: Any items that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must also be placed in the solid hazardous waste container.[8]

  • Liquid Waste:

    • If the compound has been dissolved in a solvent, this solution should be collected in a separate, labeled liquid hazardous waste container.

    • Do not mix different solvent waste streams unless you have confirmed their compatibility.

    • Segregate halogenated and non-halogenated solvent waste.[9][10]

  • "Empty" Containers: The original container of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[10][11] After rinsing, the container can be disposed of in the appropriate glass or solid waste stream, with the label defaced.[9][10]

Spill Management

Accidental spills should be handled promptly and safely by trained personnel.

Minor Spill Cleanup Protocol (for small quantities of powder):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Refer to the PPE table above.

  • Contain the Spill: If it is a powder, you can gently cover it with a damp paper towel to prevent it from becoming airborne.[12]

  • Clean-up:

    • Carefully wipe up the spill with absorbent pads or damp paper towels, working from the outside in.

    • For larger powder spills, you may need to use a dust suppressant.[13]

    • Place all cleanup materials into the designated solid hazardous waste container.[14][15]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and then with soap and water.[13][14]

  • Dispose of Waste: All materials used for cleanup, including gloves, are to be disposed of as hazardous waste.[15]

For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[14]

Disposal Workflow

The disposal of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one must adhere to local, state, and federal regulations.[16][17] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[16][18]

Disposal Decision Tree:

Caption: Decision workflow for the disposal of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Final Disposal

Once the waste is properly containerized and labeled, it should be stored in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department or a licensed hazardous waste contractor.[9][16] Do not dispose of this chemical down the drain or in the regular trash.[10]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific responsibility.

References

  • Laboratory Waste Management: The New Regulations . Medialab. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions) . Duke University. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • EPA tweaks hazardous waste rules for academic labs . Chemistry World. [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! . De Dietrich Process Systems. [Link]

  • Powder Handling . AirClean Systems. [Link]

  • Often Overlooked Powder-Handling Hazards . DEKRA North America. [Link]

  • Spill procedure: Clean-up guidance . Queen Mary University of London. [Link]

  • 8 Steps to Handling a Lab Chemical Spill . Lab Manager. [Link]

  • Chemical Spill Procedures . University of Toronto Environmental Health & Safety. [Link]

  • Chemical Spill Procedures . Princeton University Environmental Health and Safety. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Spill and Cleaning Protocol . Michigan State University Environmental Health & Safety. [Link]

  • Safety Data Sheets . CATO Research Chemical Inc. [Link]

  • Safety Data Sheet . 3M. [Link]

  • Safety Data Sheet 2-Phenyl-4H-benzo[h]chromen-4-one . MetaSci. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

Sources

Personal protective equipment for handling 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one. This flavonoid derivative, like many novel research compounds, lacks a comprehensive toxicological profile. Therefore, our approach is grounded in the principle of treating the substance with a high degree of caution, using analogous compound data to inform a robust safety framework. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring every protocol functions as a self-validating system for your protection.

Hazard Assessment & Risk Analysis

Identifying the Hazards

This compound is a crystalline solid, meaning the primary physical hazard is the generation of airborne dust during handling, which poses an inhalation risk.[1] Based on data from analogous compounds, the primary health hazards are summarized below.

Hazard ClassClassificationRationale and Potential EffectsAuthoritative Source
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Ingestion may cause adverse health effects.[2]Angene Chemical[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Direct contact with the solid or solutions may cause redness, itching, and irritation.[2][3][4]Fisher Scientific[3]
Eye Damage/Irritation Category 2A (Causes serious eye irritation)The powder is a significant irritant to the eyes, potentially causing serious damage upon contact.[2][3]Cayman Chemical
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.[2][5]Fluorochem[5]
Occupational Exposure Limit (OEL) & Hazard Banding

No official Occupational Exposure Limit (OEL) has been established for this compound.[2][3] In such cases, a strategy known as Occupational Exposure Banding (OEB) or hazard banding is employed to assign chemicals into categories that correspond to a range of exposure concentrations designed to protect worker health.[6][7]

Given its classification as an irritant and moderately toxic if swallowed, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one can be conservatively placed in Occupational Exposure Band 3 (OEB 3) .

  • OEB 3 Target Exposure Range: 10-100 µg/m³[6]

This designation necessitates the use of engineering controls and stringent personal protective equipment to minimize any potential for exposure.

Risk Scenarios in the Laboratory

The level of risk is directly proportional to the procedure being performed. Different tasks require different levels of control.

Laboratory TaskPotential Exposure RouteInherent Risk LevelRationale
Storage & Transport Dermal (if container is contaminated)Low Compound is in a sealed, stable primary container.
Weighing & Aliquoting Inhalation (dust), DermalHigh High potential for generating airborne particulates.
Solution Preparation Dermal, Ocular (splash)Medium to High Risk of splashes and spills when handling solutions.
Cell Culture/In-vitro Assays Dermal (incidental contact)Medium Handling of dilute solutions, but repeated exposure is possible.
Spill Cleanup Inhalation, DermalHigh Direct, concentrated contact with the material is likely.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but a dynamic decision based on the task-specific risk assessment. Our guiding principle is ALARP (As Low As Reasonably Practicable), ensuring exposure is minimized at all times. PPE is the final barrier between you and the hazard and must be used in conjunction with the engineering controls detailed in the next section.[8]

Standard PPE Ensemble (Minimum Requirement)

This is the absolute minimum PPE required to enter any laboratory area where 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is handled, even for "no touch" activities.[9]

  • Body Protection: A professional lab coat (100% cotton recommended).[8]

  • Eye Protection: Safety glasses with permanently affixed side shields.[9]

  • General Attire: Full-length pants and closed-toe shoes.[8]

Task-Specific PPE Requirements

The following table outlines the necessary PPE for the risk scenarios identified in section 1.3.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting Chemical safety gogglesDouble-layered nitrile glovesLab coatRequired only if not performed in a ventilated enclosure. NIOSH-approved N95 respirator minimum.
Solution Preparation Chemical safety goggles and a face shieldSingle pair of nitrile glovesLab coat; Chemical-resistant apron for volumes >1LNot required with proper engineering controls.
Cell Culture/In-vitro Assays Safety glasses with side shieldsSingle pair of nitrile glovesLab coatNot required.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesLab coat and disposable gown or coverallsNIOSH-approved respirator with P100 particulate filters.

Causality Behind Selections:

  • Double-gloving for weighing provides a critical safety layer. If the outer glove becomes contaminated, it can be removed without exposing the skin, preventing cross-contamination of equipment like balances and spatulas.[9]

  • A face shield worn over goggles is mandatory when preparing solutions, as it protects the entire face from splashes, which goggles alone cannot do.[9][10]

  • A respirator is the last line of defense against inhalation. For powders, its use is critical if the primary engineering controls (See Section 3) are absent or malfunctioning.[8]

Engineering Controls: Your First Line of Defense

PPE can fail; therefore, engineering controls are the most critical element in your safety plan. They are designed to remove the hazard at the source, protecting you and the wider laboratory environment.[11]

  • Chemical Fume Hood: All stock solution preparation and handling of the neat compound should, whenever possible, be conducted inside a certified chemical fume hood.[10]

  • Ventilated Balance Enclosure (VBE): Weighing of the powdered compound must be performed inside a VBE.[1] These enclosures use horizontal laminar airflow to pull powder particles away from the operator's breathing zone while minimizing air turbulence that could affect balance accuracy.[1]

Procedural Guidance & Workflow

Correct procedures for donning, doffing, and emergency response are as vital as the equipment itself.

Donning & Doffing PPE: A Step-by-Step Guide

Donning (Putting On) Sequence:

  • Wash hands thoroughly.

  • Put on the lab coat and any required apron or gown.

  • Put on your respirator, if required for the task. Perform a seal check.

  • Put on eye and face protection (goggles/face shield).

  • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence to Prevent Contamination:

  • Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Slide the ungloved finger under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately in the designated waste container.

  • Gown/Apron: Remove any disposable gown or apron.

  • Exit the immediate work area.

  • Face Shield/Goggles: Remove by handling the strap; avoid touching the front surface.

  • Respirator: Remove the respirator.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it.

  • Wash Hands: Wash your hands thoroughly with soap and water immediately.[10]

Emergency Procedures: Spills & Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Small Spill (Powder):

    • Alert others in the area.

    • Wearing your full spill cleanup PPE (see table 2.2), gently cover the spill with damp paper towels to avoid making the powder airborne.

    • Carefully wipe up the material from the outside-in.

    • Place all contaminated materials into a sealed, labeled hazardous waste bag.

    • Wipe the area with a suitable detergent and water.

Operational Disposal Plan

Improper disposal of chemical waste poses a significant threat to environmental and human health.[12] All materials contaminated with 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one must be treated as hazardous chemical waste.

Waste Segregation at the Source

Proper segregation is a regulatory requirement and prevents dangerous chemical reactions in waste containers.[12][13]

  • Contaminated Solid Waste: This includes gloves, weigh paper, paper towels, and disposable gowns. Place these items in a dedicated, clearly labeled, sealed plastic bag or container.

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous waste. Do not attempt to wash it for reuse.

  • Contaminated Liquid Waste: This includes unused solutions or solvent rinses. Collect in a dedicated, sealed, and properly vented hazardous waste container. Never mix with other waste streams like halogenated solvents or acids.[14]

  • Contaminated Sharps: Needles, scalpels, or broken glass must be placed in a designated sharps container.

Disposal Pathway Visualization

The following diagram illustrates the required workflow for managing waste from generation to final disposal. All waste must be handled by a licensed professional disposal service.[2][15]

Caption: Disposal Pathway for Contaminated Waste.

Conclusion

While 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a valuable tool in research, its uncharacterized nature demands a conservative and proactive approach to safety. By understanding the extrapolated hazards, implementing robust engineering controls, and meticulously following the task-specific PPE and disposal protocols outlined in this guide, you can handle this compound with confidence and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Fisher Scientific. Safety Data Sheet for 4,4'-Dimethoxybenzophenone.

  • Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide.

  • Angene Chemical. Safety Data Sheet for 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one.

  • Global Substance Registration System (GSRS). 2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE.

  • Freund-Vector Corporation. Freund-Vector's Approach to Safely Processing Potent Compounds.

  • Sigma-Aldrich. Safety Data Sheet.

  • PubChem. 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one.

  • Cayman Chemical. Safety Data Sheet for 5,6,7-Trimethoxyflavone.

  • AirClean Systems. Powder Handling.

  • Fisher Scientific. Safety Data Sheet for 4-Methoxyphenol.

  • University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.

  • Fluorochem. Safety Data Sheet.

  • CATO Research Chemical Inc. Safety Data Sheets.

  • Lab Manager Magazine. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.

  • ACS Material. PPE and Safety for Chemical Handling.

  • TCI Chemicals. Safety Data Sheet for 4'-Hydroxyflavone.

  • 3M. Safety Data Sheet.

  • National Institutes of Health (NIH). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides.

  • Merck Millipore. Safety Data Sheet.

  • Japan Society for Occupational Health. Recommendation of occupational exposure limits (2021–2022).

  • Environmental Marketing Services. Safe Disposal of Laboratory Chemicals.

  • University of Flensburg. Chemical Waste Management for Laboratories.

  • University of Essex. Laboratory Waste Disposal Handbook.

  • Stericycle UK. How to Safely Dispose of Laboratory Waste?

  • Natural Products: An Indian Journal. 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and evaluation for antioxidant, anti-inflammatory and ulcerogenic activity.

  • Chemical Synthesis Database. 2-(2,5-dihydroxy-4-methoxyphenyl)-4H-chromen-4-one.

  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.

  • European Pharmaceutical Review. Update on setting occupational exposure limits.

  • PubChem. 5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one.

  • National Institutes of Health (NIH). Chemistry and Biological Activities of Flavonoids: An Overview.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.